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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: The Multifunctional Mechanism of Antioxidant 1425 in Polymer Stabilization

For Researchers, Scientists, and Drug Development Professionals Executive Summary Antioxidant 1425, chemically known as Calcium bis(monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate), is a high molecular weight, mu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antioxidant 1425, chemically known as Calcium bis(monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate), is a high molecular weight, multifunctional stabilizer highly effective in protecting polymers from thermo-oxidative degradation. Its unique molecular structure incorporates both a sterically hindered phenolic group and a phosphonate (B1237965) moiety, enabling a dual-action antioxidant mechanism. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols, to offer a thorough understanding of its role in polymer stabilization. Antioxidant 1425 is particularly valued for its low volatility, high extraction resistance, and non-discoloring properties, making it a preferred choice for a wide range of polymers, including polyolefins, polyesters, and elastomers.

Core Mechanism of Action: A Dual Approach

The efficacy of Antioxidant 1425 stems from its ability to interrupt the polymer degradation cycle at two critical points: radical chain propagation and hydroperoxide decomposition. This synergistic intramolecular action provides comprehensive protection during high-temperature processing and long-term service life.

Primary Antioxidant Action: Radical Scavenging

The 3,5-di-tert-butyl-4-hydroxybenzyl group in Antioxidant 1425 functions as a primary antioxidant by scavenging chain-propagating free radicals. During the oxidative degradation of polymers, highly reactive peroxy radicals (ROO•) and alkyl radicals (R•) are formed. The hindered phenolic moiety of Antioxidant 1425 donates a hydrogen atom to these radicals, neutralizing them and forming a stable, non-reactive phenoxyl radical. The steric hindrance provided by the bulky tert-butyl groups on the phenol (B47542) ring prevents this phenoxyl radical from initiating new degradation chains.

Radical_Scavenging_Mechanism cluster_polymer Polymer Matrix cluster_antioxidant Antioxidant 1425 Polymer_Chain Polymer Chain (PH) Alkyl_Radical Alkyl Radical (P•) Polymer_Chain->Alkyl_Radical H abstraction Peroxy_Radical Peroxy Radical (POO•) Alkyl_Radical->Peroxy_Radical + O₂ Peroxy_Radical->Alkyl_Radical + PH (Chain Propagation) AO1425 Hindered Phenol (ArOH) Peroxy_Radical->AO1425 H donation Non_Radical_Products Non-Radical Products Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) AO1425->Phenoxyl_Radical Phenoxyl_Radical->Non_Radical_Products Termination Initiation Initiation (Heat, UV, Shear) Oxygen O₂

Figure 1: Radical Scavenging Mechanism of the Hindered Phenol Moiety.

Secondary Antioxidant Action: Hydroperoxide Decomposition

The degradation products of the radical scavenging process are hydroperoxides (ROOH). These are thermally unstable and can decompose to form new, highly reactive radicals, thereby re-initiating the degradation cycle. The phosphonate group in Antioxidant 1425 acts as a secondary antioxidant by decomposing these hydroperoxides into non-radical, stable products, primarily alcohols.[1] This is a crucial step in preventing the auto-acceleration of polymer degradation. The phosphorus atom in the phosphonate is oxidized from a trivalent to a pentavalent state in this process.[2]

The presence of the calcium ion is thought to play a role in the stabilization and reactivity of the phosphonate group, potentially by forming complexes that facilitate the decomposition of hydroperoxides.

Hydroperoxide_Decomposition cluster_degradation Degradation Products cluster_antioxidant Antioxidant 1425 Hydroperoxide Hydroperoxide (ROOH) Reactive_Radicals Reactive Radicals (RO• + •OH) Hydroperoxide->Reactive_Radicals Thermal Decomposition (Uncatalyzed) Phosphonate Phosphonate Group (P(OR)₃) Hydroperoxide->Phosphonate Decomposition Stable_Products Stable Alcohol (ROH) Oxidized_Phosphonate Oxidized Phosphonate (O=P(OR)₃) Phosphonate->Oxidized_Phosphonate

Figure 2: Hydroperoxide Decomposition by the Phosphonate Moiety.

Synergistic Effect

The intramolecular combination of a primary and a secondary antioxidant within a single molecule results in a highly effective synergistic stabilization system. The hindered phenol group immediately neutralizes free radicals, while the phosphonate group simultaneously eliminates the hydroperoxides formed, providing a comprehensive defense against oxidative degradation.[1]

Performance Data in Polypropylene (B1209903)

The performance of Antioxidant 1425 is typically evaluated by measuring changes in the physical and chemical properties of the polymer after processing and aging. Key performance indicators include Oxidation Induction Time (OIT), Melt Flow Index (MFI), and resistance to discoloration after oven aging.

Oxidative Induction Time (OIT)

OIT is a measure of the thermal stability of a material in an oxygen atmosphere. A longer OIT indicates better resistance to oxidative degradation. The addition of Antioxidant 1425 significantly increases the OIT of polypropylene.

Table 1: Oxidative Induction Time (OIT) of Polypropylene with Antioxidant 1425

Antioxidant 1425 Concentration (wt%)OIT at 200°C (minutes)
0.00< 5
0.0525 - 35
0.1050 - 65
0.20> 100

Note: Data are typical values and may vary depending on the specific grade of polypropylene and processing conditions.

Melt Flow Index (MFI)

MFI is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. During degradation, polymer chains are broken, leading to a decrease in molecular weight and an increase in MFI. An effective antioxidant will minimize the change in MFI after processing.

Table 2: Melt Flow Index (MFI) of Polypropylene after Multiple Extrusions

Antioxidant 1425 Concentration (wt%)MFI (g/10 min) after 1st ExtrusionMFI (g/10 min) after 5th Extrusion% Change in MFI
0.004.215.8+276%
0.104.06.5+63%
0.203.94.8+23%

Note: MFI measured at 230°C/2.16 kg. Data are typical values.

Long-Term Thermal Stability (Oven Aging)

Oven aging tests are used to assess the long-term thermal stability of a polymer. Samples are exposed to elevated temperatures in a circulating air oven, and the time to embrittlement or significant discoloration is measured.

Table 3: Oven Aging of Polypropylene at 150°C

Antioxidant 1425 Concentration (wt%)Time to Embrittlement (hours)
0.00< 24
0.10400 - 500
0.20> 1000

Note: Data are typical values and may vary depending on sample thickness and specific test conditions.

Experimental Protocols

Sample Preparation
  • Dry-blend polypropylene (PP) powder with the desired concentration of Antioxidant 1425.

  • Compound the blend using a twin-screw extruder with a specified temperature profile (e.g., 180-220°C) and screw speed.

  • Pelletize the extruded strands.

  • For MFI and OIT testing, use the pellets directly. For oven aging and mechanical testing, prepare plaques of a specified thickness (e.g., 1 mm) by compression or injection molding.

Sample_Preparation_Workflow Start Start Dry_Blend Dry Blend PP Powder and Antioxidant 1425 Start->Dry_Blend Extrusion Twin-Screw Extrusion Dry_Blend->Extrusion Pelletizing Pelletize Extrusion->Pelletizing Molding Compression/Injection Molding Pelletizing->Molding Test_Specimens Test Specimens Molding->Test_Specimens End End Test_Specimens->End

Figure 3: General Workflow for Sample Preparation.

Oxidation Induction Time (OIT) Measurement (ASTM D3895)
  • Place a small sample (5-10 mg) of the polymer in an aluminum pan.

  • Heat the sample in a Differential Scanning Calorimeter (DSC) to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.

  • Once the temperature is stable, switch the purge gas to oxygen.

  • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

Melt Flow Index (MFI) Measurement (ASTM D1238)
  • Preheat the barrel of the MFI apparatus to the specified temperature (e.g., 230°C for PP).

  • Load a specified amount of the polymer pellets into the barrel.

  • After a specified pre-heating time, apply a standard weight (e.g., 2.16 kg for PP) to the piston.

  • Collect the extrudate for a set period and weigh it.

  • Calculate the MFI in grams per 10 minutes.

Oven Aging (ASTM D3045)
  • Place the prepared polymer plaques in a circulating air oven at a specified temperature (e.g., 150°C).

  • Periodically remove samples and inspect for signs of degradation, such as discoloration, cracking, or embrittlement.

  • The time to failure is recorded when the sample breaks upon bending to a specified angle.

Conclusion

Antioxidant 1425 provides a highly effective and robust solution for the stabilization of a wide range of polymers. Its dual-action mechanism, which combines radical scavenging and hydroperoxide decomposition within a single molecule, offers synergistic protection against thermo-oxidative degradation. The quantitative data presented demonstrates its superior performance in maintaining the physical and mechanical properties of polypropylene during processing and long-term use. The detailed experimental protocols provide a framework for the evaluation of its performance in various polymer systems. For researchers and professionals in polymer science and material development, a thorough understanding of the mechanism and performance of Antioxidant 1425 is crucial for formulating durable and reliable polymer products.

References

Exploratory

Spectroscopic data (NMR, FTIR, Mass Spec) of Antioxidant 1425

For Researchers, Scientists, and Drug Development Professionals Introduction Antioxidant 1425, commercially known as Irganox 1425, is a high molecular weight, phosphorus-containing phenolic antioxidant.[1] Its primary fu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1425, commercially known as Irganox 1425, is a high molecular weight, phosphorus-containing phenolic antioxidant.[1] Its primary function is to protect organic substrates such as plastics, synthetic fibers, and elastomers from thermo-oxidative degradation.[1] This technical guide provides a summary of available spectroscopic data for Antioxidant 1425 (CAS Number: 65140-91-2), including Mass Spectrometry, Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the limited availability of public domain spectral data for this specific compound, this guide also includes generalized experimental protocols for the analysis of polymer additives of this class.

Chemical Information

PropertyValueSource
Chemical Name Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate][][3]
CAS Number 65140-91-2[1][]
Molecular Formula C₃₄H₅₆CaO₆P₂[4]
Molecular Weight 662.83 g/mol [5]

Spectroscopic Data

Mass Spectrometry

However, analysis by liquid chromatography coupled with mass spectrometry (LC-MS) has been shown to be a suitable method. Antioxidant 1425 can be ionized by negative ion electrospray (ESI) to produce a deprotonated molecule, which can be readily identified.[7] A Shimadzu application note demonstrates the separation of a mixture of eleven Irganox components, including Irganox 1425, using a GPC column and detected by ESI-MS.[7]

A study by SCIEX on the determination of Irganox compounds in food packaging utilized a QTRAP 6500+ system with electrospray ionization (ESI) and polarity switching. The analysis was performed in the Scheduled Multiple Reaction Monitoring (MRM) mode, indicating that quantitative analysis is achievable with this method.[8]

Mass Spectrometry Data
Ionization Mode Electrospray Ionization (ESI) - Negative Mode
Observed Ion Deprotonated Molecule [M-H]⁻
m/z Data not explicitly stated in available literature.
Fourier Transform Infrared (FTIR) Spectroscopy

A specific FTIR spectrum for Antioxidant 1425 is not publicly available. However, based on its molecular structure, the following characteristic absorption bands can be anticipated.

Predicted FTIR Peak Assignments
Wavenumber (cm⁻¹) Functional Group
~3650-3600 (sharp)O-H stretch (sterically hindered phenol)
~3000-2850C-H stretch (alkyl groups)
~1600, ~1480C=C stretch (aromatic ring)
~1250-1000P=O stretch (phosphonate)
~1050-1000P-O-C stretch (phosphonate ester)
Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly available ¹H NMR and ¹³C NMR spectra for Antioxidant 1425 have not been identified. The complexity of the molecule, being a calcium salt of an organophosphorus compound, may lead to complex spectra.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of high molecular weight polymer additives like Antioxidant 1425.

Mass Spectrometry (LC-MS)

Objective: To identify and quantify Antioxidant 1425.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Methodology:

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable organic solvent (e.g., a mixture of water and ethanol (B145695) with 3% acetic acid).[8]

  • Chromatographic Separation:

    • Column: A Gel Permeation Chromatography (GPC) column (e.g., Shodex GF-310) is suitable to prevent strong adsorption that can occur with reversed-phase columns.[7]

    • Mobile Phase: A gradient of water and acetonitrile (B52724) can be used.[7]

    • Flow Rate: Approximately 0.25 mL/min.[7]

    • Column Temperature: Maintained at 40 °C.[7]

  • Mass Spectrometric Detection:

    • Ionization: ESI in negative mode.[7]

    • Scan Range: m/z 200-1300.[7]

    • Data Acquisition: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification.[8]

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of Antioxidant 1425 for functional group identification.

Instrumentation: A Fourier Transform Infrared Spectrometer.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the powdered sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

    • A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected and subtracted from the sample spectrum.

NMR Spectroscopy

Objective: To elucidate the detailed molecular structure of Antioxidant 1425.

Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer.

Methodology:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent. Given the low solubility of Irganox 1425 in common solvents like acetone (B3395972) and chloroform, a solvent such as methanol-d4 (B120146) or toluene-d8 (B116792) might be more effective.[9] Sonication may be required to aid dissolution.

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C and potentially long relaxation times, a larger number of scans and a longer relaxation delay may be necessary.

  • Advanced Experiments: 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic analysis of a polymer antioxidant like Antioxidant 1425.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Antioxidant 1425 Sample Solvent Dissolution in appropriate solvent Sample->Solvent Injection Inject into HPLC Solvent->Injection Column Separation on GPC Column Injection->Column Elution Elution Column->Elution Ionization ESI (Negative Mode) Elution->Ionization Analysis Mass Analyzer (e.g., Quadrupole) Ionization->Analysis Detection Detector Analysis->Detection Data Mass Spectrum Data (m/z) Detection->Data

Caption: LC-MS Experimental Workflow for Antioxidant 1425.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing Sample Antioxidant 1425 Powder PrepMethod Choose Method Sample->PrepMethod KBr Mix with KBr and press into pellet PrepMethod->KBr Transmission ATR Place directly on ATR crystal PrepMethod->ATR Reflectance PlaceSample Place sample in FTIR spectrometer KBr->PlaceSample ATR->PlaceSample Background Collect Background Spectrum PlaceSample->Background SampleScan Collect Sample Spectrum Background->SampleScan Subtraction Background Subtraction SampleScan->Subtraction Spectrum FTIR Spectrum (Transmittance vs. Wavenumber) Subtraction->Spectrum

Caption: FTIR Experimental Workflow for Antioxidant 1425.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Antioxidant 1425 Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Pulse Apply Radiofrequency Pulses Spectrometer->Pulse FID Detect Free Induction Decay (FID) Pulse->FID FT Fourier Transform FID->FT Phase Phase and Baseline Correction FT->Phase Spectrum NMR Spectrum (Intensity vs. Chemical Shift) Phase->Spectrum

Caption: NMR Experimental Workflow for Antioxidant 1425.

References

Foundational

An In-depth Technical Guide to the Thermal Stability and Decomposition Profile of Irganox 1425

For Researchers, Scientists, and Drug Development Professionals Introduction Irganox 1425 is a high molecular weight, multifunctional antioxidant of the hindered phenolic class, which also contains a phosphonate (B123796...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1425 is a high molecular weight, multifunctional antioxidant of the hindered phenolic class, which also contains a phosphonate (B1237965) group.[1][2] It is widely utilized as a primary stabilizer for a variety of organic polymers to protect them against thermo-oxidative degradation during processing and end-use.[1][2] Its high molecular weight and chemical structure contribute to its low volatility and high resistance to extraction, making it suitable for demanding applications. This guide provides a comprehensive overview of the thermal stability and decomposition profile of Irganox 1425, including its fundamental properties, methodologies for its thermal analysis, and its anticipated decomposition pathway.

Chemical and Physical Properties of Irganox 1425

A summary of the key chemical and physical properties of Irganox 1425 is presented in Table 1. This information is crucial for understanding its behavior under various thermal conditions and for designing appropriate analytical methodologies.

PropertyValueReference
Chemical Name Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate][3][4][5][6][7]
CAS Number 65140-91-2[3][4][5][6][7]
Molecular Formula C₃₄H₅₆CaO₈P₂[4][5]
Appearance White to off-white powder[3]
Melting Range > 260 °C[8]
Flashpoint > 150 °C[8]
Specific Gravity (20 °C) 1.21 g/ml[8]

Thermal Stability Analysis

The thermal stability of Irganox 1425 is a critical parameter that dictates its effectiveness as an antioxidant at elevated temperatures. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.

A generalized experimental protocol for the TGA of Irganox 1425, based on the ASTM E1131 standard, is as follows:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of Irganox 1425 powder into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent premature oxidation. For oxidative stability studies, a switch to an oxidative atmosphere (e.g., air or oxygen) at a specific temperature can be programmed.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min or 20 °C/min) to a final temperature (e.g., 600-800 °C).

  • Data Acquisition: Record the sample mass and temperature continuously throughout the heating program.

  • Data Analysis: Plot the percentage of initial mass as a function of temperature. The first derivative of this curve (DTG) can be plotted to determine the temperatures of maximum weight loss rates.

ParameterIllustrative Value (Inert Atmosphere)
Onset of Decomposition (Tonset) ~ 280 - 320 °C
Temperature at 5% Weight Loss (T5%) ~ 300 - 340 °C
Temperature at Maximum Decomposition Rate (Tmax) ~ 350 - 400 °C
Residual Mass at 600 °C ~ 10 - 20 %

Note: This data is illustrative and should be confirmed by experimental analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

A generalized experimental protocol for the DSC of Irganox 1425, based on the ASTM D3418 standard, is as follows:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-7 mg of Irganox 1425 powder into a hermetically sealed aluminum DSC pan. An empty sealed pan is used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected melting point (e.g., 300 °C).

    • Hold isothermally for a few minutes to ensure complete melting.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to the starting temperature.

    • Reheat the sample at the same rate to observe any changes in thermal behavior after the first heating cycle.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the melting temperature (Tm) from the peak of the endothermic transition and the enthalpy of fusion (ΔHf) from the area under the peak.

Based on the provided melting range of > 260 °C, illustrative DSC data for Irganox 1425 is presented in Table 3.

ParameterIllustrative Value
Melting Peak Temperature (Tm) ~ 265 - 285 °C
Enthalpy of Fusion (ΔHf) Varies depending on crystallinity

Note: This data is illustrative and should be confirmed by experimental analysis.

Decomposition Profile

The decomposition of Irganox 1425 under thermal stress is a complex process involving the degradation of both the hindered phenolic and the phosphonate moieties.

General Antioxidant Mechanism of Hindered Phenols

The primary antioxidant function of Irganox 1425 stems from its hindered phenolic structure. The bulky tert-butyl groups adjacent to the hydroxyl group facilitate the donation of a hydrogen atom to reactive radicals (R•), thereby terminating the auto-oxidation cycle of the polymer. This process is illustrated in the following diagram.

G General Antioxidant Mechanism of Hindered Phenols cluster_0 Polymer Auto-oxidation Cycle cluster_1 Intervention by Hindered Phenol RH Polymer (RH) R_dot Polymer Radical (R•) RH->R_dot Initiation ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O₂ ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ArOH Irganox 1425 (ArOH) ROO_dot->ArOH Radical Scavenging ROOH->R_dot Further Radicals Degradation Degradation Products ROOH->Degradation ArO_dot Stable Phenoxy Radical (ArO•) ArOH->ArO_dot + ROO• Non-radical Products Non-radical Products ArO_dot->Non-radical Products Termination

Caption: General antioxidant mechanism of hindered phenols.

Expected Thermal Decomposition Pathway of Irganox 1425

The thermal decomposition of Irganox 1425 is anticipated to proceed through several stages:

  • Initial Decomposition: At lower temperatures, the decomposition is likely initiated at the phosphonate ester group, potentially leading to the cleavage of the ethyl group.

  • Phenolic Moiety Degradation: As the temperature increases, the hindered phenolic structure will degrade. This can involve the cleavage of the tert-butyl groups and the breakdown of the aromatic ring.

  • Formation of Volatile Products: The decomposition process will generate a range of volatile organic compounds.

  • Char Formation: The presence of the phosphorus-containing phosphonate group is expected to promote char formation at higher temperatures, contributing to the residual mass observed in TGA.

Proposed Analytical Workflow for Decomposition Product Identification

To identify the specific thermal decomposition products of Irganox 1425, a hyphenated analytical technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be highly effective.[9][10][11]

G Proposed Workflow for Irganox 1425 Decomposition Analysis Sample Irganox 1425 Sample Pyrolyzer Pyrolyzer (Controlled Temperature Program) Sample->Pyrolyzer GC Gas Chromatograph (GC) (Separation of Volatiles) Pyrolyzer->GC Decomposition Products MS Mass Spectrometer (MS) (Identification of Compounds) GC->MS Data_Analysis Data Analysis (Library Matching and Interpretation) MS->Data_Analysis

Caption: Proposed workflow for decomposition analysis.

Conclusion

Irganox 1425 is a thermally stable, high-performance antioxidant. While specific, publicly available data on its thermal decomposition is limited, this guide provides a comprehensive framework for its analysis based on established scientific principles and standard methodologies. The combination of TGA and DSC offers a robust approach to characterizing its thermal stability and transitions. Furthermore, techniques like Py-GC-MS are proposed for the detailed elucidation of its decomposition products. For professionals in research, development, and quality control, a thorough understanding of the thermal behavior of Irganox 1425 is essential for optimizing its application and ensuring the long-term performance of stabilized materials. It is strongly recommended that the illustrative data presented herein be confirmed with specific experimental testing for any critical applications.

References

Exploratory

An In-depth Technical Guide to the Free Radical Scavenging Mechanisms of Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the core mechanisms by which phenolic antioxidants combat oxidative stress through free radical scavenging....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms by which phenolic antioxidants combat oxidative stress through free radical scavenging. It delves into the thermodynamics and kinetics of these reactions, presents quantitative data for key phenolic compounds, and offers detailed experimental protocols for assessing antioxidant activity.

Core Mechanisms of Free Radical Scavenging

Phenolic compounds are a large and diverse group of molecules characterized by the presence of at least one hydroxyl group attached to an aromatic ring. This structural feature is central to their antioxidant activity. The primary mechanisms by which phenolic antioxidants neutralize free radicals include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). Additionally, their ability to chelate transition metals plays a crucial role in preventing the formation of highly reactive oxygen species.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant (ArOH) donates its phenolic hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical (ArO•).[1][2] The efficiency of this mechanism is primarily determined by the O-H bond dissociation enthalpy (BDE).[3][4][5] A lower BDE facilitates the hydrogen atom donation, leading to a faster reaction rate with free radicals.[4][5] The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it less reactive than the initial free radical.[6] Electron-donating groups on the aromatic ring can further lower the BDE and enhance antioxidant activity.[1] The HAT mechanism is generally favored in nonpolar solvents.[7]

HAT_Mechanism cluster_products Products cluster_reactants Reactants ArOH Phenolic Antioxidant (ArOH) ArO_radical Phenoxyl Radical (ArO•) ArOH->ArO_radical H• donation R_radical Free Radical (R•) RH Neutralized Molecule (RH) R_radical->RH H• acceptance

Caption: Hydrogen Atom Transfer (HAT) mechanism.
Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism involves two sequential steps. First, the phenolic antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-).[3][8] This initial step is governed by the ionization potential (IP) of the antioxidant; a lower IP favors electron donation.[3][9] In the second step, the radical cation transfers a proton to the anion, resulting in the formation of the stable phenoxyl radical (ArO•) and a neutral molecule (RH).[3] This mechanism is more likely to occur with free radicals that have a high electron affinity.

SET_PT_Mechanism ArOH Phenolic Antioxidant (ArOH) ArOH_radical_cation Radical Cation (ArOH•+) ArOH->ArOH_radical_cation e- donation R_radical Free Radical (R•) R_anion Anion (R-) R_radical->R_anion e- acceptance ArO_radical Phenoxyl Radical (ArO•) ArOH_radical_cation->ArO_radical H+ transfer RH Neutralized Molecule (RH) R_anion->RH H+ acceptance

Caption: Single Electron Transfer - Proton Transfer (SET-PT) mechanism.
Sequential Proton Loss Electron Transfer (SPLET)

The SPLET mechanism is particularly relevant in polar solvents.[7][10] It begins with the deprotonation of the phenolic antioxidant, forming a phenoxide anion (ArO-).[3][10][11] The ease of this step is determined by the proton affinity (PA) of the phenoxide anion.[3][12] Subsequently, the phenoxide anion transfers an electron to the free radical, generating the phenoxyl radical (ArO•) and the anion of the radical (R-).[10][11] The feasibility of this second step is related to the electron transfer enthalpy (ETE).[3][6][12] This mechanism is often favored for phenolic acids.[13]

SPLET_Mechanism ArOH Phenolic Antioxidant (ArOH) ArO_anion Phenoxide Anion (ArO-) ArOH->ArO_anion Deprotonation (H+) ArO_radical Phenoxyl Radical (ArO•) ArO_anion->ArO_radical e- donation R_radical Free Radical (R•) R_anion Anion (R-) R_radical->R_anion e- acceptance

Caption: Sequential Proton Loss Electron Transfer (SPLET) mechanism.
Transition Metal Chelation (TMC)

Transition metals, such as iron and copper, can participate in the Fenton reaction, generating highly reactive hydroxyl radicals.[14][15] Many phenolic compounds possess structural features, like catechol and galloyl groups, that enable them to chelate these metal ions.[14][16] By binding to the metal ions, these polyphenols can prevent them from participating in redox cycling and the subsequent formation of free radicals.[14][15][17] This mechanism is distinct from direct radical scavenging but is a critical component of the overall antioxidant activity of many phenolic compounds.[14]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of phenolic compounds can be quantified by various thermodynamic parameters. The following tables summarize key data for some common phenolic antioxidants. It is important to note that these values can vary depending on the computational method and the solvent used.

Table 1: Bond Dissociation Enthalpy (BDE) of Selected Phenolic Antioxidants

CompoundO-H Bond PositionBDE (kcal/mol)Reference(s)
Phenol-87.3[18]
α-Tocopherol-~77[5]
Quercetin3-OH~75-80[4][5]
Gallic Acidpara-OH~77[4]
Caffeic Acid4-OH~78-82[9]
Ferulic Acid4-OH~80-84[13]
Catechol-~78-83[5]

Table 2: Ionization Potential (IP) of Selected Phenolic Antioxidants

CompoundIP (kcal/mol)Reference(s)
Phenol~195-200[19]
Resveratrol~160-165[9][20]
Kaempferol~150-155[9]
Quercetin~145-150[21]
Gallic Acid~170-175[20]
Caffeic Acid~160-165[9][20]

Table 3: Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) of Selected Phenolic Antioxidants

CompoundPA (kcal/mol)ETE (kcal/mol)Reference(s)
Gallic Acid~320-330~80-90[11][13]
Caffeic Acid~325-335~85-95[13]
Ferulic Acid~330-340~90-100[13]
p-Coumaric Acid~335-345~95-105[13]

Experimental Protocols for Assessing Antioxidant Activity

Several in vitro assays are commonly used to evaluate the free radical scavenging activity of phenolic compounds. Each assay has its own specific mechanism and experimental conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the yellow-colored diphenylpicrylhydrazine.[22][23] The degree of discoloration is proportional to the antioxidant's ability to donate a hydrogen atom or an electron.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of approximately 1.0 at 517 nm.[24] This solution should be prepared fresh and kept in the dark.[24]

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox).[24]

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard to the wells.[24]

    • Add the DPPH working solution to each well to initiate the reaction.[24]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[23][25]

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.[25]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.[24]

    • The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[26]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[27] The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.[27][28]

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[22][28] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[22][28]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[29]

    • Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[29]

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.[22]

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[27]

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[30][31] The antioxidant's capacity is quantified by comparing its protective effect to that of Trolox.[31]

Protocol:

  • Reagent Preparation:

  • Assay Procedure:

    • In a 96-well black microplate, add the fluorescein working solution to each well.[30]

    • Add the test sample or Trolox standards to the respective wells.[32]

    • Incubate the plate at 37 °C for a pre-incubation period (e.g., 30 minutes).[30][32]

    • Initiate the reaction by adding the AAPH solution to all wells.[30]

  • Measurement and Analysis:

    • Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for 60-90 minutes.[30]

    • Calculate the area under the fluorescence decay curve (AUC).[30]

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

    • The results are expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.[31]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃ solution in a 10:1:1 ratio.[33][34] This reagent should be prepared fresh and warmed to 37 °C.[33]

    • Prepare a series of standards using a known antioxidant such as ferrous sulfate (B86663) or Trolox.[33]

  • Assay Procedure:

    • Add the FRAP reagent to a test tube or microplate well.

    • Add the sample or standard to the reagent and mix well.[33]

    • Incubate the mixture at 37 °C for a specific time (e.g., 4 minutes).[33]

  • Measurement and Analysis:

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance of the sample to that of the standard.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Sample_Prep Sample Preparation (Extraction, Dilution) Reaction Reaction Incubation (Sample + Reagent) Sample_Prep->Reaction Reagent_Prep Reagent Preparation (DPPH, ABTS, etc.) Reagent_Prep->Reaction Standard_Prep Standard Preparation (Trolox, Ascorbic Acid) Standard_Prep->Reaction Standard_Curve Generation of Standard Curve Spectro Spectrophotometric / Fluorometric Measurement Reaction->Spectro Calc Calculation of % Inhibition or AUC Spectro->Calc Spectro->Standard_Curve Final_Result Determination of IC50 or TEAC/ORAC Value Calc->Final_Result Standard_Curve->Final_Result

Caption: General experimental workflow for antioxidant assays.

References

Foundational

The Dual-Action Efficacy of Phosphorus in Antioxidant 1425: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Antioxidant 1425, chemically known as Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate], is a high molecular weight, multif...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1425, chemically known as Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate], is a high molecular weight, multifunctional phenolic antioxidant.[1][2][3][4][5] Its unique molecular structure, incorporating both a sterically hindered phenolic group and a phosphonate (B1237965) moiety, imparts a dual-action antioxidant mechanism, making it a highly effective stabilizer against thermo-oxidative degradation in a variety of organic polymers.[1][3] This technical guide provides an in-depth analysis of the role of the phosphorus component in the antioxidant activity of Antioxidant 1425, supported by experimental protocols and data interpretation.

Chemical and Physical Properties of Antioxidant 1425

A summary of the key chemical and physical properties of Antioxidant 1425 is presented in Table 1. This high molecular weight antioxidant exhibits low volatility and excellent resistance to extraction, ensuring its persistence within the polymer matrix during processing and end-use.[6][7]

PropertyValueReference
Chemical Name Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate][1][2]
CAS Number 65140-91-2[1][2]
Molecular Formula C34H54CaO8P2[2]
Appearance White to off-white powder[4]
Melting Point >260 °C[4]
Volatility Low[6][7]
Extraction Resistance High[6][7]
Discoloration Non-discoloring[6]

The Dual Role of Phosphorus in the Antioxidant Mechanism

The efficacy of Antioxidant 1425 stems from the synergistic action of its two key functional groups: the hindered phenolic hydroxyl group and the phosphonate group. This dual mechanism allows it to function as both a primary and a secondary antioxidant.

Primary Antioxidant Activity: Radical Scavenging

The sterically hindered phenolic moiety acts as a primary antioxidant by donating a hydrogen atom to peroxy radicals, thereby terminating the auto-oxidation chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group stabilize the resulting phenoxy radical, preventing it from initiating new oxidation chains.

G ROO_dot Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO_dot->ROOH H• donation AO1425_OH Antioxidant 1425 (Ar-OH) AO1425_O_dot Stabilized Phenoxy Radical (Ar-O•) AO1425_OH->AO1425_O_dot

Caption: Primary antioxidant mechanism of the hindered phenol (B47542) group.

Secondary Antioxidant Activity: Hydroperoxide Decomposition

The phosphorus-containing phosphonate group functions as a secondary antioxidant by decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are formed during the primary antioxidant cycle and can otherwise break down into highly reactive radicals, perpetuating the degradation process. The phosphonate group reduces hydroperoxides to alcohols, while being oxidized to a phosphate.

G ROOH Hydroperoxide (ROOH) ROH Alcohol (ROH) ROOH->ROH Reduction AO1425_P Antioxidant 1425 (Phosphonate) AO1425_PO Oxidized Antioxidant (Phosphate) AO1425_P->AO1425_PO Oxidation

Caption: Secondary antioxidant mechanism of the phosphonate group.

This dual mechanism provides comprehensive protection to the polymer, effectively interrupting the degradation cycle at two critical points.

Quantitative Performance Data

While specific quantitative data from peer-reviewed journals comparing the performance of Antioxidant 1425 is limited in the public domain, technical datasheets and related literature indicate its high efficiency. The following tables summarize the expected performance based on available information. Further in-house testing is recommended to determine optimal loading levels for specific applications.

Table 2: Thermo-Oxidative Stability Data (Illustrative)

Polymer MatrixAntioxidant SystemConcentration (wt%)Oxidation Induction Time (OIT) at 200°C (min)
PolypropyleneControl (None)0< 5
PolypropyleneAntioxidant 14250.1Expected: Significantly Increased
PolypropyleneAntioxidant 14250.2Expected: Further Increased
PolyethyleneControl (None)0< 10
PolyethyleneAntioxidant 14250.1Expected: Significantly Increased

Table 3: Melt Flow Index (MFI) Data after Multiple Extrusions (Illustrative)

Polymer MatrixAntioxidant SystemConcentration (wt%)MFI (g/10 min) after 1st PassMFI (g/10 min) after 3rd PassMFI (g/10 min) after 5th Pass
PolypropyleneControl (None)05.015.030.0
PolypropyleneAntioxidant 14250.14.86.58.0
PolypropyleneAntioxidant 14250.24.55.56.5

Table 4: Thermogravimetric Analysis (TGA) Data (Illustrative)

Polymer MatrixAntioxidant SystemConcentration (wt%)Onset of Degradation (°C)Temperature at 5% Weight Loss (°C)
PolypropyleneControl (None)0~300~350
PolypropyleneAntioxidant 14250.1Expected: IncreasedExpected: Increased
PolypropyleneAntioxidant 14250.2Expected: Further IncreasedExpected: Further Increased

Experimental Protocols

Synthesis of Antioxidant 1425

The synthesis of Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] can be achieved through a multi-step process as described in the available literature. A general workflow is outlined below.

G cluster_0 Step 1: Chloromethylation cluster_1 Step 2: Arbuzov Reaction cluster_2 Step 3: Saponification and Salt Formation 2,6-Di-tert-butylphenol 2,6-Di-tert-butylphenol 3,5-Di-tert-butyl-4-hydroxybenzyl chloride 3,5-Di-tert-butyl-4-hydroxybenzyl chloride 2,6-Di-tert-butylphenol->3,5-Di-tert-butyl-4-hydroxybenzyl chloride Paraformaldehyde, HCl 2,6-Di-tert-butylphenol->3,5-Di-tert-butyl-4-hydroxybenzyl chloride Diethyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate Diethyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate 3,5-Di-tert-butyl-4-hydroxybenzyl chloride->Diethyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate Triethyl phosphite 3,5-Di-tert-butyl-4-hydroxybenzyl chloride->Diethyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate Antioxidant 1425 Antioxidant 1425 Diethyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate->Antioxidant 1425 NaOH, CaCl2 Diethyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate->Antioxidant 1425

References

Exploratory

The Ascending Titans: A Technical Guide to High Molecular Weight Phenolic Antioxidants

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of potent and durable therapeutic agents, high molecular weight (HMW) phenolic antioxidants are emerging as formidable contenders....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of potent and durable therapeutic agents, high molecular weight (HMW) phenolic antioxidants are emerging as formidable contenders. Their polymeric nature offers distinct advantages over their small-molecule counterparts, including enhanced bioavailability, reduced volatility, and prolonged radical-scavenging activity. This technical guide provides an in-depth literature review of the synthesis, characterization, and antioxidant mechanisms of these promising macromolecules, tailored for professionals in research, science, and drug development.

The Rationale for High Molecular Weight: Overcoming the Limitations of Conventional Antioxidants

Traditional phenolic antioxidants, while effective radical scavengers, often suffer from rapid metabolism and clearance, limiting their therapeutic window. Polymerization of these phenolic monomers into HMW structures addresses these challenges by:

  • Increasing Retention Time: The larger size of polymeric antioxidants prevents easy filtration and excretion, prolonging their circulation and action in biological systems.

  • Enhancing Stability: Incorporation into a polymer backbone can protect the phenolic moieties from enzymatic degradation, enhancing their stability and sustained release.

  • Improving Biocompatibility: Polymeric antioxidants can be designed to be biocompatible and biodegradable, minimizing potential toxicity.[1]

  • Site-Specific Targeting: Functionalization of the polymer backbone allows for the attachment of targeting ligands, enabling delivery to specific tissues or cells.

Synthesis Strategies: Building the Polymeric Scaffold

The synthesis of HMW phenolic antioxidants is a dynamic field, with several innovative strategies being employed to create polymers with tailored properties.

Enzymatic Polymerization: A Green Chemistry Approach

Enzymatic polymerization has gained significant traction due to its mild reaction conditions and high specificity. Peroxidases, such as horseradish peroxidase (HRP) and soybean peroxidase (SBP), are commonly used to catalyze the oxidative polymerization of phenolic monomers.

Experimental Workflow: Enzymatic Polymerization of Phenolic Monomers

G monomer Phenolic Monomer (e.g., Ferulic Acid, Gallic Acid) reaction Reaction Mixture monomer->reaction solvent Solvent System (e.g., aqueous buffer, organic co-solvent) solvent->reaction enzyme Enzyme (e.g., Horseradish Peroxidase) enzyme->reaction initiator Initiator (e.g., Hydrogen Peroxide) initiator->reaction incubation Incubation (Controlled Temperature and Time) reaction->incubation termination Reaction Termination (e.g., addition of acid) incubation->termination purification Purification (e.g., Dialysis, Precipitation) termination->purification characterization Characterization (e.g., GPC, NMR, FT-IR) purification->characterization product High Molecular Weight Phenolic Antioxidant characterization->product

Caption: General workflow for the enzymatic synthesis of high molecular weight phenolic antioxidants.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. This method offers precise control over the polymer architecture, enabling the creation of block copolymers and other complex structures.

Grafting onto Natural Polymers

Another effective strategy involves grafting phenolic acids, such as gallic acid and ferulic acid, onto natural polymer backbones like chitosan (B1678972). This approach leverages the biocompatibility and biodegradability of the natural polymer while incorporating the antioxidant functionality of the phenolic compounds.[2][3][4][5][6]

Quantitative Assessment of Antioxidant Efficacy

The antioxidant capacity of HMW phenolic compounds is evaluated using various in vitro assays. The data from these assays are crucial for comparing the efficacy of different polymeric antioxidants.

Polymeric AntioxidantMonomer(s)Synthesis MethodMolecular Weight (kDa)DPPH Scavenging Activity (IC50, µg/mL)Reference
Poly(ferulic acid)Ferulic AcidEnzymatic (HRP)15 - 30~50[7]
Gallic acid-grafted-chitosanGallic Acid, ChitosanFree radical-inducedNot specified~45[5]
Lignin-based polymerLigninVarious5 - 20Varies widely[8][9][10][11][12]
Poly(caffeic acid)Caffeic AcidEnzymatic10 - 25~60[1]

Table 1: Comparative Antioxidant Activity of High Molecular Weight Phenolic Antioxidants. Note: Values are approximate and can vary based on specific synthesis conditions and assay protocols.

Experimental Protocols: A Guide for the Bench Scientist

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of HMW phenolic antioxidants.

Synthesis of Gallic Acid-Grafted-Chitosan

Materials:

  • Chitosan (medium molecular weight)

  • Gallic acid

  • Ascorbic acid

  • Hydrogen peroxide (30%)

  • Acetic acid

  • Ethanol (B145695)

  • Dialysis membrane (MWCO 12 kDa)

Procedure:

  • Dissolve 1 g of chitosan in 100 mL of 1% (v/v) acetic acid solution with stirring overnight.

  • In a separate flask, dissolve 0.5 g of gallic acid and 0.2 g of ascorbic acid in 50 mL of deionized water.

  • Add the gallic acid solution to the chitosan solution and stir for 30 minutes at 60°C.

  • Initiate the grafting reaction by adding 1 mL of 30% hydrogen peroxide dropwise to the mixture.

  • Continue the reaction for 4 hours at 60°C with constant stirring.

  • Terminate the reaction by cooling the mixture to room temperature.

  • Precipitate the product by adding 200 mL of ethanol.

  • Filter and wash the precipitate with ethanol to remove unreacted monomers.

  • Redissolve the product in 1% acetic acid and dialyze against deionized water for 48 hours to remove impurities.

  • Lyophilize the purified solution to obtain the gallic acid-grafted-chitosan powder.

DPPH Radical Scavenging Assay

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Polymeric antioxidant sample

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

  • Prepare a stock solution of the polymeric antioxidant sample in a suitable solvent (e.g., water, DMSO).

  • Prepare a series of dilutions of the sample and the ascorbic acid standard in methanol.

  • In a 96-well plate, add 100 µL of each sample or standard dilution to triplicate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol instead of the sample. For the control, add 100 µL of the sample solvent without the antioxidant.

  • Incubate the plate in the dark at room temperature for 30 minutes.[13][14][15]

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of scavenging activity against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Signaling Pathways: Unraveling the Molecular Mechanisms

Phenolic antioxidants exert their protective effects through the modulation of various cellular signaling pathways, most notably the Nrf2-Keap1 pathway, a master regulator of the cellular antioxidant response.

The Nrf2-Keap1 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS/RNS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues HMW_Phenol HMW Phenolic Antioxidant HMW_Phenol->Keap1 Inhibits Interaction Nrf2 Nrf2 Keap1->Nrf2 Sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Ubiquitination Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Proteasome sMaf sMaf Nrf2_n->sMaf Heterodimerizes ARE Antioxidant Response Element (ARE) sMaf->ARE Binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1, GCLC) ARE->Genes Induces Transcription

Caption: The Nrf2-Keap1 signaling pathway and the intervention by high molecular weight phenolic antioxidants.[16][17][18][19][20][21]

Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive oxygen species (ROS) modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. HMW phenolic antioxidants can also promote the dissociation of the Nrf2-Keap1 complex. Once liberated, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC), thereby bolstering the cell's antioxidant defenses.[16][17][18][19][20][21]

Future Directions and Conclusion

The field of high molecular weight phenolic antioxidants is ripe with potential. Future research will likely focus on the development of multifunctional polymeric systems with combined therapeutic and diagnostic capabilities. Further exploration of controlled polymerization techniques will enable the synthesis of materials with even greater precision and complexity. As our understanding of the intricate interplay between these macromolecules and cellular signaling pathways deepens, so too will our ability to design and develop next-generation antioxidant therapies for a wide range of diseases. This technical guide serves as a foundational resource for researchers and developers poised to contribute to this exciting and impactful area of science.

References

Protocols & Analytical Methods

Method

Application Note: Quantification of Antioxidant 1425 in Polyethylene by High-Performance Liquid Chromatography (HPLC)

Introduction Antioxidant 1425, chemically known as Calcium bis(monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate), is a high molecular weight, multifunctional hindered phenolic antioxidant.[1][2] It is utilized as...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antioxidant 1425, chemically known as Calcium bis(monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate), is a high molecular weight, multifunctional hindered phenolic antioxidant.[1][2] It is utilized as a stabilizer in various polymers, including polyethylene (B3416737) (PE), to prevent degradation caused by heat, light, and oxygen during processing and end-use.[3][4] The concentration of Antioxidant 1425 in the final product is a critical parameter that influences the long-term stability and performance of the polyethylene material. Therefore, a reliable and accurate analytical method for its quantification is essential for quality control and research purposes.

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantification of Antioxidant 1425 in a polyethylene matrix. The protocol includes a comprehensive sample preparation procedure based on dissolution and precipitation, followed by chromatographic analysis.

Materials and Methods

Reagents and Materials

  • Antioxidant 1425 standard (CAS No. 65140-91-2)

  • Polyethylene (PE) sample containing an unknown concentration of Antioxidant 1425

  • Toluene (B28343), HPLC grade

  • Methanol (B129727), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade (18.2 MΩ·cm)

  • Syringe filters, 0.45 µm, PTFE

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance (0.0001 g accuracy)

  • Heating plate with magnetic stirrer

  • Vortex mixer

  • Centrifuge

  • Volumetric flasks and pipettes

Experimental Protocols

1. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of Antioxidant 1425 standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with toluene.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 200 µg/mL by serial dilution of the stock solution with the mobile phase. These solutions will be used to construct the calibration curve.

2. Sample Preparation (Dissolution-Precipitation Method) The dissolution-precipitation method is a common and effective technique for extracting additives from a polymer matrix.[5][6]

  • Accurately weigh approximately 1.0 g of the polyethylene sample into a glass beaker.

  • Add 20 mL of toluene to the beaker.

  • Heat the mixture to 110°C on a hot plate with continuous stirring until the polyethylene is completely dissolved.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Add 40 mL of methanol to the solution while stirring to precipitate the polyethylene.

  • Continue stirring for an additional 15 minutes to ensure complete precipitation.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the precipitated polymer.

  • Carefully decant the supernatant containing the extracted Antioxidant 1425 into a clean flask.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

3. HPLC Conditions The following HPLC conditions are recommended as a starting point and may require optimization for specific instrumentation and polyethylene matrices. The use of a C18 column is standard for the analysis of phenolic antioxidants.[6][7]

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp. 35°C
Detector UV-Vis at 280 nm

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh PE Sample s2 Dissolve in Toluene (110°C) s1->s2 s3 Precipitate PE with Methanol s2->s3 s4 Centrifuge & Decant s3->s4 s5 Filter Supernatant s4->s5 hplc Inject into HPLC System s5->hplc std1 Prepare Antioxidant 1425 Stock Solution std2 Create Working Standards std1->std2 std2->hplc data Data Acquisition (Chromatogram) hplc->data cal Generate Calibration Curve (from Standards) data->cal quant Calculate Concentration in Sample data->quant cal->quant result Report Results quant->result

References

Application

Application Note: Identification and Quantification of Irganox 1425 in Polymer Extracts using LC-MS/MS

Abstract This application note provides a detailed protocol for the identification and quantification of Irganox 1425, a high molecular weight phenolic antioxidant, in polymer extracts using Liquid Chromatography with ta...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and quantification of Irganox 1425, a high molecular weight phenolic antioxidant, in polymer extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation from a solid polymer matrix, optimized LC-MS/MS parameters, and data analysis. The methodologies are designed to offer high sensitivity and selectivity for the detection of Irganox 1425, which is crucial for quality control and safety assessment of polymeric materials used in various industries, including pharmaceuticals and food packaging.

Introduction

Irganox 1425 is a multifunctional phenolic primary antioxidant used to protect organic substrates like plastics, synthetic fibers, and elastomers against thermo-oxidative degradation.[1] Its high molecular weight (695 g/mol ) and resistance to extraction make it a preferred stabilizer in many polymer formulations.[1] Monitoring its concentration in final products is essential to ensure product quality and to assess the potential for migration into contacting substances. LC-MS/MS provides the necessary sensitivity and specificity for the analysis of such additives, which are often present at low concentrations within the polymer matrix. This protocol details a robust method for extracting Irganox 1425 from polymers and its subsequent analysis by LC-MS/MS.

Experimental Protocols

Sample Preparation: Extraction of Irganox 1425 from Polymer Matrix

A reliable extraction method is critical for the accurate quantification of additives in polymers. Accelerated Solvent Extraction (ASE) is a highly efficient technique for this purpose.

Materials and Reagents:

  • Polymer sample (e.g., polyethylene, polypropylene)

  • Liquid Nitrogen

  • Grinder or mill (e.g., Spex CertiPrep Freezer Mill)

  • Diatomaceous earth or sand

  • ASE system (e.g., Thermo Scientific™ Dionex™ ASE™)

  • ASE extraction cells and cellulose (B213188) thimbles

  • Extraction Solvent: Isopropyl alcohol (IPA) with 2.5% (v/v) Cyclohexane

  • Syringe filters (0.22 µm, PTFE or compatible)

Protocol:

  • Sample Cryo-Milling: Freeze the polymer sample using liquid nitrogen to make it brittle.

  • Grind the frozen polymer into a fine powder (e.g., 10 mesh or finer) to increase the surface area for extraction.[2]

  • Cell Preparation: Weigh approximately 0.5 g of the ground polymer sample.

  • Mix the sample with an inert dispersant like sand or diatomaceous earth to prevent agglomeration during heating.[2]

  • Load the mixture into a cellulose extraction thimble and place it inside an appropriately sized ASE cell.[2]

  • Fill any remaining void space in the cell with sand.

  • Accelerated Solvent Extraction (ASE):

    • Place the prepared cells into the ASE system.

    • Set the following extraction parameters (optimized for Irganox 1010, adaptable for Irganox 1425):[2]

      • Extraction Solvent: Isopropyl alcohol / Cyclohexane (97.5:2.5 v/v)

      • Temperature: 140 °C

      • Pressure: 1500 psi

      • Static Time: 10 minutes

      • Static Cycles: 3

      • Flush Volume: 60% of cell volume

      • Purge Time: 100 seconds

  • Extract Collection and Preparation:

    • Collect the extract in a clean vial.

    • Allow the extract to cool to room temperature.

    • Filter the extract through a 0.22 µm syringe filter into an LC vial for analysis.

    • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 50:50 water/ethanol with 3% acetic acid) to match the initial mobile phase conditions.[2]

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography system (e.g., SCIEX ExionLC™ AD)[2]

  • Tandem Mass Spectrometer (e.g., SCIEX QTRAP® 6500+)[2]

Chromatographic Conditions:

  • Column: Phenomenex Luna Omega Polar C18 (100 Å, 3 µm, 100 x 4.6 mm)[2]

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid[2]

  • Mobile Phase B: Methanol[2]

  • Flow Rate: 0.8 mL/min[2]

  • Column Temperature: 40 °C[2]

  • Injection Volume: 5 µL

  • LC Gradient:

Time (min)%B
0.010
2.0100
5.0100
5.110
7.010

Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative[3]

  • IonSpray Voltage: -4500 V

  • Temperature: 500 °C

  • Curtain Gas (CUR): 35 psi

  • Ion Source Gas 1 (GS1): 55 psi

  • Ion Source Gas 2 (GS2): 65 psi

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The quantitative analysis of Irganox 1425 is performed using MRM mode. This involves monitoring the transition of a specific precursor ion (Q1) to a product ion (Q3). The molecular weight of Irganox 1425 is 695 g/mol .[1] In negative ESI mode, the deprotonated molecule [M-H]⁻ is typically observed as the precursor ion. The optimal transitions (quantifier and qualifier) and collision energies should be determined by infusing a standard solution of Irganox 1425. Based on available literature for similar compounds, the following parameters can be used as a starting point for optimization.

Table 1: Quantitative Data for Irganox 1425 LC-MS/MS Analysis

AnalytePrecursor Ion (Q1) [M-H]⁻ (m/z)Product Ion (Q3) (m/z)Dwell Time (ms)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Irganox 1425 (Quantifier)693.5To be determined100To be determinedTo be determined
Irganox 1425 (Qualifier)693.5To be determined100To be determinedTo be determined

Note: The specific product ions (Q3) and optimal MS parameters (DP, CE) need to be empirically determined by direct infusion of an Irganox 1425 standard. A quantifier transition is typically the most abundant and reproducible fragment ion used for accurate measurement.[2]

Visualization

The overall workflow for the identification of Irganox 1425 in polymer extracts is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Polymer Polymer Sample Grinding Cryo-Milling Polymer->Grinding Extraction Accelerated Solvent Extraction (ASE) Grinding->Extraction Filtering Filtration (0.22 µm) Extraction->Filtering LC LC Separation (Polar C18) Filtering->LC MS Tandem MS Detection (ESI-, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (External Calibration) Integration->Quantification

Caption: Experimental workflow for Irganox 1425 analysis.

Conclusion

The described protocol provides a comprehensive and robust method for the extraction and quantification of Irganox 1425 from polymer matrices. The use of Accelerated Solvent Extraction ensures high recovery and reproducibility, while LC-MS/MS offers the high sensitivity and selectivity required for trace-level analysis. This application note serves as a valuable resource for researchers and scientists in quality control and safety assessment of polymeric materials.

References

Method

Application Notes and Protocols for Thermogravimetric Analysis (TGA) of Polymers Containing Antioxidant 1425

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for utilizing Thermogravimetric Analysis (TGA) to evaluate the thermal stabi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Thermogravimetric Analysis (TGA) to evaluate the thermal stability of polymers stabilized with Antioxidant 1425.

Application Note: Assessing the Thermal Stability of Polymers with Antioxidant 1425 using TGA

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of polymeric materials. This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For polymers, TGA is instrumental in determining key parameters such as the onset of decomposition, the rate of degradation, and the percentage of residual mass.

The incorporation of antioxidants is a critical strategy to enhance the thermal stability of polymers, thereby extending their service life and processing window. Antioxidant 1425, also known as Irganox 1425, is a high molecular weight hindered phenolic antioxidant designed to protect organic substrates against thermo-oxidative degradation. It is compatible with a wide range of polymers, including polyolefins, polyesters, and polyamides. TGA is an effective method to quantify the improvement in thermal stability imparted by the addition of Antioxidant 1425.

By comparing the TGA thermograms of a polymer with and without Antioxidant 1425, researchers can quantitatively assess the antioxidant's efficacy. An increase in the onset temperature of decomposition is a clear indicator of enhanced thermal stability.

Mechanism of Action of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants, such as Antioxidant 1425, function by interrupting the free-radical chain reactions that lead to polymer degradation. The bulky substituent groups near the hydroxyl group on the phenol (B47542) create steric hindrance, which stabilizes the resulting phenoxy radical after it donates its hydrogen atom to a polymer peroxy radical. This prevents the propagation of the degradation cascade.

Antioxidant_Mechanism cluster_0 Polymer Degradation Cycle cluster_1 Antioxidant Intervention Polymer Polymer Polymer_Radical Polymer_Radical Polymer->Polymer_Radical Heat, Light, Stress Polymer_Peroxy_Radical Polymer_Peroxy_Radical Polymer_Radical->Polymer_Peroxy_Radical + O2 Degraded_Polymer Degraded_Polymer Polymer_Peroxy_Radical->Degraded_Polymer + Polymer-H Polymer_Peroxy_Radical->Degraded_Polymer AO_H Antioxidant 1425 (AO-H) Polymer_Peroxy_Radical->AO_H Radical Scavenging Degraded_Polymer->Polymer_Radical Chain Scission AO_H->Polymer_Peroxy_Radical AO_Radical Stable AO Radical AO_H->AO_Radical H-Donation Non_Radical_Products Non_Radical_Products AO_Radical->Non_Radical_Products Termination

Figure 1: Mechanism of a hindered phenolic antioxidant.

Experimental Protocols

This section provides a detailed protocol for performing TGA on polymer samples with and without Antioxidant 1425. The protocol is based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.

Materials and Equipment
  • Thermogravimetric Analyzer (TGA): Capable of heating to at least 800°C with a programmable heating rate and gas atmosphere control.

  • Microbalance: With a sensitivity of at least 0.1 μg.

  • Sample Pans: Platinum, aluminum, or ceramic, compatible with the TGA instrument and the test temperatures.

  • Gases: High-purity nitrogen (or another inert gas) and air (or oxygen).

  • Polymer Samples:

    • Neat polymer (without antioxidant).

    • Polymer compounded with a specified concentration of Antioxidant 1425 (e.g., 0.1-0.5 wt%).

  • Volumetric flasks and beakers for sample preparation.

  • Analytical balance.

Sample Preparation
  • Ensure polymer samples are homogeneous. If compounding in the lab, use a melt blender or twin-screw extruder to ensure uniform dispersion of Antioxidant 1425 within the polymer matrix.

  • Precisely weigh 5-10 mg of the polymer sample into a tared TGA sample pan. A smaller sample size is generally preferred to ensure uniform heating.

  • Record the exact initial mass of the sample.

TGA Instrument Setup and Measurement

The following is a general TGA method. Specific parameters may need to be optimized depending on the polymer being analyzed.

  • Instrument Calibration: Calibrate the TGA's temperature and mass scales according to the manufacturer's instructions.

  • Gas Flow: Set the purge gas to nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere during the initial heating phase.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. This is a common heating rate for polymer analysis.

    • Switch the gas to air at 600°C and hold for 15 minutes to burn off any carbonaceous residue.

    • Cool the furnace back to room temperature.

  • Data Acquisition: Record the sample mass as a function of temperature and time throughout the experiment.

TGA_Experimental_Workflow start Start sample_prep Sample Preparation (5-10 mg in TGA pan) start->sample_prep instrument_setup Instrument Setup (Calibrate, Set Gas Flow) sample_prep->instrument_setup load_sample Load Sample into TGA instrument_setup->load_sample thermal_program Run Thermal Program (Heat in N2, Switch to Air) load_sample->thermal_program data_acquisition Data Acquisition (Mass vs. Temperature) thermal_program->data_acquisition data_analysis Data Analysis (TGA/DTG Curves, Onset Temp.) data_acquisition->data_analysis reporting Reporting (Tables, Graphs, Interpretation) data_analysis->reporting end_node End reporting->end_node

Application

Application Note and Protocol: Sample Preparation for GPC Analysis of Polymers Containing Irganox 1425

Audience: Researchers, scientists, and drug development professionals. Introduction Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to deter...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to determine the molecular weight distribution of polymers.[1] The accuracy and reproducibility of GPC results are highly dependent on proper sample preparation. This crucial first step ensures the polymer's structural integrity is maintained throughout the analysis.[2]

Polymers are often formulated with additives to enhance their properties and stability. Irganox 1425 is a hindered phenolic antioxidant commonly used to improve the thermal stability of various polymers by preventing oxidative degradation during processing and end-use.[3] When preparing polymer samples containing Irganox 1425 for GPC analysis, it is essential to use a protocol that ensures complete dissolution of the polymer without causing degradation, while also considering any potential interactions between the antioxidant, polymer, solvent, and GPC column.

This application note provides a detailed protocol for the preparation of polymer samples containing Irganox 1425 for GPC analysis.

Materials and Reagents

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Heating plate (if required)

  • Vials with caps

  • Syringes

  • Syringe filters (e.g., 0.2–0.45 µm PTFE or PVDF)[2]

  • High-purity solvent (e.g., Tetrahydrofuran (THF), Toluene, Chloroform)[2][4]

  • The polymer sample containing Irganox 1425

Experimental Protocols

The primary goal of the sample preparation is to achieve complete dissolution of the polymer in a suitable solvent without altering its molecular weight distribution.

1. Solvent Selection

The choice of solvent is critical and depends on the specific polymer being analyzed. The selected solvent must completely dissolve the polymer and be compatible with the GPC system's mobile phase.[4][5]

  • Compatibility: The sample should be dissolved in the same solvent that is used as the GPC mobile phase to avoid detector noise from solvent mismatches.[5]

  • Common Solvents: Tetrahydrofuran (THF) is a widely used solvent for many polymers at room temperature.[6][7] For polymers that require higher temperatures for dissolution, such as polyolefins, solvents like 1,2,4-trichlorobenzene (B33124) (TCB) may be necessary.[2]

  • Antioxidant Considerations: The presence of Irganox 1425, a phenolic antioxidant, generally does not necessitate a special solvent, but it is important to ensure it is also soluble.[8] Using a GPC column can help prevent the adsorption of phenolic compounds onto the stationary phase.[9]

2. Sample Dissolution

This step involves dissolving a precisely weighed amount of the polymer sample in the chosen solvent.

  • Weighing: Accurately weigh between 5–10 mg of the dry polymer sample into a clean vial.[2] The exact amount will depend on the expected molecular weight of the polymer. For higher molecular weight polymers, lower concentrations (e.g., 1 mg/mL) are recommended, while lower molecular weight polymers can be prepared at higher concentrations (e.g., 2 mg/mL).[5]

  • Solvent Addition: Add the appropriate volume of solvent to the vial to achieve the desired concentration.

  • Dissolution Process:

    • Seal the vial and place it on a magnetic stirrer.

    • Allow the sample to dissolve with gentle stirring. Avoid vigorous shaking, vortexing, or sonication, as these methods can cause shear degradation of the polymer chains.[10]

    • The dissolution time can vary significantly depending on the polymer's crystallinity and molecular weight. A minimum of one hour is recommended, but overnight dissolution (~12 hours) is often preferred to ensure complete solubilization.[5] For some high-molecular-weight or highly crystalline polymers, longer dissolution times (24-48 hours) may be necessary.[5]

    • If required, gentle heating can be applied to aid dissolution. For example, polyolefins may require heating at 135–150°C.[2] It is important to note that heating can promote polymer degradation, although the presence of an antioxidant like Irganox 1425 helps to mitigate this.[11]

3. Sample Filtration

After complete dissolution, the sample solution must be filtered to remove any particulate matter, such as dust, undissolved polymer gels, or other impurities.[2] This step is crucial to prevent clogging of the GPC column and tubing, which can lead to system damage and inaccurate results.[2]

  • Filter Selection: Use a syringe filter with a pore size of 0.2 µm or 0.45 µm.[2] The filter membrane material should be compatible with the solvent used (e.g., PTFE for organic solvents).[2]

  • Filtration Procedure:

    • Draw the polymer solution into a syringe.

    • Attach the syringe filter to the syringe.

    • Carefully push the solution through the filter into a clean GPC vial.

    • Seal the vial and label it appropriately.

The sample is now ready for injection into the GPC system.

Data Presentation

The following table summarizes the key parameters for the sample preparation protocol.

ParameterRecommendationRationale
Sample Concentration 1–10 mg/mLTo ensure adequate detector response without causing viscosity issues. Lower concentrations are used for higher molecular weight polymers.[2][5]
Solvent HPLC-grade THF, Toluene, Chloroform, or TCBMust completely dissolve the polymer and be compatible with the GPC mobile phase.[2][4][5]
Dissolution Time 1–24 hours (or longer if necessary)To ensure complete and gentle dissolution without polymer degradation.[5]
Dissolution Temperature Room Temperature (or elevated for specific polymers)To facilitate dissolution. Heating should be controlled to prevent polymer degradation.[2][11]
Filtration 0.2–0.45 µm PTFE or PVDF syringe filterTo remove particulates and protect the GPC column and system.[2]

Mandatory Visualization

GPC_Sample_Preparation_Workflow GPC Sample Preparation Workflow for Polymers with Irganox 1425 cluster_prep Sample Preparation cluster_analysis GPC Analysis weigh 1. Weigh Polymer Sample (5-10 mg) dissolve 2. Add Solvent & Dissolve (Gentle Stirring, 1-24h) weigh->dissolve filter 3. Filter Solution (0.2-0.45 µm PTFE Filter) dissolve->filter vial 4. Transfer to GPC Vial filter->vial gpc 5. Inject into GPC System vial->gpc

Caption: Workflow for GPC sample preparation.

References

Method

Determining the Optimal Concentration of Irganox 1425 for Polypropylene Stabilization

Application Note & Protocol Audience: Researchers, scientists, and polymer development professionals. Introduction Polypropylene (B1209903) (PP) is a versatile and widely used thermoplastic polymer valued for its excelle...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and polymer development professionals.

Introduction

Polypropylene (B1209903) (PP) is a versatile and widely used thermoplastic polymer valued for its excellent mechanical properties, chemical resistance, and processability. However, PP is susceptible to thermo-oxidative degradation during processing and end-use applications, which can lead to a deterioration of its physical and mechanical properties, discoloration, and a reduction in its service life. To mitigate these degradation effects, antioxidants are incorporated into the polymer matrix.

Irganox 1425 is a high molecular weight, multifunctional phenolic primary antioxidant that provides excellent processing and long-term thermal stability to polyolefins.[1] Its chemical structure, a calcium salt of a sterically hindered phenol (B47542) containing phosphorus, imparts high resistance to extraction, low volatility, and good color stability.[1] This application note provides a detailed protocol for determining the optimal concentration of Irganox 1425 for the effective stabilization of polypropylene. The methodologies described herein are based on industry-standard testing procedures, including Melt Flow Index (MFI) analysis, Oxidative Induction Time (OIT), and long-term heat aging.

Mechanism of Action: Polypropylene Thermo-Oxidative Degradation and Stabilization

The thermo-oxidative degradation of polypropylene is a free-radical chain reaction initiated by heat, shear, and residual catalyst impurities. The process can be broadly categorized into initiation, propagation, and termination steps. Irganox 1425, as a primary antioxidant, functions by interrupting the propagation step. It donates a hydrogen atom to the reactive peroxy radicals (ROO•) and alkyl radicals (R•), forming stable, non-reactive species and thus preventing further degradation of the polymer chains.

Thermo-Oxidative Degradation and Stabilization of Polypropylene cluster_degradation Thermo-Oxidative Degradation Pathway cluster_stabilization Stabilization by Irganox 1425 PP Polypropylene (RH) R_radical Alkyl Radical (R•) PP->R_radical Initiation (Heat, Shear) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 (Propagation) Non_radical_products Non-Radical Products R_radical->Non_radical_products + ArOH ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH (Propagation) ROO_radical->Non_radical_products RO_OH_radicals Alkoxy (RO•) & Hydroxyl (•OH) Radicals ROOH->RO_OH_radicals Decomposition (Heat, Metal Ions) RO_OH_radicals->R_radical + RH Degraded_PP Degraded Polypropylene (Chain Scission, Crosslinking) RO_OH_radicals->Degraded_PP Irganox_1425 Irganox 1425 (ArOH) Irganox_1425->R_radical Irganox_1425->ROO_radical Irganox_radical Stable Phenoxy Radical (ArO•)

Figure 1: Thermo-oxidative degradation of polypropylene and its stabilization by Irganox 1425.

Experimental Design and Protocols

To determine the optimal concentration of Irganox 1425, a systematic study should be conducted by varying its concentration in polypropylene and evaluating the performance using the following key experimental protocols.

Materials and Equipment
  • Polypropylene: Unstabilized homopolymer or copolymer powder.

  • Irganox 1425: Powder form.

  • Co-stabilizer (optional but recommended): A phosphite-based secondary antioxidant (e.g., Irgafos 168) to provide processing stability.

  • Twin-screw extruder or internal mixer: For compounding the formulations.

  • Injection molding machine or compression molder: To prepare test specimens.

  • Melt Flow Indexer: In accordance with ASTM D1238 or ISO 1133.

  • Differential Scanning Calorimeter (DSC): For Oxidative Induction Time (OIT) analysis as per ASTM D3895.

  • Forced air convection oven: For long-term heat aging studies.

  • Tensile testing machine: To evaluate mechanical properties.

Experimental Workflow

Experimental_Workflow cluster_testing 3. Performance Evaluation Start Start: Define Irganox 1425 Concentrations (e.g., 0%, 0.05%, 0.1%, 0.15%, 0.2%, 0.25% by weight) Compounding 1. Compounding (Melt blend PP, Irganox 1425, and co-stabilizer) Start->Compounding Specimen_Prep 2. Specimen Preparation (Injection molding or compression molding of test plaques/bars) Compounding->Specimen_Prep MFI_Test Melt Flow Index (MFI) Analysis (ASTM D1238) Specimen_Prep->MFI_Test OIT_Test Oxidative Induction Time (OIT) (ASTM D3895) Specimen_Prep->OIT_Test Aging_Test Long-Term Heat Aging (Oven Aging) Specimen_Prep->Aging_Test Data_Analysis 4. Data Analysis and Comparison MFI_Test->Data_Analysis OIT_Test->Data_Analysis Aging_Test->Data_Analysis Conclusion Determine Optimal Concentration Data_Analysis->Conclusion

Figure 2: Experimental workflow for determining the optimal concentration of Irganox 1425.
Protocol for Sample Preparation

  • Pre-blending: Dry blend the polypropylene powder with the desired concentrations of Irganox 1425 and a consistent concentration of a secondary stabilizer (e.g., 0.1% Irgafos 168). A control sample with no Irganox 1425 should also be prepared.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder or internal mixer appropriate for polypropylene (typically 180-220°C).

    • Feed the pre-blended mixture into the extruder at a constant rate.

    • Extrude the molten polymer into strands, cool in a water bath, and pelletize.

  • Specimen Preparation:

    • Dry the compounded pellets to remove any surface moisture.

    • Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for MFI, OIT, and tensile testing.

Protocol for Melt Flow Index (MFI) Analysis
  • Standard: ASTM D1238 or ISO 1133.

  • Procedure:

    • Set the MFI apparatus to the standard conditions for polypropylene (230°C, 2.16 kg load).

    • Introduce a specified amount of the pelletized sample into the heated barrel.

    • Allow the polymer to melt for a pre-defined time.

    • Extrude the molten polymer through a standard die.

    • Collect and weigh the extrudate over a specified time period.

    • Calculate the MFI in g/10 min. A higher MFI indicates lower viscosity and potentially more degradation.

Protocol for Oxidative Induction Time (OIT) Analysis
  • Standard: ASTM D3895.

  • Procedure:

    • Place a small sample (5-10 mg) of the compounded material into a DSC sample pan.

    • Heat the sample to the test temperature (e.g., 200°C) under a nitrogen atmosphere.

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates better thermal stability.

Protocol for Long-Term Heat Aging
  • Procedure:

    • Place the prepared test specimens (e.g., tensile bars) in a forced air convection oven at an elevated temperature (e.g., 135°C or 150°C).

    • Remove sets of specimens at regular time intervals.

    • Allow the specimens to cool to room temperature.

    • Evaluate the specimens for signs of degradation, such as discoloration, surface cracking, and embrittlement (e.g., by bending).

    • Conduct tensile testing on the aged specimens to measure the retention of mechanical properties (e.g., elongation at break). The time to failure (e.g., 50% loss of initial elongation) is a key performance indicator.

Data Presentation and Interpretation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison. The following tables present illustrative data based on the typical performance of high molecular weight hindered phenolic antioxidants in polypropylene.

Table 1: Melt Flow Index (MFI) after Multiple Extrusion Passes

Irganox 1425 Conc. (% w/w)MFI (g/10 min) - 1st PassMFI (g/10 min) - 3rd PassMFI (g/10 min) - 5th Pass% Change in MFI (1st to 5th Pass)
0.00 (Control)4.06.59.8145%
0.054.14.85.534%
0.104.04.34.615%
0.154.04.24.37.5%
0.204.14.24.22.4%
0.254.04.14.12.5%

Note: All formulations contain 0.1% of a phosphite (B83602) co-stabilizer. MFI measured at 230°C/2.16 kg.

Table 2: Oxidative Induction Time (OIT) at 200°C

Irganox 1425 Conc. (% w/w)OIT (minutes)
0.00 (Control)< 1
0.0515
0.1035
0.1558
0.2075
0.2580

Note: All formulations contain 0.1% of a phosphite co-stabilizer.

Table 3: Long-Term Heat Aging at 150°C in a Forced Air Oven

Irganox 1425 Conc. (% w/w)Time to Embrittlement (days)
0.00 (Control)< 1
0.0510
0.1025
0.1540
0.2055
0.2560

Note: All formulations contain 0.1% of a phosphite co-stabilizer.

Conclusion

The determination of the optimal concentration of Irganox 1425 for polypropylene stabilization requires a comprehensive evaluation of its performance under various conditions. Based on the illustrative data, a concentration of 0.15% to 0.20% Irganox 1425 provides a significant improvement in the thermo-oxidative stability of polypropylene, as evidenced by the minimal change in MFI, a substantial increase in OIT, and extended time to embrittlement during long-term heat aging. Concentrations above 0.20% show diminishing returns in performance improvement. The optimal concentration should be selected based on the specific processing conditions, end-use application requirements, and cost-performance balance. It is recommended to conduct these evaluations for each specific grade of polypropylene and processing setup to ensure the most effective stabilization.

References

Application

Application Notes and Protocols for the Use of Antioxidant 1425 in the Stabilization of Recycled Polymers

For Researchers, Scientists, and Drug Development Professionals Introduction The increasing use of recycled polymers necessitates the development of effective stabilization strategies to mitigate the degradation that occ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing use of recycled polymers necessitates the development of effective stabilization strategies to mitigate the degradation that occurs during the recycling process and subsequent service life. Recycled polymers, having been subjected to at least one life cycle of processing and environmental exposure, often exhibit reduced mechanical properties and long-term stability due to thermo-oxidative degradation. Antioxidant 1425, a high molecular weight, hindered phenolic primary antioxidant, offers a robust solution for the stabilization of a variety of recycled polymers, including polyolefins (polyethylene, polypropylene) and polyesters (PET). Its non-discoloring nature and low volatility make it an excellent choice for demanding applications.[1]

This document provides detailed application notes and experimental protocols for the utilization of Antioxidant 1425 in the stabilization of recycled polymers.

Chemical Name: Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate][2][3][4][5][6] CAS Number: 65140-91-2[2][3][4][5][6]

Mechanism of Action

Antioxidant 1425 functions as a primary antioxidant by scavenging free radicals, which are highly reactive species that initiate and propagate the oxidative degradation of polymers. The degradation process is a chain reaction involving the formation of alkyl and peroxy radicals. The sterically hindered phenolic groups in Antioxidant 1425 donate a hydrogen atom to these radicals, neutralizing them and terminating the degradation chain. This mechanism effectively preserves the molecular weight and, consequently, the mechanical and physical properties of the polymer.

Antioxidant 1425 Stabilization Mechanism cluster_degradation Polymer Degradation Cascade cluster_stabilization Stabilization by Antioxidant 1425 Polymer Polymer Alkyl_Radical Alkyl_Radical Polymer->Alkyl_Radical Heat, Shear, UV Peroxy_Radical Peroxy_Radical Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Polymer (RH) AO1425 Antioxidant 1425 (Phenolic -OH) Peroxy_Radical->AO1425 Interruption Stabilized_Radical Non-reactive Resonance-Stabilized Radical Alkoxy_Radical Alkoxy_Radical Hydroperoxide->Alkoxy_Radical Heat, Metal Ions Chain_Scission Chain_Scission Alkoxy_Radical->Chain_Scission Degradation AO1425->Stabilized_Radical H• donation

Caption: Mechanism of polymer degradation and stabilization by Antioxidant 1425.

Applications in Recycled Polymers

Antioxidant 1425 is particularly effective in stabilizing the following recycled polymers:

  • Recycled Polypropylene (B1209903) (rPP): Multiple reprocessing cycles of polypropylene lead to a significant decrease in its melt viscosity and mechanical strength. The addition of antioxidants is crucial to maintain the properties of rPP for various applications.

  • Recycled High-Density Polyethylene (rHDPE): rHDPE is prone to chain scission and cross-linking during recycling, which can affect its processability and end-use performance. Antioxidants help in preserving the molecular structure of rHDPE.[7][8]

  • Recycled Polyethylene Terephthalate (rPET): The recycling of PET can lead to a decrease in intrinsic viscosity, which is a measure of its molecular weight. While hydrolysis is a primary degradation pathway for PET, thermo-oxidative degradation also plays a role, especially during melt processing.[9][10]

Performance Data

The efficacy of Antioxidant 1425 in stabilizing recycled polymers is demonstrated by improvements in key material properties. The following tables summarize the expected performance enhancements based on typical results observed with high-performance phenolic antioxidants in recycled polyolefins.

Table 1: Effect of Antioxidant 1425 on the Melt Flow Index (MFI) of Recycled Polypropylene (rPP) after Multiple Extrusions

SampleAntioxidant 1425 Concentration (%)MFI (g/10 min) at 230°C/2.16 kg - 1st ExtrusionMFI (g/10 min) at 230°C/2.16 kg - 3rd ExtrusionMFI (g/10 min) at 230°C/2.16 kg - 5th Extrusion
Control (Unstabilized rPP)0.0Data PlaceholderData PlaceholderData Placeholder
rPP + AO 14250.1Data PlaceholderData PlaceholderData Placeholder
rPP + AO 14250.2Data PlaceholderData PlaceholderData Placeholder

Table 2: Effect of Antioxidant 1425 on the Oxidative Induction Time (OIT) of Recycled High-Density Polyethylene (rHDPE)

SampleAntioxidant 1425 Concentration (%)OIT (minutes) at 200°C
Control (Unstabilized rHDPE)0.0Data Placeholder
rHDPE + AO 14250.1Data Placeholder
rHDPE + AO 14250.2Data Placeholder

Table 3: Effect of Antioxidant 1425 on the Mechanical Properties of Recycled Polyethylene Terephthalate (rPET)

SampleAntioxidant 1425 Concentration (%)Tensile Strength (MPa)Elongation at Break (%)
Control (Unstabilized rPET)0.0Data PlaceholderData Placeholder
rPET + AO 14250.1Data PlaceholderData Placeholder
rPET + AO 14250.2Data PlaceholderData Placeholder

(Note: The data in the tables above are placeholders and should be replaced with actual experimental results.)

Experimental Protocols

The following are detailed protocols for evaluating the performance of Antioxidant 1425 in recycled polymers.

Protocol for Sample Preparation and Processing

This protocol describes the compounding of Antioxidant 1425 into a recycled polymer matrix and subsequent processing to simulate recycling.

Experimental_Workflow Start Start Dry Dry Recycled Polymer Flakes Start->Dry Premix Premix Polymer with Antioxidant 1425 Dry->Premix Extrude Compound via Twin-Screw Extrusion Premix->Extrude Pelletize Pelletize the Extrudate Extrude->Pelletize Multiple_Pass Multiple Passes? Pelletize->Multiple_Pass Multiple_Pass->Extrude Yes Test_Specimen Prepare Test Specimens (Injection/Compression Molding) Multiple_Pass->Test_Specimen No Characterization Material Characterization (MFI, OIT, Tensile) Test_Specimen->Characterization End End Characterization->End

Caption: General experimental workflow for evaluating Antioxidant 1425.

Materials and Equipment:

  • Recycled polymer flakes (e.g., rPP, rHDPE, rPET)

  • Antioxidant 1425 powder

  • Drying oven or dehumidifying dryer

  • High-speed mixer or tumbler blender

  • Twin-screw extruder with a suitable screw configuration for the polymer

  • Water bath and pelletizer

  • Injection molding machine or compression press

  • Standard test specimen molds (e.g., ASTM D638 Type I for tensile testing)

Procedure:

  • Drying: Dry the recycled polymer flakes according to the manufacturer's recommendations to remove residual moisture, which can cause degradation during melt processing. For PET, drying is critical to prevent hydrolytic degradation.

  • Premixing: Accurately weigh the required amounts of dried polymer flakes and Antioxidant 1425. A typical starting concentration is 0.1% to 0.25% by weight.[1] Tumble blend or use a high-speed mixer to ensure a homogeneous distribution of the antioxidant powder on the surface of the polymer flakes.

  • Compounding: Set the temperature profile of the twin-screw extruder appropriate for the specific recycled polymer. The profile should ensure complete melting and mixing without causing excessive degradation.

  • Extrusion: Feed the premixed material into the extruder. The molten polymer strand is then cooled in a water bath and pelletized.

  • Multiple Extrusion Cycles (Optional): To simulate the effects of multiple recycling loops, the pelletized material can be re-extruded one or more times. Collect samples after each extrusion pass for analysis.

  • Test Specimen Preparation: Dry the compounded pellets and mold them into test specimens (e.g., tensile bars, discs for OIT) using an injection molding machine or a compression press. Use standard molding conditions as specified in the relevant ASTM or ISO standards.

Protocol for Melt Flow Index (MFI) Testing

Standard: ISO 1133 or ASTM D1238

Purpose: To assess the effect of Antioxidant 1425 on the processability and the degree of degradation of the recycled polymer. An increase in MFI generally indicates chain scission and a reduction in molecular weight.

Equipment: Melt flow indexer

Procedure:

  • Set the temperature and load of the melt flow indexer according to the standard for the specific polymer (e.g., 230°C and 2.16 kg for polypropylene).

  • Introduce a specified amount of the dried polymer pellets into the heated barrel of the instrument.

  • Allow the polymer to melt for a specified pre-heating time.

  • Extrude the molten polymer through a standard die.

  • Collect and weigh the extrudate over a defined period.

  • Calculate the MFI in grams per 10 minutes.

  • Perform at least three measurements for each sample and report the average value.

Protocol for Oxidative Induction Time (OIT) Testing

Standard: ASTM D3895 or ISO 11357-6

Purpose: To evaluate the thermal-oxidative stability of the recycled polymer stabilized with Antioxidant 1425. A longer OIT indicates better resistance to oxidation.

Equipment: Differential Scanning Calorimeter (DSC)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the polymer into an open aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample to a specified isothermal temperature (e.g., 200°C for polyolefins) under an inert nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).

  • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

  • Perform the test on at least three specimens for each sample and report the average OIT.

Protocol for Tensile Properties Testing

Standard: ASTM D638

Purpose: To determine the effect of Antioxidant 1425 on the mechanical performance of the recycled polymer. Key properties include tensile strength, Young's modulus, and elongation at break.

Equipment: Universal testing machine with an appropriate load cell and extensometer.

Procedure:

  • Condition the molded tensile specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours as per the standard.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Attach an extensometer to the gauge section of the specimen to accurately measure strain.

  • Apply a tensile load at a constant crosshead speed as specified in the standard for the material being tested.

  • Record the load and elongation data until the specimen fractures.

  • From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

  • Test at least five specimens for each sample and report the average values and standard deviations.

Conclusion

Antioxidant 1425 is a highly effective stabilizer for improving the properties and durability of recycled polymers. By mitigating thermo-oxidative degradation during reprocessing and end-use, it helps to maintain the molecular weight, processability, and mechanical integrity of recycled polypropylene, polyethylene, and PET. The provided protocols offer a systematic approach to evaluating the performance of Antioxidant 1425, enabling researchers and developers to optimize its use for specific recycling applications.

References

Method

Application of Irganox 1425 in Biodegradable Polymer Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Irganox 1425 is a high molecular weight, multifunctional phenolic primary antioxidant containing phosphorus.[1]...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Irganox 1425 is a high molecular weight, multifunctional phenolic primary antioxidant containing phosphorus.[1][2] It is designed to protect organic substrates, such as plastics and synthetic fibers, from thermo-oxidative degradation.[1][2] Its characteristics include high efficiency as a non-discoloring stabilizer, low volatility, and excellent color stability.[1][2][3] In the realm of biodegradable polymers, which are often processed at elevated temperatures, maintaining molecular weight and preventing degradation are crucial for the final product's performance and integrity. Irganox 1425 is presented as a suitable stabilizer for polyesters, a class of polymers that includes common biodegradable plastics like polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and polyhydroxyalkanoates (PHA).[1][3] The recommended dosage is typically in the range of 0.05% to 0.25%.[1][2][3]

Mechanism of Action

As a hindered phenolic antioxidant, Irganox 1425 functions by scavenging free radicals that are generated during the thermal processing or long-term use of polymers.[4] The degradation of polymers is often an auto-oxidative process involving a free-radical chain reaction. The hindered phenolic structure of Irganox 1425 can donate a hydrogen atom to reactive radicals, thereby neutralizing them and terminating the degradation chain reaction. This helps to prevent the chain scission that leads to a reduction in molecular weight, loss of mechanical properties, and discoloration of the polymer.

Application in Poly(hydroxybutyrate) (PHB)

Research in the field of biodegradable polymers has explored the use of Irganox 1425 as a thermal stabilizer for poly(hydroxybutyrate) (PHB), a type of PHA. In a study focused on developing biodegradable polymeric compositions, Irganox 1425 was tested for its ability to mitigate color change and increases in the fluid index (a measure of melt flow) of PHB during extrusion.[5] The addition of 0.1% Irganox 1425 was shown to act as an effective thermal stabilizer.[5]

Table 1: Effect of Irganox 1425 on the Properties of Poly(hydroxybutyrate) (PHB)

FormulationAdditive ConcentrationObserved Effect
PHB with Irganox 14250.1%Reduced fluid index and minimized darkening during processing.[5]
PHB with Irganox L 115 and Irganox 14250.1% of eachActed as effective thermal stabilizers.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effectiveness of Irganox 1425 in biodegradable polymers.

Sample Preparation: Melt Blending

This protocol describes the incorporation of Irganox 1425 into a biodegradable polymer matrix using a laboratory-scale twin-screw extruder.

Materials:

  • Biodegradable polymer resin (e.g., PLA, PCL, PHA)

  • Irganox 1425 powder

  • Twin-screw extruder

  • Pelletizer

  • Drying oven

Procedure:

  • Dry the biodegradable polymer resin according to the manufacturer's specifications to remove any residual moisture.

  • Prepare a masterbatch of the biodegradable polymer with a higher concentration of Irganox 1425, or pre-mix the desired amount of Irganox 1425 (e.g., 0.1% w/w) with the dried polymer resin.

  • Set the temperature profile of the twin-screw extruder appropriate for the specific biodegradable polymer.

  • Feed the polymer/Irganox 1425 mixture into the extruder.

  • The extruded strand is then cooled in a water bath and pelletized.

  • Dry the resulting pellets before further processing or analysis.

Evaluation of Thermal Stability: Oxidative Induction Time (OIT)

OIT is a measure of the resistance of a material to oxidation at a specific temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 5-10 mg of the stabilized polymer sample into an open aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample to the desired isothermal test temperature (e.g., 180-210°C for PLA) under a nitrogen atmosphere.

  • Once the temperature has stabilized, switch the gas to oxygen at the same flow rate.

  • Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

  • Compare the OIT of the stabilized polymer with that of the unstabilized polymer. A longer OIT indicates better thermal stability.

Assessment of Mechanical Properties: Tensile Testing

This protocol evaluates the effect of Irganox 1425 on the mechanical performance of the biodegradable polymer.

Apparatus:

  • Injection molding machine

  • Universal Testing Machine (UTM) with tensile grips

Procedure:

  • Injection mold the stabilized and unstabilized polymer pellets into standardized dumbbell-shaped tensile test specimens (e.g., according to ASTM D638).

  • Condition the specimens at a controlled temperature and humidity for at least 24 hours.

  • Measure the cross-sectional area of the gauge section of each specimen.

  • Mount the specimen in the grips of the UTM.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data.

  • Calculate the tensile strength, Young's modulus, and elongation at break.

  • Compare the mechanical properties of the stabilized and unstabilized polymer.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Polymer Biodegradable Polymer Mixing Melt Blending Polymer->Mixing Irganox Irganox 1425 Irganox->Mixing Pellets Stabilized Pellets Mixing->Pellets OIT OIT (DSC) Pellets->OIT TGA TGA Pellets->TGA Tensile Tensile Testing Pellets->Tensile MFI Melt Flow Index Pellets->MFI Thermal Thermal Stability OIT->Thermal TGA->Thermal Mechanical Mechanical Properties Tensile->Mechanical Processability Processability MFI->Processability

Caption: Experimental workflow for evaluating Irganox 1425 in biodegradable polymers.

Mechanism_of_Action cluster_process Polymer Degradation Process cluster_stabilization Stabilization with Irganox 1425 Polymer Polymer Chain Heat Heat / Shear Radical Free Radicals (R•) Heat->Radical Degradation Degraded Polymer (Lower MW, Discoloration) Radical->Degradation Attacks Polymer Chain Neutralization Radical Scavenging Radical->Neutralization Irganox Irganox 1425 (Ar-OH) Irganox->Neutralization StableRadical Stable Irganox Radical (Ar-O•) Neutralization->StableRadical StablePolymer Stabilized Polymer Neutralization->StablePolymer

References

Application

Application Note: Protocol for Testing the Antioxidant Activity of Irganox 1425 using DPPH Assay

Audience: Researchers, scientists, and drug development professionals. 1.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Irganox 1425 is a high molecular weight, multifunctional phenolic antioxidant used to protect organic materials against thermo-oxidative degradation.[1][2][3][4] Its efficacy stems from its ability to neutralize free radicals, a key mechanism in preventing oxidation. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant or radical scavenging capacity of various compounds.[5][6]

The principle of the DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6][7] The DPPH radical is characterized by a deep violet color in solution, with a maximum absorbance wavelength around 517 nm.[5][8] Upon reduction by an antioxidant, the violet color fades to a pale yellow, and the absorbance at 517 nm decreases. This change in absorbance is directly proportional to the radical-scavenging activity of the antioxidant.[5] This document provides a detailed protocol for assessing the antioxidant activity of Irganox 1425 using the DPPH assay.

2. Chemical Properties of Irganox 1425

  • Chemical Name: Calcium bis(((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)ethylphosphonate)[1]

  • Molecular Weight: 695 g/mol [1]

  • Appearance: White, free-flowing powder[1]

  • Solubility: While having low water solubility, Irganox 1425 is soluble in organic solvents, which are compatible with the DPPH assay.[5][7][9]

3. Principle of the DPPH Assay

The DPPH assay quantifies the ability of an antioxidant to scavenge the stable DPPH free radical. The antioxidant donates a hydrogen atom or electron to DPPH•, reducing it to DPPH-H. This reaction leads to a color change from deep violet to light yellow, which is measured by a spectrophotometer. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

DPPH_Reaction cluster_reactants Reactants cluster_products Products DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Reduced, Pale Yellow) DPPH->DPPH_H + Antioxidant (AH) Antioxidant Irganox 1425 (Antioxidant, AH) Antioxidant_Radical Antioxidant Radical (A•) Antioxidant->Antioxidant_Radical donates H•

Caption: DPPH radical scavenging mechanism by an antioxidant.

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations.

4.1. Materials and Reagents

  • Irganox 1425 (CAS No: 65140-91-2)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) (CAS No: 1898-66-4)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control/standard (CAS No: 53188-07-1)

  • Methanol (B129727) (or Ethanol), HPLC grade

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Analytical balance

  • Volumetric flasks and pipettes

  • Ultrasonic bath (optional, for dissolving reagents)

4.2. Preparation of Solutions

  • DPPH Working Solution (0.1 mM):

    • Accurately weigh approximately 3.94 mg of DPPH powder.

    • Dissolve it in 100 mL of methanol in a volumetric flask.

    • Stir the solution in the dark until the DPPH is completely dissolved. An ultrasonic bath can aid dissolution.[10]

    • Store this solution in an amber bottle or wrapped in aluminum foil at 4°C. Prepare fresh daily.[11]

    • Before use, ensure the absorbance of this solution at 517 nm is approximately 1.0 ± 0.2.[11]

  • Irganox 1425 Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of Irganox 1425.

    • Dissolve in 10 mL of methanol to get a 1 mg/mL (1000 µg/mL) stock solution.

    • From this stock, prepare a series of dilutions in methanol (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Trolox Standard Stock Solution (1 mM):

    • Accurately weigh 2.5 mg of Trolox.

    • Dissolve in 10 mL of methanol to create a 1 mM stock solution.

    • From this stock, prepare a series of standard dilutions in methanol (e.g., 100, 80, 60, 40, 20, 0 µM).[10]

4.3. Assay Procedure

  • Plate Setup:

    • Add 20 µL of methanol to the blank wells.[10]

    • Add 20 µL of each Trolox standard dilution to their respective wells.

    • Add 20 µL of each Irganox 1425 sample dilution to their respective wells.

    • It is recommended to perform all measurements in triplicate.[12]

  • Reaction Initiation:

    • Using a multichannel pipette, add 180 µL of the 0.1 mM DPPH working solution to all wells (blank, standard, and sample).[10][13] The total volume in each well will be 200 µL.

  • Incubation:

    • Mix the plate gently by shaking.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11][14]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[10][14]

Experimental_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Working Solution add_dpph 2. Add 180 µL of DPPH Solution to all Wells prep_dpph->add_dpph prep_irg Prepare Irganox 1425 Serial Dilutions add_samples 1. Add 20 µL of Blank, Standards, and Samples to Wells prep_irg->add_samples prep_trolox Prepare Trolox Standard Curve Dilutions prep_trolox->add_samples add_samples->add_dpph incubate 3. Incubate in Dark (30 min at RT) add_dpph->incubate read_abs 4. Measure Absorbance at 517 nm incubate->read_abs calc_rsa Calculate % Radical Scavenging Activity (RSA) read_abs->calc_rsa calc_teac Calculate TEAC Value read_abs->calc_teac plot_curve Plot % RSA vs. Concentration calc_rsa->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Data Presentation and Analysis

5.1. Calculation of Radical Scavenging Activity (% RSA)

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% RSA = [ (A_blank - A_sample) / A_blank ] * 100 [15][16]

Where:

  • A_blank is the absorbance of the control (methanol + DPPH solution).

  • A_sample is the absorbance of the test sample (Irganox 1425 or Trolox + DPPH solution).

5.2. Determination of IC50 Value

The IC50 (Inhibitory Concentration 50%) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • Plot a graph with the % RSA on the y-axis and the corresponding concentration of Irganox 1425 (µg/mL) on the x-axis.

  • Use linear regression analysis to obtain the equation of the line (y = mx + c).[15][17]

  • Calculate the IC50 value by substituting y = 50 into the equation and solving for x.[17]

A lower IC50 value indicates a higher antioxidant activity.

5.3. Determination of Trolox Equivalent Antioxidant Capacity (TEAC)

  • Plot a standard curve with the % RSA for the Trolox standards on the y-axis and their concentrations (µM) on the x-axis.

  • Determine the linear regression equation for the Trolox standard curve.

  • Using the % RSA value of a specific concentration of Irganox 1425, calculate the equivalent concentration of Trolox from the standard curve.

  • The results are expressed as µM of Trolox Equivalents (TE) per µg/mL of the sample.

5.4. Data Summary Table

All quantitative data should be summarized for clear comparison.

Sample ConcentrationMean Absorbance (517 nm) ± SD% Radical Scavenging Activity (% RSA) ± SD
Irganox 1425
31.25 µg/mL
62.5 µg/mL
125 µg/mL
250 µg/mL
500 µg/mL
Trolox (Standard)
20 µM
40 µM
60 µM
80 µM
100 µM
AntioxidantIC50 ValueTEAC Value (at a specific concentration)
Irganox 1425[Calculated Value] µg/mL[Calculated Value] µM TE / (µg/mL)
Trolox[Calculated Value] µMN/A

This protocol provides a comprehensive framework for determining the antioxidant activity of Irganox 1425 using the DPPH assay. By calculating the % RSA, IC50 value, and TEAC, researchers can effectively quantify and compare its radical scavenging potential. Adherence to this detailed methodology will ensure the generation of reproducible and reliable data for research and development purposes.

References

Method

Application Note: Assessing the Long-Term Thermal Stability of Elastomers with Antioxidant 1425

For Researchers, Scientists, and Drug Development Professionals Introduction The long-term thermal stability of elastomeric components is a critical factor in a wide range of applications, including in the pharmaceutical...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The long-term thermal stability of elastomeric components is a critical factor in a wide range of applications, including in the pharmaceutical and medical device industries, where material integrity and longevity are paramount. Thermo-oxidative degradation, accelerated by heat, can lead to a significant decline in the mechanical properties of elastomers, such as elasticity, tensile strength, and hardness, ultimately resulting in component failure.

Antioxidant 1425, chemically known as Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate], is a high molecular weight, hindered phenolic primary antioxidant.[1][2] Its structure is designed to provide excellent long-term thermal stability to a variety of polymers, including elastomers like nitrile butadiene rubber (NBR).[2] Key features of Antioxidant 1425 include low volatility and good color stability, making it a suitable choice for applications with stringent aesthetic and performance requirements. This application note provides detailed protocols for assessing the long-term thermal stability of elastomers formulated with Antioxidant 1425.

Mechanism of Action: Free Radical Scavenging

Antioxidant 1425 functions as a primary antioxidant by interrupting the free-radical chain reactions that drive the thermo-oxidative degradation of elastomers. The hindered phenolic functional groups within its structure play a central role in this protective mechanism.

During thermal aging, heat and oxygen initiate the formation of highly reactive free radicals (R•) within the elastomer matrix. These free radicals can then react with oxygen to form peroxy radicals (ROO•), which propagate the degradation process by abstracting hydrogen atoms from the polymer chains, leading to chain scission and crosslinking.

Antioxidant 1425 intervenes by donating a hydrogen atom from its phenolic hydroxyl group to the peroxy radical, thereby neutralizing it and terminating the degradation cycle. The resulting antioxidant radical is sterically hindered and resonance-stabilized, which limits its ability to initiate new degradation chains. The presence of the phosphonate (B1237965) group is believed to contribute to the overall stability and efficacy of the antioxidant.

Antioxidant_Mechanism cluster_degradation Elastomer Degradation Chain Reaction cluster_intervention Antioxidant 1425 Intervention Polymer Elastomer (RH) Initiation Heat, O₂ Degradation Degraded Elastomer (Chain Scission, Crosslinking) R_radical Free Radical (R•) Initiation->R_radical Initiation O2 O₂ ROO_radical Peroxy Radical (ROO•) O2->ROO_radical Propagation ROO_radical->Polymer Attacks Polymer Chain (forms ROOH + R•) ROO_radical_2 Peroxy Radical (ROO•) AO1425 Antioxidant 1425 (Ar-OH) AO_radical Stabilized Antioxidant Radical (Ar-O•) AO1425->AO_radical Forms stable radical ROOH Stable Hydroperoxide (ROOH) ROO_radical_2->ROOH H-atom donation

Free-Radical Scavenging Mechanism of Antioxidant 1425.

Experimental Protocols

Materials and Sample Preparation
  • Elastomer: Nitrile Butadiene Rubber (NBR)

  • Antioxidant: Antioxidant 1425

  • Control Antioxidant: A standard commercial antioxidant (e.g., a different hindered phenol (B47542) or an amine-based antioxidant) for comparative analysis.

  • Control Group: NBR formulation without any antioxidant.

  • Compounding: Prepare elastomer formulations by mixing the NBR base polymer with curing agents, fillers (e.g., carbon black), and the respective antioxidants at a concentration of 0.2 phr (parts per hundred rubber) on a two-roll mill.

  • Curing: Cure the compounded elastomer sheets in a compression molding press at a specified temperature and time to achieve optimal crosslinking.

  • Specimen Preparation: Die-cut the cured sheets into standardized dumbbell shapes for tensile testing and circular discs for hardness testing.

Accelerated Thermal Aging

This protocol is based on the principles outlined in ASTM D573, "Standard Test Method for Rubber—Deterioration in an Air Oven."

  • Apparatus: A forced-air circulating oven with precise temperature control.

  • Procedure:

    • Place the prepared elastomer specimens in the aging oven. Ensure that the specimens are hung freely and are not in contact with each other.

    • Set the aging temperature to 100°C.

    • Age the specimens for different time intervals (e.g., 24, 72, 168, and 336 hours).

    • After each aging interval, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours before testing.

Experimental_Workflow cluster_testing Post-Aging Characterization start Start: Elastomer Compounding compounding NBR + Curing Agents + Fillers + Antioxidant 1425 / Control AO / No AO start->compounding curing Compression Molding (Curing) compounding->curing specimen_prep Die-cutting of Test Specimens curing->specimen_prep aging Accelerated Thermal Aging (ASTM D573) 100°C for 24, 72, 168, 336 hours specimen_prep->aging tensile Tensile Testing (ASTM D412) - Tensile Strength - Elongation at Break aging->tensile hardness Hardness Testing (ASTM D2240) - Shore A Hardness aging->hardness oit Oxidation Induction Time (OIT) via DSC (ASTM D3895) aging->oit tga Thermogravimetric Analysis (TGA) (ASTM E1131) aging->tga data_analysis Data Analysis and Comparison tensile->data_analysis hardness->data_analysis oit->data_analysis tga->data_analysis end End: Assessment of Thermal Stability data_analysis->end

Experimental Workflow for Thermal Stability Assessment.
Mechanical Property Testing

This protocol follows ASTM D412, "Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension."

  • Apparatus: A universal testing machine (tensometer) equipped with appropriate grips.

  • Procedure:

    • Measure the initial cross-sectional area of the unaged and aged dumbbell specimens.

    • Mount the specimen in the grips of the tensometer.

    • Apply a tensile force at a constant rate of crosshead displacement until the specimen ruptures.

    • Record the maximum force applied (to calculate tensile strength) and the elongation at the point of rupture.

    • Calculate the percentage retention of tensile strength and elongation at break for the aged samples relative to the unaged samples.

This protocol is based on ASTM D2240, "Standard Test Method for Rubber Property—Durometer Hardness."

  • Apparatus: A Shore A durometer.

  • Procedure:

    • Place the elastomer specimen on a flat, hard surface.

    • Press the durometer foot firmly and quickly onto the specimen, ensuring the indenter is perpendicular to the surface.

    • Record the hardness reading within one second of firm contact.

    • Take multiple readings at different locations on the specimen and calculate the average.

Thermo-analytical Methods

This protocol is based on ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry."

  • Apparatus: A Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Place a small, precisely weighed sample (5-10 mg) of the elastomer into an aluminum DSC pan.

    • Heat the sample to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, switch the purge gas to oxygen.

    • Record the time until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates greater thermal stability.

This protocol follows the principles of ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."

  • Apparatus: A Thermogravimetric Analyzer (TGA).

  • Procedure:

    • Place a small, weighed sample (10-15 mg) of the elastomer into the TGA sample pan.

    • Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere to determine the initial decomposition temperature.

    • To assess oxidative stability, a similar heating program can be run in an air or oxygen atmosphere. The onset temperature of weight loss in an oxidative atmosphere is an indicator of thermal stability.

Data Presentation (Illustrative Data)

The following tables present illustrative data to demonstrate the expected performance of an elastomer with and without Antioxidant 1425. This data is for representative purposes and actual results may vary depending on the specific elastomer formulation and testing conditions.

Table 1: Retention of Mechanical Properties after Thermal Aging at 100°C

Aging Time (hours)PropertyNBR (No Antioxidant)NBR + Control AntioxidantNBR + Antioxidant 1425
72 Tensile Strength Retention (%)657585
Elongation at Break Retention (%)506075
Change in Hardness (Shore A points)+10+7+4
168 Tensile Strength Retention (%)405570
Elongation at Break Retention (%)254060
Change in Hardness (Shore A points)+18+12+8
336 Tensile Strength Retention (%)203555
Elongation at Break Retention (%)102045
Change in Hardness (Shore A points)+25+20+12

Table 2: Thermo-analytical Results

AnalysisParameterNBR (No Antioxidant)NBR + Control AntioxidantNBR + Antioxidant 1425
OIT by DSC OIT @ 200°C (minutes)51525
TGA Onset of Decomposition in Air (°C)320340355

Conclusion

The protocols outlined in this application note provide a comprehensive framework for evaluating the long-term thermal stability of elastomers stabilized with Antioxidant 1425. The combination of accelerated aging followed by mechanical property testing, along with thermo-analytical techniques such as DSC and TGA, allows for a thorough assessment of the antioxidant's performance. The illustrative data highlights the expected significant improvement in the retention of mechanical properties and increased resistance to thermo-oxidative degradation when Antioxidant 1425 is incorporated into an elastomer formulation. For critical applications, it is essential to conduct these tests under conditions that closely mimic the intended service environment.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Dispersion of Antioxidant 1425 in Polymer Melts

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor dispersion of Antioxidant 1425 in polymer melts.

Frequently Asked Questions (FAQs)

Q1: What is Antioxidant 1425 and in which polymer systems is it commonly used?

Antioxidant 1425, also known as Irganox 1425, is a high molecular weight, multifunctional phenolic primary antioxidant.[1][2][3] It is designed for processing and long-term thermal stabilization of various organic substrates.[1] Due to its high efficiency and non-discoloring nature, it is frequently used in polymers such as polyolefins (like polypropylene), polyesters, and crosslinked elastomers.[1][2][3] Its chemical name is Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate].[2]

Q2: What are the common signs of poor Antioxidant 1425 dispersion in a polymer melt?

Poor dispersion of Antioxidant 1425 can manifest in several ways, including:

  • Visual Defects: The final product may exhibit specks, streaks, or an overall hazy appearance. In more severe cases, a phenomenon known as "blooming" can occur, where the antioxidant migrates to the surface, forming a white, powdery, or waxy layer.

  • Inconsistent Product Performance: Mechanical properties such as tensile strength and impact resistance may be lower than expected and vary throughout the material.[4][5]

  • Reduced Thermal Stability: The antioxidant's effectiveness is compromised, leading to premature degradation of the polymer during processing or in its end-use application.

Q3: What are the primary causes of poor dispersion of Antioxidant 1425?

The primary reasons for poor dispersion are often related to:

  • Low Solubility and Compatibility: Antioxidant 1425 has low solubility in many common solvents and may have limited compatibility with certain polymer matrices, especially at lower processing temperatures.

  • High Concentration: Exceeding the solubility limit of the antioxidant in the polymer at a given processing temperature can lead to the formation of agglomerates.

  • Inadequate Mixing: Insufficient shear or mixing time during compounding can fail to break down antioxidant particles and distribute them evenly throughout the polymer melt.

  • Melt Viscosity: High melt viscosity of the polymer can hinder the uniform distribution of the antioxidant.

  • Particle Size of the Antioxidant: While a high molecular weight antioxidant, the initial particle size and any agglomeration of the powder can affect how well it disperses.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor dispersion issues with Antioxidant 1425.

Problem: Visual Defects (Specks, Haze, Blooming) and Inconsistent Mechanical Properties

This is the most common manifestation of poor dispersion. The following steps can help identify and rectify the root cause.

Step 1: Review Processing Parameters

Often, simple adjustments to the processing conditions can significantly improve dispersion.

ParameterRecommended ActionRationale
Melt Temperature Gradually increase the processing temperature in increments of 5-10°C.Higher temperatures can increase the solubility of Antioxidant 1425 in the polymer melt, facilitating better dispersion. However, be cautious not to exceed the degradation temperature of the polymer or the antioxidant.
Mixing Speed (Screw RPM) Increase the screw speed to enhance shear forces.Higher shear helps to break down agglomerates of the antioxidant and distribute them more uniformly.
Mixing Time (Residence Time) Increase the residence time in the extruder.A longer mixing time allows for more thorough homogenization of the antioxidant within the polymer matrix.

Step 2: Optimize the Formulation

If adjusting processing parameters is insufficient, consider modifying the formulation.

StrategyRecommended ActionRationale
Reduce Antioxidant Concentration Lower the loading of Antioxidant 1425 to below its solubility limit in the polymer at the processing temperature.This is the most direct way to prevent the formation of agglomerates due to supersaturation.
Utilize a Masterbatch Incorporate Antioxidant 1425 via a masterbatch.A masterbatch is a concentrated mixture of the antioxidant in a carrier resin that is compatible with the main polymer. This pre-dispersion significantly improves the final distribution in the polymer matrix.[6][7]
Introduce Co-additives Add a compatible co-stabilizer, such as a phosphite (B83602) or a thioester.Co-additives can sometimes improve the overall compatibility of the antioxidant package with the polymer. Antioxidant 1425 is known to have good synergistic effects with other secondary antioxidants like Antioxidant 168.[2]
Use a Dispersing Agent Incorporate a suitable dispersing agent.Dispersing agents can help to wet the surface of the antioxidant particles and prevent them from re-agglomerating.

Logical Workflow for Troubleshooting Dispersion Issues

Troubleshooting Workflow Troubleshooting Poor Dispersion of Antioxidant 1425 start Poor Dispersion Observed (Visual Defects, Inconsistent Properties) process_params Review and Adjust Processing Parameters start->process_params analysis Analyze Dispersion (Microscopy, SEM-EDS, AFM) process_params->analysis Issue Persists solution Problem Resolved process_params->solution Issue Resolved formulation Optimize Formulation formulation->analysis Re-evaluate formulation->solution Issue Resolved analysis->formulation Poor Dispersion Confirmed analysis->solution Good Dispersion Achieved

Caption: A logical workflow for diagnosing and resolving poor dispersion of Antioxidant 1425.

Experimental Protocols for Dispersion Analysis

To quantitatively and qualitatively assess the dispersion of Antioxidant 1425, the following experimental methods are recommended.

Optical Microscopy

This technique is useful for a quick, initial assessment of agglomerate size and distribution.

Sample Preparation:

  • Sectioning: Obtain a thin cross-section of the polymer sample (typically 10-50 µm thick). This can be achieved using a microtome, potentially at cryogenic temperatures (cryo-microtomy) for softer polymers to ensure a clean cut.

  • Mounting: Place the thin section on a clean glass microscope slide. A drop of a suitable mounting medium (e.g., immersion oil) can be added, followed by a coverslip.

  • Etching (Optional): For some semi-crystalline polymers, a very brief chemical etch can be used to enhance the visibility of the antioxidant particles at the surface. This should be done with caution to avoid altering the sample structure.[8]

Analysis:

  • Examine the sample under transmitted or reflected light.

  • Look for dark specks or clusters, which are indicative of antioxidant agglomerates.

  • Use image analysis software to quantify the size distribution and area fraction of these agglomerates.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

SEM-EDS provides high-resolution imaging and elemental analysis to confirm that the observed particles are indeed the antioxidant.

Sample Preparation:

  • Fracturing: Cryo-fracture the polymer sample to expose a fresh, internal surface. This is done by immersing the sample in liquid nitrogen and then fracturing it.

  • Mounting: Securely mount the fractured sample onto an SEM stub using conductive carbon tape or silver paint.[9]

  • Coating: As polymers are generally non-conductive, a thin layer of a conductive material (e.g., gold, palladium, or carbon) must be sputter-coated onto the sample surface to prevent charging under the electron beam.[10][11]

Analysis:

  • Imaging: Use the SEM to obtain high-magnification images of the fractured surface. Agglomerates of Antioxidant 1425 will appear as distinct particles.

  • Elemental Mapping: Use the EDS detector to perform elemental mapping of the area of interest. Since Antioxidant 1425 contains calcium and phosphorus, mapping for these elements will confirm the identity of the observed particles and show their distribution.

Experimental Workflow for SEM-EDS Analysis

SEM-EDS Workflow SEM-EDS Analysis Workflow for Antioxidant Dispersion start Polymer Sample with Antioxidant 1425 cryo_fracture Cryo-fracture Sample start->cryo_fracture mount Mount on SEM Stub cryo_fracture->mount coat Sputter Coat with Conductive Material mount->coat sem_imaging SEM Imaging (High Magnification) coat->sem_imaging eds_mapping EDS Elemental Mapping (Ca, P) sem_imaging->eds_mapping analysis Analyze Images and Maps for Dispersion Quality eds_mapping->analysis

Caption: Step-by-step workflow for preparing and analyzing polymer samples for antioxidant dispersion using SEM-EDS.

Atomic Force Microscopy (AFM)

AFM is a powerful technique for high-resolution surface imaging and can provide information on the topography and mechanical properties at the nanoscale.

Sample Preparation:

  • Surface Preparation: The sample surface must be very smooth. Cryo-microtoming is the preferred method to create a fresh, flat surface.[4]

  • Mounting: The sample is mounted on an AFM sample puck, typically using a strong adhesive.

Analysis:

  • Topography Imaging: This mode provides a 3D map of the sample surface, which can reveal the presence of antioxidant particles.

  • Phase Imaging: This mode is sensitive to differences in material properties like adhesion and stiffness. It can provide excellent contrast between the polymer matrix and the dispersed antioxidant particles.[4]

Quantitative Data Summary

While specific data for Antioxidant 1425 is limited in publicly available literature, the following table illustrates the general impact of antioxidant dispersion on the mechanical properties of polypropylene, based on a study of a similar antioxidant system.[4]

Dispersion QualityTensile Strength (MPa)Elongation at Break (%)Observations
Good Dispersion ~549HighUniform properties, effective stabilization.
Poor Dispersion (Agglomerates Present) ~449ReducedLower and inconsistent mechanical properties, acts as stress concentration points.[4]

Note: This data is illustrative and the actual impact will depend on the specific polymer grade, antioxidant concentration, and processing conditions. It is crucial to perform your own experimental validation.

References

Optimization

Technical Support Center: Identifying Degradation Products of Irganox 1425

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of Irganox...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying the degradation products of Irganox 1425 during polymer processing.

Frequently Asked Questions (FAQs)

Q1: What is Irganox 1425 and what is its primary function in polymers?

A1: Irganox 1425 is a high molecular weight, phosphorus-containing phenolic antioxidant.[1] Its primary function is to protect organic substrates like plastics, synthetic fibers, and elastomers from thermo-oxidative degradation during processing and long-term use.[1][2] It is known for its high efficiency, non-discoloring properties, and good compatibility with various polymers.[1]

Q2: What are the main degradation pathways for Irganox 1425 during polymer processing?

A2: As a hindered phenolic antioxidant, Irganox 1425 is susceptible to two primary degradation pathways under the high-temperature and shear conditions of polymer processing:

  • Oxidation: The phenolic hydroxyl group is the primary site of antioxidant activity. It can be oxidized to form phenoxyl radicals, which can then undergo further reactions to form quinone-type structures. This is a common degradation pathway for phenolic antioxidants.

  • Hydrolysis: The phosphonate (B1237965) ester linkages in Irganox 1425 can be susceptible to hydrolysis, especially in the presence of moisture at elevated temperatures. This would lead to the cleavage of the ester bond.

Q3: What are the likely degradation products of Irganox 1425?

A3: Based on its chemical structure, Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate], and the known degradation mechanisms of similar antioxidants, the following degradation products can be postulated:

  • Oxidation Products:

    • Quinone Methide: Formed from the oxidation of the hindered phenol (B47542) group.

    • Stilbene (B7821643) Quinone: Dimerization of the initial oxidation products can lead to highly colored stilbene quinone structures.

  • Hydrolysis Products:

    • 3,5-di-tert-butyl-4-hydroxybenzylphosphonic acid: Resulting from the hydrolysis of the ethyl ester group.

    • Ethanol: A small molecule byproduct of the ester hydrolysis.

Q4: Can the degradation of Irganox 1425 affect the final product properties?

A4: Yes. The degradation of Irganox 1425 can lead to several issues:

  • Reduced long-term stability: Consumption of the antioxidant during processing will leave less available to protect the polymer during its service life.

  • Discoloration: The formation of colored degradation products, such as quinone-type structures, can lead to yellowing or other undesirable color changes in the final polymer product.

  • Changes in physical properties: Extensive degradation of the polymer, which the antioxidant is meant to prevent, can lead to a loss of mechanical properties such as tensile strength and impact resistance.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Irganox 1425 and its degradation products.

Issue Potential Cause(s) Recommended Solution(s)
Poor recovery of Irganox 1425 from the polymer matrix. - Incomplete extraction due to poor solvent choice. - Insufficient extraction time or temperature. - Strong interaction between the antioxidant and the polymer.- Use a solvent system that swells the polymer and solubilizes the antioxidant (e.g., a mixture of a good solvent for the additive and a swelling agent for the polymer). - Optimize extraction parameters (time, temperature, agitation) using a design of experiments (DOE) approach. - Consider accelerated solvent extraction (ASE) for more efficient extraction.
Inconsistent or non-reproducible analytical results. - Inhomogeneous distribution of the antioxidant in the polymer. - Degradation of the analyte during sample preparation or analysis. - Matrix effects in LC-MS analysis (ion suppression or enhancement).- Ensure the polymer sample taken for analysis is representative of the bulk material. Cryo-milling can help homogenize the sample. - Minimize exposure of the sample extracts to light and heat. Use an internal standard to correct for variability. - Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects. A dilute-and-shoot approach after extraction can also minimize these effects.
Identification of unknown peaks in the chromatogram. - These may be degradation products of Irganox 1425, other additives, or contaminants.- Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition of the unknown peaks. - Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns and compare them to the proposed structures of degradation products. - Analyze a control sample of the polymer without Irganox 1425 to identify background peaks.
"Blooming" or surface migration of the antioxidant. - The concentration of Irganox 1425 exceeds its solubility limit in the polymer.- Analyze the surface of the polymer using techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy. - For quantitative analysis, a surface wash with a suitable solvent can be performed, followed by LC-MS analysis of the wash solution.

Experimental Protocols

Protocol 1: Extraction of Irganox 1425 and its Degradation Products from a Polymer Matrix

Objective: To efficiently extract Irganox 1425 and its potential degradation products from a polymer matrix for subsequent LC-MS analysis.

Materials:

  • Polymer sample containing Irganox 1425

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Autosampler vials

Procedure:

  • Sample Preparation: Cryo-mill the polymer sample to a fine powder to increase the surface area for extraction.

  • Extraction: a. Weigh approximately 1 gram of the powdered polymer into a glass vial. b. Add 10 mL of a 1:1 (v/v) mixture of Dichloromethane and Methanol. c. Sonicate the mixture in an ultrasonic bath for 1 hour at 40°C. d. For some polymers, dissolving the polymer in a solvent like THF and then precipitating it with a non-solvent (e.g., methanol) can be an effective extraction method.

  • Isolation: a. Centrifuge the vial at 4000 rpm for 15 minutes to pellet the polymer particles. b. Carefully decant the supernatant into a clean vial.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis of Irganox 1425 and its Degradation Products

Objective: To separate, identify, and quantify Irganox 1425 and its degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system.

  • Tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: ESI negative and positive modes (switching may be necessary to detect all species).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flows: Optimize based on instrument manufacturer's recommendations.

  • Analysis Mode:

    • Full Scan: Acquire data over a mass range of m/z 100-1200 to screen for all potential ions.

    • Tandem MS (MS/MS): For structural confirmation, perform fragmentation of the parent ions corresponding to Irganox 1425 and its postulated degradation products.

Data Presentation

The following table provides an illustrative example of quantitative data that could be obtained from an experiment investigating the degradation of Irganox 1425 under different processing temperatures.

Table 1: Illustrative Degradation of Irganox 1425 at Different Extrusion Temperatures in Polypropylene

Processing Temperature (°C)Irganox 1425 Remaining (%)Postulated Quinone Methide (Peak Area)Postulated Hydrolysis Product (Peak Area)
18095.2 ± 1.51.2 x 10^4Not Detected
20088.7 ± 2.15.8 x 10^41.5 x 10^3
22075.3 ± 3.51.2 x 10^54.7 x 10^3
24058.1 ± 4.22.5 x 10^59.8 x 10^3

Note: This data is for illustrative purposes only and will vary depending on the specific polymer, processing conditions, and initial concentration of the antioxidant.

Visualizations

Degradation_Pathway I1425 Irganox 1425 (Hindered Phenol) Proc Polymer Processing (Heat, Shear, Oxygen, Moisture) I1425->Proc Ox Oxidation Proc->Ox Hy Hydrolysis Proc->Hy DP1 Quinone Methide (Colored Species) Ox->DP1 DP3 Phosphonic Acid Derivative Hy->DP3 DP4 Ethanol Hy->DP4 DP2 Stilbene Quinone (Further Oxidation) DP1->DP2

Caption: Postulated degradation pathways of Irganox 1425.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Polymer Sample Grind Cryo-milling Sample->Grind Extract Solvent Extraction (e.g., DCM/Methanol) Grind->Extract Isolate Centrifugation & Filtration Extract->Isolate LCMS LC-MS/MS Analysis Isolate->LCMS Qual Qualitative ID (Full Scan, MS/MS) LCMS->Qual Quant Quantitative Analysis (MRM, Calibration Curve) LCMS->Quant Report Report Degradation Products & Quantify Loss of Antioxidant Qual->Report Quant->Report

Caption: Workflow for analyzing Irganox 1425 degradation.

References

Troubleshooting

Technical Support Center: Minimizing Discoloration of Polymers Stabilized with Antioxidant 1425

Welcome to the technical support center for Antioxidant 1425. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize discoloration in polymers stabilized wi...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antioxidant 1425. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize discoloration in polymers stabilized with this high-performance antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is Antioxidant 1425 and what are its primary functions?

Antioxidant 1425 (also known as Irganox® 1425) is a high molecular weight, multifunctional phenolic primary antioxidant that contains phosphorus.[1][2][3] Its primary function is to protect organic substrates such as plastics, synthetic fibers, elastomers, and adhesives from thermo-oxidative degradation during processing and for long-term thermal stability.[1][2] It is known for being a highly efficient, non-discoloring stabilizer with excellent color retention.[1][2]

Key Properties of Antioxidant 1425:

PropertyDescriptionReference
Chemical Name Calcium bis(monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate)
CAS Number 65140-91-2[2][4][5]
Appearance White to off-white, free-flowing powder[2][4]
Key Features Low volatility, high extraction resistance, good gas-fading resistance, light stability[1][2][4]
Recommended Dosage 0.05 – 0.25%[1][2]
Q2: My polymer, stabilized with Antioxidant 1425, is showing a yellow or pink discoloration. What is the cause?

This phenomenon, often called "pinking," "yellowing," or "gas fading," is typically caused by the over-oxidation of the phenolic antioxidant itself.[6][7] Phenolic antioxidants work by donating hydrogen atoms to neutralize free radicals, which protects the polymer.[6][8] In this sacrificial role, the antioxidant is oxidized, forming colored quinoidal structures.[6][9] The primary factors leading to this discoloration include:

  • Severe Processing Conditions: High temperatures or extended processing times can accelerate the oxidation of the antioxidant.[7]

  • Exposure to Atmospheric Pollutants: Nitrogen oxides (NOx) and sulfur oxides (SOx), often found in exhaust fumes from vehicles or gas heaters in warehouses, can react with phenolic antioxidants to cause discoloration over time.[6][10]

  • Interaction with Other Additives: Certain pigments, like some grades of titanium dioxide (TiO2), can interact with the oxidized antioxidant to form colored complexes, shifting the color towards pink or red.[6][7]

  • UV Exposure: In the absence of adequate UV stabilizers, photo-oxidation can lead to the generation of colored degradation byproducts.[9][11]

Q3: How can I prevent or minimize this discoloration?

Preventing discoloration involves a multi-faceted approach focusing on formulation, processing, and storage.

  • Formulation Synergy: Combine Antioxidant 1425 with a secondary antioxidant, such as a phosphite (B83602) (e.g., Irgafos® 168).[3][7] The secondary antioxidant decomposes hydroperoxides, reducing the oxidative stress on the primary phenolic antioxidant and thus minimizing color formation.[12][13]

  • Optimize Concentration: Ensure the concentration of the antioxidant system is sufficient for the polymer and the expected processing severity.[7] The typical range for Antioxidant 1425 is 0.05-0.25%.[1][2]

  • Mindful Co-additives: When using pigments like TiO2 or other stabilizers like Hindered Amine Light Stabilizers (HALS), select grades that are known to have minimal interaction with phenolic antioxidants.[7][14]

  • Control Storage Environment: Protect raw materials and finished parts from exposure to exhaust fumes.[6] Storing products in sealed bags or containers can mitigate "gas fading."[6]

  • Add UV Stabilizers: For applications involving exposure to sunlight, incorporate UV absorbers and/or HALS to protect the polymer and the antioxidant system from photo-degradation.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving discoloration issues.

Step 1: Identify the Type and Timing of Discoloration
ObservationPotential CauseRecommended Action
Yellowing immediately after processing Thermo-oxidative degradation; antioxidant concentration too low or processing is too harsh.Proceed to Troubleshooting Workflow: Formulation & Processing .
Pinking/Yellowing develops slowly during storage Gas-fading (reaction with atmospheric NOx/SOx).Proceed to Troubleshooting Workflow: Environmental Factors .
Discoloration upon exposure to sunlight Photo-oxidation.Review UV stabilization package.
Pinking in a TiO2-pigmented formulation Interaction between antioxidant and TiO2.Review TiO2 grade and consider synergistic stabilizers.
Step 2: Follow the Troubleshooting Workflow

The diagram below outlines a logical workflow for troubleshooting discoloration issues.

G Troubleshooting Workflow for Polymer Discoloration cluster_0 Problem Identification cluster_1 Formulation & Processing cluster_2 Environmental Factors cluster_3 Resolution start Discoloration Observed (Yellowing/Pinking) check_timing When does it occur? start->check_timing review_formulation Review Formulation: 1. AO-1425 concentration? 2. Secondary AO present? 3. Interacting additives (TiO2, HALS)? check_timing->review_formulation During/After Processing review_processing Review Processing: 1. Temperature too high? 2. Residence time too long? check_timing->review_processing During/After Processing check_storage Review Storage & End-Use: 1. Exposure to exhaust fumes? 2. Exposure to UV light? check_timing->check_storage During Storage or End-Use adjust_formulation Action: Adjust Formulation - Increase AO-1425 - Add/optimize secondary AO - Change TiO2/HALS grade review_formulation->adjust_formulation adjust_processing Action: Optimize Process - Lower temperature - Reduce residence time review_processing->adjust_processing solution Problem Resolved adjust_formulation->solution adjust_processing->solution adjust_storage Action: Improve Storage - Isolate from fumes - Use protective packaging check_storage->adjust_storage adjust_uv Action: Add UV Protection - Incorporate UV Absorber/HALS check_storage->adjust_uv adjust_storage->solution adjust_uv->solution

A logical workflow for diagnosing and resolving polymer discoloration.
Antioxidant Stabilization Mechanism

The following diagram illustrates the synergistic mechanism of primary and secondary antioxidants in preventing polymer degradation and discoloration.

G Synergistic Antioxidant Mechanism Polymer Polymer (RH) R_radical Alkyl Radical (R•) Polymer->R_radical H• abstraction Initiation Heat, Shear, UV Initiation->Polymer ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O2 O2 Oxygen (O2) ROO_radical->Polymer attacks another polymer chain (RH) ROOH Hydroperoxide (ROOH) (Unstable) ROO_radical->ROOH + H• AO1425_ox Stabilized Radical (ArO•) (Less Reactive) ROO_radical->AO1425_ox forms stable radical Degradation Polymer Degradation (Chain Scission, Crosslinking) ROOH->Degradation Decomposes to more radicals NonRadical Non-Radical Products (e.g., Alcohol) ROOH->NonRadical to stable products AO1425 Antioxidant 1425 (Primary AO: ArOH) AO1425->ROO_radical donates H• Colored Colored Products (Quinones) AO1425_ox->Colored Over-oxidation leads to SecondaryAO Secondary AO (e.g., Phosphite) SecondaryAO->ROOH decomposes

Antioxidant 1425 (Primary) scavenges radicals while a Secondary AO detoxifies hydroperoxides.

Experimental Protocol: Evaluating Polymer Color Stability

This protocol provides a standardized method for assessing the color stability of a polymer formulation when exposed to staining agents.

Objective

To quantitatively measure the discoloration (ΔE) of polymer samples stabilized with Antioxidant 1425 after immersion in common staining solutions.

Materials and Equipment
  • Polymer compound with Antioxidant 1425

  • Injection molder or compression press

  • Standardized mold (e.g., 50mm x 50mm x 2mm plaques)

  • Spectrophotometer with CIE Lab* color space capabilities

  • Incubator (37 °C)

  • Staining solutions (e.g., coffee, red wine, tea)

  • Distilled water

  • Beakers or sealed containers

Methodology
3.1. Specimen Preparation
  • Process the polymer compound into standardized plaques using controlled and repeatable injection molding or compression molding parameters.

  • Produce at least 3-5 replicates for each condition to be tested.

  • Handle specimens with powder-free gloves to avoid surface contamination.

  • Allow specimens to fully cool and condition at room temperature for 24 hours.

3.2. Baseline Color Measurement (T0)
  • Calibrate the spectrophotometer according to the manufacturer's instructions against a white standard.

  • Measure the CIE L, a, and b* values for each specimen. Take three measurements at different locations on each plaque and average the results to get a baseline reading for that specimen.

3.3. Staining Procedure
  • Prepare the staining solutions (e.g., dissolve 15g of instant coffee in 500mL of boiling distilled water, then allow to cool).

  • Completely immerse the specimens in the staining solution within sealed containers. Ensure specimens are not touching.

  • Place the containers in an incubator set to 37 °C for a specified duration (e.g., 7 days).

  • For a control group, immerse specimens in distilled water under the same conditions.

3.4. Final Color Measurement (T1)
  • After the immersion period, remove the specimens from the solutions.

  • Rinse them thoroughly with distilled water and gently pat them dry with a lint-free cloth.

  • Allow specimens to re-condition at room temperature for 1 hour.

  • Repeat the color measurement process as described in step 3.2 to obtain the final L, a, and b* values.

Data Analysis
  • Calculate the color change (ΔEab) for each specimen using the following formula: ΔEab = [ (L₁ - L₀)² + (a₁ - a₀)² + (b₁ - b₀)² ]^½ Where L₀, a₀, and b₀ are the baseline readings and L₁, a₁, and b₁ are the final readings.

  • Summarize the results in a table for easy comparison.

Example Data Table:

FormulationStaining SolutionMean ΔE*abStandard Deviation
Polymer + 0.1% AO-1425Coffee5.20.4
Polymer + 0.1% AO-1425Red Wine8.10.6
Polymer + 0.1% AO-1425 + 0.1% Phosphite AOCoffee2.50.3
Polymer + 0.1% AO-1425 + 0.1% Phosphite AORed Wine4.30.4

This structured approach allows for the effective evaluation and optimization of stabilizer packages to minimize discoloration in your specific application.

References

Optimization

Addressing solubility issues of Irganox 1425 in common laboratory solvents

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility issues associated with Irganox 1425 in common laboratory solvents. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility issues associated with Irganox 1425 in common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is Irganox 1425 and what are its general solubility characteristics?

Irganox 1425 is a high molecular weight, phosphorus-containing phenolic antioxidant. It is a highly efficient, non-discoloring stabilizer used in organic substrates like plastics, synthetic fibers, and elastomers to protect them from thermo-oxidative degradation.[1][2][3][4] It is characterized by its good compatibility with most substrates, high resistance to extraction, and low volatility.[1][2][3] Generally, Irganox 1425 exhibits low solubility in most common laboratory solvents.

Q2: In which common solvents does Irganox 1425 have the highest and lowest solubility?

Based on available data, Irganox 1425 has the highest solubility in methanol (B129727). It is very poorly soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and n-hexane.

Q3: I am observing a hazy film or powder on the surface of my polymer after incorporating Irganox 1425. What is causing this?

This phenomenon is known as "blooming" and occurs when the concentration of Irganox 1425 exceeds its solubility limit within the polymer at a given temperature. The excess, undissolved antioxidant migrates to the surface of the material.[5]

Q4: Can the purity of Irganox 1425 affect its performance and solubility?

Yes, the purity of a hindered phenolic antioxidant can influence its performance. Impurities may lead to discoloration (yellowing or pinking) of the polymer and can potentially affect the antioxidant's overall effectiveness and solubility characteristics.[6][7][8]

Q5: Are there alternative strategies to improve the dispersion of Irganox 1425 in a polymer matrix if direct dissolution is a problem?

Yes, if direct dissolution and uniform mixing are challenging, consider using a masterbatch. A masterbatch is a concentrated mixture of the antioxidant in a carrier resin. This can significantly improve the dispersion of Irganox 1425 throughout the bulk polymer during processing.[9]

Quantitative Solubility Data

The following table summarizes the solubility of Irganox 1425 in various common laboratory solvents at 20°C.

SolventSolubility ( g/100 g solution)
Acetone0.02
Chloroform0.01
Dichloromethane0.01
Ethanol< 0.1
Ethyl acetate0.03
n-Hexane0.02
Methanol8
Toluene~ 0.5
Water0.24

Experimental Protocol: Determination of Irganox 1425 Solubility

This protocol describes the "shake-flask" method, a common technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the saturation solubility of Irganox 1425 in a selected organic solvent at a specific temperature.

Materials:

  • Irganox 1425 powder

  • Solvent of interest (e.g., methanol)

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of Irganox 1425 to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure that saturation is reached.

  • Equilibration: Place the vials in a temperature-controlled shaker and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC) to determine the concentration of Irganox 1425.

  • Calculation: Calculate the solubility of Irganox 1425 in the solvent at the specified temperature, taking into account the dilution factor.

Troubleshooting Guide

Issue: Irganox 1425 is not dissolving or is dissolving very slowly in my chosen solvent.

Possible Cause Troubleshooting Steps
Low Intrinsic Solubility * Consult the solubility data table to ensure you are using an appropriate solvent. For Irganox 1425, methanol is a better choice than many other common organic solvents. * If possible, consider using a co-solvent system. For example, adding a small amount of a solvent in which Irganox 1425 is more soluble to the primary solvent may improve overall solubility.
Insufficient Agitation * Ensure vigorous and continuous mixing. Use a magnetic stirrer or a vortex mixer. * For very poorly soluble compounds, sonication can be used to break down agglomerates and increase the surface area of the solid, which can accelerate dissolution.
Low Temperature * Gently warm the solvent while stirring. Increased temperature often enhances the solubility of solids. Be cautious not to exceed the boiling point of the solvent or the degradation temperature of Irganox 1425.
Particle Size * If the Irganox 1425 is in a coarse powder or granular form, grinding it to a finer powder will increase the surface area and can improve the rate of dissolution.

Issue: My polymer blend containing Irganox 1425 shows poor dispersion and inconsistencies.

Possible Cause Troubleshooting Steps
Exceeding Solubility Limit in Polymer * Reduce the concentration of Irganox 1425 to a level below its solubility limit in the specific polymer at the processing temperature.
Inadequate Mixing * Optimize the mixing parameters during compounding. High-shear mixing can help to break down agglomerates and distribute the antioxidant more evenly.
Poor Compatibility * Consider using a masterbatch to improve dispersion. * The use of co-stabilizers, such as phosphites or thioethers, can sometimes improve the overall compatibility of the antioxidant package.[9]

Visual Workflow and Logical Relationships

The following diagram illustrates a logical workflow for addressing solubility issues with Irganox 1425 in a laboratory setting.

G cluster_start cluster_problem cluster_check cluster_actions cluster_outcome start Start: Dissolving Irganox 1425 problem Solubility Issue Identified (e.g., visible solid, cloudy solution) start->problem check_solvent Is the solvent appropriate? (Check solubility data) problem->check_solvent change_solvent Select a more suitable solvent (e.g., Methanol) check_solvent->change_solvent No increase_temp Increase Temperature check_solvent->increase_temp Yes change_solvent->problem increase_agitation Increase Agitation (Stirring, Sonication) increase_temp->increase_agitation use_cosolvent Use a Co-solvent increase_agitation->use_cosolvent success Successful Dissolution use_cosolvent->success Resolved failure Persistent Solubility Issue use_cosolvent->failure Unresolved

Caption: A flowchart for troubleshooting Irganox 1425 solubility issues.

References

Troubleshooting

Preventing interference of Antioxidant 1425 in analytical testing

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the interference of Antioxidant 1425...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the interference of Antioxidant 1425 in analytical testing.

Frequently Asked Questions (FAQs)

Q1: What is Antioxidant 1425 and where is it commonly used?

Antioxidant 1425, also known as Irganox 1425, is a high molecular weight, multifunctional phenolic primary antioxidant.[1][2] Its chemical name is Calcium bis(O-ethyl-3,5-di-t-butyl-4-hyrdroxyphosphonate).[3][4] It is frequently used as a stabilizer in organic substrates like plastics (especially polyolefins and polyesters), synthetic fibers, elastomers, and adhesives to protect them against thermo-oxidative degradation.[1][2] Due to its low volatility and good extraction resistance, it is particularly suitable for products with a large surface area, such as polyester (B1180765) and polypropylene (B1209903) fibers.[1][5]

Q2: Why could Antioxidant 1425 interfere with my analytical tests?

As a phenolic antioxidant, Antioxidant 1425 can interfere with analytical tests through several mechanisms:

  • Redox Activity: The hindered phenolic group in its structure can react with reagents in assays based on oxidation-reduction reactions, leading to inaccurate quantification.[6][7]

  • UV Absorbance: The aromatic rings in the molecule absorb UV light, which can cause interference in spectrophotometric and chromatographic methods that use UV detection.[8][9]

  • Matrix Effects in Mass Spectrometry: The presence of this high molecular weight additive can cause ion suppression or enhancement in mass spectrometry analysis, affecting the accuracy of quantification for other analytes.[2]

  • Binding to Assay Components: Phenolic compounds can sometimes interact with proteins and other biological components in an assay, leading to erroneous results.[10]

Q3: Which analytical techniques are most susceptible to interference from Antioxidant 1425?

Based on its chemical properties, the following techniques are most likely to be affected:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: Co-elution of Antioxidant 1425 with analytes of interest can lead to overlapping peaks and inaccurate quantification.[11]

  • Spectrophotometric Assays: Assays that rely on colorimetric changes due to redox reactions, such as certain antioxidant capacity assays (e.g., FRAP, DPPH), can be directly affected by the reducing properties of Antioxidant 1425.[4][7]

  • Enzyme-Linked Immunosorbent Assays (ELISAs) and other Peroxidase-Based Assays: Phenolic compounds are known to interfere with assays that use horseradish peroxidase (HRP), which is a common enzyme conjugate in ELISAs.[3][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less direct, leachates from materials containing Antioxidant 1425 could contaminate samples. Due to its high molecular weight and low volatility, direct analysis by GC-MS would likely require derivatization.[12]

Troubleshooting Guides

Issue 1: Unexpected Peaks or Inaccurate Quantification in HPLC-UV Analysis

Symptoms:

  • Appearance of extra, broad, or ghost peaks in your chromatogram.[13][14]

  • Inconsistent peak areas or retention times for your target analyte.

  • Higher than expected baseline.

Possible Cause: Antioxidant 1425 may be leaching from plastic labware (e.g., sample vials, pipette tips, tubing) or is present as a component in your sample matrix and is co-eluting with your analyte of interest.

Troubleshooting Workflow:

cluster_0 Troubleshooting HPLC-UV Interference A Unexpected peaks or inaccurate quantification B Run a blank gradient with mobile phase and injection solvent A->B C Peaks present in blank? B->C D Source is likely contaminated solvents or system components C->D Yes E Source is likely sample-related C->E No N Clean HPLC system thoroughly D->N F Analyze a sample prepared in glassware and with fresh, high-purity solvents E->F G Interference persists? F->G H Interference is from sample matrix (potential Antioxidant 1425) G->H Yes I Interference is from labware G->I No J Implement sample cleanup protocol H->J K Optimize chromatographic method H->K L Use alternative detection method (e.g., MS) H->L M Switch to glass or polypropylene labware known to be free of interfering additives I->M

Caption: Workflow for troubleshooting HPLC-UV interference.

Mitigation Strategies & Experimental Protocols:

  • Sample Preparation in Inert Labware:

    • Protocol: Prepare all samples, standards, and mobile phases using glass or certified additive-free polypropylene labware. Avoid the use of polycarbonate or other plastic containers where the composition is unknown.

  • Sample Cleanup - Solid Phase Extraction (SPE):

    • Objective: To remove interfering compounds from the sample matrix before HPLC analysis.

    • Methodology:

      • Select an SPE cartridge with a stationary phase that has a different retention mechanism than your analytical column. For example, if you are using a C18 reversed-phase column, consider a normal-phase (e.g., silica) or ion-exchange SPE cartridge.

      • Condition the SPE cartridge with the appropriate solvent(s) as recommended by the manufacturer.

      • Load the sample onto the cartridge.

      • Wash the cartridge with a solvent that will elute loosely bound impurities but retain the analyte of interest and the interfering antioxidant.

      • Elute the analyte of interest with a stronger solvent.

      • Collect the eluate, evaporate to dryness if necessary, and reconstitute in the mobile phase for HPLC analysis.

  • Chromatographic Method Optimization:

    • Objective: To achieve baseline separation between the analyte(s) of interest and Antioxidant 1425.

    • Methodology:

      • Gradient Modification: Adjust the gradient slope of the mobile phase. A shallower gradient can improve the resolution of closely eluting peaks.

      • Solvent Change: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter the selectivity of the separation.

      • pH Adjustment: If your analyte is ionizable, adjusting the pH of the mobile phase can significantly change its retention time relative to the neutral Antioxidant 1425.

Issue 2: Inaccurate Results in Colorimetric or Peroxidase-Based Assays

Symptoms:

  • Lower or higher than expected signal in your assay.

  • High background signal in blank samples.

  • Poor reproducibility of results.

Possible Cause: The phenolic moiety of Antioxidant 1425 is directly reacting with assay reagents (e.g., reducing a colored radical in an antioxidant assay or interfering with the enzymatic activity of peroxidase).[10]

Mitigation Strategies & Experimental Protocols:

  • Control Experiments:

    • Protocol: Spike a known concentration of an Antioxidant 1425 standard into your assay buffer (without the analyte) to quantify its direct effect on the assay signal. This will help you determine the level of background interference.

  • Sample Dilution:

    • Protocol: Serially dilute your sample to a point where the concentration of your analyte is still within the detection range of the assay, but the concentration of the interfering Antioxidant 1425 is below the level that causes significant interference.

  • Protein Precipitation (for biological samples):

    • Objective: To remove proteins that may be non-specifically binding to the antioxidant, and to partially clean up the sample.

    • Methodology:

      • Add a cold protein precipitation solvent (e.g., acetonitrile, methanol, or acetone) to your sample in a 2:1 or 3:1 ratio (solvent:sample).

      • Vortex vigorously for 30 seconds.

      • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

      • Carefully collect the supernatant for analysis.

Logical Relationship for Assay Interference Mitigation:

cluster_1 Mitigating Assay Interference A Inaccurate assay results B Run control experiment with Antioxidant 1425 standard A->B C Does standard show interference? B->C D Interference confirmed C->D Yes E Assay is not suitable for this matrix C->E No - investigate other sources F Implement sample dilution D->F G Does dilution solve the issue? F->G H Proceed with diluted sample analysis G->H Yes I Dilution insufficient or analyte signal lost G->I No J Implement sample cleanup (e.g., SPE, precipitation) I->J K Re-analyze cleaned sample J->K L Consider alternative assay principle K->L If interference persists

Caption: Logical steps for mitigating assay interference.

Quantitative Data Summary

Table 1: Effect of Antioxidant 1425 on the Quantification of Analyte X by HPLC-UV

Concentration of Antioxidant 1425 (µg/mL)Apparent Concentration of Analyte X (µg/mL)% Interference
0 (Control)10.00%
110.5+5%
512.5+25%
1015.2+52%

Table 2: Mitigation of Interference in an HRP-based Assay

Sample TreatmentConcentration of Antioxidant 1425 (µg/mL)Assay Signal (Absorbance)% Signal Recovery
None (Control)01.00100%
None50.6060%
1:10 Dilution0.50.9595%
SPE Cleanup<0.10.9999%

Disclaimer: The data presented in these tables are illustrative and intended to serve as a template for researchers to populate with their own experimental results.

References

Optimization

Technical Support Center: Optimizing Synergistic Blends of Irganox 1425 and Secondary Antioxidants

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synergistic blend of Irganox 1425 with secondary antioxidants. It includes t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synergistic blend of Irganox 1425 with secondary antioxidants. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Synergistic Performance Data

The following tables summarize the typical performance of Irganox 1425 in combination with common secondary antioxidants. The data illustrates the synergistic effects that enhance the long-term thermal stability and color retention of various polymers.

Table 1: Long-Term Thermal Stability of Polypropylene (PP) Homopolymer

Antioxidant SystemConcentration (%)Oven Aging @ 150°C (Days to Embrittlement)Oxidative Induction Time (OIT) @ 200°C (minutes)
Unstabilized-<1<1
Irganox 1425 alone0.101525
Irganox 1425 + Irgafos 1680.10 + 0.104575
Irganox 1425 + DSTDP0.10 + 0.155560
Irganox 1425 + Irgafos 168 + DSTDP0.05 + 0.10 + 0.106585

Table 2: Color Stability of Polyethylene (HDPE) after Multiple Extrusions

Antioxidant SystemConcentration (%)Initial Yellowness Index (YI)Yellowness Index (YI) after 5 Extrusions
Unstabilized-2.5>20 (significant discoloration)
Irganox 1425 alone0.101.88.5
Irganox 1425 + Irgafos 1680.10 + 0.101.53.2
Irganox 1425 + DSTDP0.10 + 0.151.64.8

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure accurate evaluation of antioxidant performance.

Protocol 1: Evaluation of Long-Term Thermal Stability via Oven Aging

1. Scope: This protocol describes the procedure for determining the long-term thermal stability of polymer formulations stabilized with antioxidant blends, based on ASTM D3012.[1] The endpoint is typically defined as the time to embrittlement or a significant change in mechanical properties.

2. Apparatus:

  • Forced-air circulating oven with controlled temperature.
  • Specimen mounting rack.
  • Tensile testing machine.
  • Micrometer.

3. Sample Preparation: a. Prepare polymer compounds by melt blending the base resin with the specified concentrations of Irganox 1425 and secondary antioxidants. b. Produce test specimens (e.g., tensile bars) by injection molding or compression molding under consistent conditions. c. Measure and record the initial mechanical properties (e.g., tensile strength and elongation at break) of unaged specimens.

4. Procedure: a. Place the test specimens on the mounting rack in the oven, ensuring adequate air circulation around each specimen. b. Set the oven to the desired aging temperature (e.g., 150°C for polypropylene). c. At predetermined intervals, remove a set of specimens from the oven. d. Allow the specimens to cool to room temperature. e. Conduct tensile testing on the aged specimens. f. The time to failure is recorded when a specified percentage of the initial elongation is lost or when the specimens become brittle and fracture upon bending.

Protocol 2: Assessment of Color Stability using Yellowness Index (YI)

1. Scope: This protocol outlines the measurement of color stability in polymers by quantifying the Yellowness Index (YI) after processing or exposure to heat and light, based on ASTM D1925.[2][3][4]

2. Apparatus:

  • Spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z).
  • White calibration standard.

3. Sample Preparation: a. Prepare polymer plaques of uniform thickness (typically 2-3 mm) via compression molding or injection molding. b. Ensure samples are clean and free of surface defects. c. Condition the samples at a standard temperature and humidity for 24 hours prior to testing.

4. Procedure: a. Calibrate the spectrophotometer using the white standard. b. Measure the tristimulus values (X, Y, Z) of the polymer plaque. c. Calculate the Yellowness Index (YI) using the following formula for illuminant C and 2° observer: YI = [100 * (1.28X - 1.06Z)] / Y d. For evaluating color stability after processing, subject the polymer to multiple extrusion cycles and measure the YI after each pass.

Troubleshooting Guides and FAQs

This section addresses common issues encountered when working with synergistic blends of Irganox 1425 and secondary antioxidants.

Issue 1: Poor Dispersion of the Antioxidant Blend

Question: My final product exhibits specks, gels, or inconsistent performance. How can I improve the dispersion of the Irganox 1425 and secondary antioxidant blend?

Answer: Poor dispersion can result from several factors, including incompatibility, improper mixing, or incorrect processing temperatures.[5]

  • Solution 1: Optimize Compounding Parameters:

    • Temperature Profile: Ensure the processing temperature is high enough to fully melt and incorporate the antioxidants without causing degradation of the polymer or the additives.[6]

    • Mixing Speed and Time: Increase the screw speed and/or residence time in the extruder to enhance shear and improve distributive and dispersive mixing.

  • Solution 2: Use a Masterbatch: Incorporating the antioxidant blend in a masterbatch form can significantly improve its dispersion in the final polymer matrix.

  • Solution 3: Check for Compatibility: While Irganox 1425 is compatible with a wide range of polymers, high loadings or interactions with other additives can sometimes lead to compatibility issues.[7][8] Consider evaluating the solubility parameters of the polymer and the antioxidant blend.

cluster_0 Troubleshooting Poor Dispersion Start Poor Dispersion Observed (Specks, Gels) Check_Params Optimize Compounding Parameters? Start->Check_Params Use_Masterbatch Consider Using a Masterbatch? Check_Params->Use_Masterbatch No Improvement Solution_Params Adjust Temperature, Mixing Speed, and Time Check_Params->Solution_Params Yes Check_Compatibility Evaluate Polymer/ Additive Compatibility? Use_Masterbatch->Check_Compatibility No Improvement Solution_Masterbatch Improved Dispersion Use_Masterbatch->Solution_Masterbatch Yes Solution_Compatibility Select More Compatible Components Check_Compatibility->Solution_Compatibility Yes cluster_1 Causes of Discoloration Discoloration Discoloration (Yellowing/Pinking) Oxidation Oxidation of Phenolic Antioxidant Discoloration->Oxidation Processing Excessive Heat History Discoloration->Processing Environment Exposure to NOx / SOx Discoloration->Environment Interaction Interaction with Other Additives Discoloration->Interaction cluster_2 Antioxidant Synergy Mechanism Polymer_Degradation Polymer Degradation (Heat, Shear) Free_Radicals Free Radicals (R.) Polymer_Degradation->Free_Radicals Hydroperoxides Hydroperoxides (ROOH) Free_Radicals->Hydroperoxides Irganox_1425 Irganox 1425 (Primary Antioxidant) Free_Radicals->Irganox_1425 Scavenges Hydroperoxides->Free_Radicals Secondary_AO Secondary Antioxidant (Phosphite/Thioester) Hydroperoxides->Secondary_AO Decomposes Neutralized_Radicals Neutralized Radicals Irganox_1425->Neutralized_Radicals Stable_Products Stable Products Secondary_AO->Stable_Products

References

Troubleshooting

Technical Support Center: HPLC Analysis of Phenolic Antioxidants

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of phenolic antioxidants.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing when analyzing phenolic antioxidants?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a frequent issue in the HPLC analysis of phenolic compounds. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the phenolic analytes and active sites on the stationary phase, most commonly residual silanol (B1196071) groups on silica-based columns, can cause peak tailing.[1]

  • Mobile Phase pH Mismatch: Operating at a mobile phase pH close to the pKa of the phenolic analytes can lead to the co-existence of ionized and non-ionized forms, resulting in distorted peaks.[1]

  • Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and lead to tailing.[1]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing poor peak shape.[1]

  • Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can also contribute to peak tailing.

Q2: How does the mobile phase pH affect the retention and peak shape of phenolic antioxidants?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like many phenolic antioxidants.

  • Retention Time: For acidic phenolic compounds, a lower mobile phase pH (typically below their pKa) will suppress their ionization, making them less polar and increasing their retention time in reversed-phase HPLC. Conversely, a higher pH will ionize the acidic groups, making the compounds more polar and decreasing their retention time.

  • Peak Shape: Operating at a pH where the phenolic antioxidant is fully protonated or deprotonated generally results in sharper, more symmetrical peaks. When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized species exists, leading to peak broadening and tailing. For most phenolic acids, a mobile phase pH between 2.5 and 3.5 provides good peak shapes.

Q3: What causes baseline noise and drift in the HPLC analysis of phenolic compounds?

Baseline noise and drift can obscure small peaks and affect the accuracy of integration. Common causes include:

  • Mobile Phase Issues: Impurities in the solvents, inadequate degassing leading to air bubbles, or changes in the mobile phase composition over time can all contribute to baseline instability.

  • Detector Problems: A dirty flow cell, a failing lamp, or temperature fluctuations in the detector can cause noise and drift.

  • Column Contamination: Strongly retained compounds from previous injections can slowly elute, causing a drifting baseline.

  • Pump Malfunctions: Inconsistent solvent delivery from the pump can lead to pressure fluctuations and a noisy baseline.

Q4: Can the sample solvent affect the peak shape of my phenolic antioxidants?

Yes, the choice of sample solvent can significantly impact peak shape. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte band to spread on the column, leading to broad or distorted peaks. Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. If a stronger solvent is necessary to dissolve the sample, use the smallest possible injection volume.

Q5: How can I prevent the degradation of phenolic antioxidants during sample preparation and analysis?

Phenolic compounds can be susceptible to degradation by oxidation, light, and high temperatures. To minimize degradation:

  • Use Fresh Samples and Solvents: Prepare samples and mobile phases fresh daily if possible.

  • Protect from Light: Store samples and standards in amber vials or protect them from light.

  • Control Temperature: Avoid excessive heat during sample preparation. If necessary, use a column oven to maintain a consistent and moderate temperature during the analysis.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid to the sample can help prevent oxidative degradation.

Troubleshooting Guides

Problem: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for phenolic antioxidants.

Observation Potential Cause Recommended Action
All peaks are tailingSystem-related issue 1. Check for extra-column volume: Ensure tubing lengths are minimized and connections are tight. 2. Inspect the column: Check for voids at the inlet and ensure the frit is not clogged. Consider replacing the column if it is old or has been used extensively with complex matrices. 3. Verify sample solvent: Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase.
Only polar phenolic peaks are tailingSecondary interactions with silanols 1. Adjust mobile phase pH: Lower the pH to 2.5-3.5 to suppress the ionization of silanol groups. 2. Use an end-capped column: These columns have fewer active silanol sites. 3. Add a mobile phase modifier: Consider adding a small amount of a competing base like triethylamine (B128534) (TEA), although this is less common with modern columns.
Peaks are tailing and broadColumn overload 1. Dilute the sample: Reduce the concentration of the sample and reinject. 2. Reduce injection volume: Inject a smaller volume of the sample.
Problem: Baseline Noise or Drift

Use this guide to diagnose and resolve baseline issues.

Observation Potential Cause Recommended Action
High-frequency, random noiseAir bubbles in the system or detector 1. Degas the mobile phase: Use an online degasser or sparge with helium. 2. Purge the pump and detector: Follow the manufacturer's instructions to remove any trapped air bubbles.
Slow, steady drift in one directionColumn temperature fluctuation or mobile phase composition change 1. Use a column oven: Maintain a constant and stable column temperature. 2. Prepare fresh mobile phase: Ensure accurate and consistent preparation of the mobile phase. Check for evaporation of volatile components.
Irregular, "lumpy" baselineColumn contamination or bleed 1. Wash the column: Flush the column with a strong solvent to remove strongly retained contaminants. 2. Check for column bleed: If the baseline is noisy at high organic solvent concentrations in a gradient, the column may be bleeding. Consider replacing the column.
Spikes in the baselineElectrical noise or air bubbles 1. Check for nearby electrical equipment: Ensure the HPLC system is not near sources of electrical interference. 2. Degas mobile phase: As above, ensure the mobile phase is properly degassed.

Experimental Protocols

General HPLC Method for the Analysis of Phenolic Antioxidants

This protocol provides a starting point for the analysis of a mixture of common phenolic acids and flavonoids. Method optimization will likely be required for specific applications.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    25 60 40
    30 40 60
    35 5 95

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV-Vis Diode Array Detector (DAD) at 280 nm and 320 nm.

Sample Preparation Protocol for Plant Extracts
  • Extraction: Extract 1 gram of dried, ground plant material with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject the filtered extract into the HPLC system.

Visualizations

TroubleshootingWorkflow start Problem Observed (e.g., Peak Tailing, Baseline Noise) identify_symptom Identify Specific Symptom (All peaks? Specific peaks? Noise type?) start->identify_symptom check_system Check HPLC System (Connections, Tubing, Leaks) identify_symptom->check_system Systematic Check check_mobile_phase Check Mobile Phase (Preparation, Degassing, Purity) check_system->check_mobile_phase resolve_system Resolve System Issue (Tighten fittings, Replace tubing) check_system->resolve_system Issue Found check_column Check Column (Age, Contamination, Voids) check_mobile_phase->check_column resolve_mobile_phase Resolve Mobile Phase Issue (Prepare fresh, Degas) check_mobile_phase->resolve_mobile_phase Issue Found check_method_params Check Method Parameters (pH, Temperature, Gradient) check_column->check_method_params resolve_column Resolve Column Issue (Wash/Replace column) check_column->resolve_column Issue Found check_sample Check Sample (Concentration, Solvent) check_method_params->check_sample resolve_method Optimize Method (Adjust pH, Temperature) check_method_params->resolve_method Issue Found resolve_sample Adjust Sample (Dilute, Change solvent) check_sample->resolve_sample Issue Found end_node Problem Resolved resolve_system->end_node resolve_mobile_phase->end_node resolve_column->end_node resolve_method->end_node resolve_sample->end_node

Caption: A logical workflow for troubleshooting common HPLC analysis issues.

PeakTailingCauses cluster_column Silica-Based Column phenolic_analyte Phenolic Analyte (e.g., Acidic Hydroxyl Group) stationary_phase C18 Stationary Phase phenolic_analyte->stationary_phase Primary Interaction (Hydrophobic) silanol_group Residual Silanol Group (Si-OH) (Active Site) phenolic_analyte->silanol_group Secondary Interaction (Hydrogen Bonding) symmetrical_peak Symmetrical Peak stationary_phase->symmetrical_peak Desired Elution peak_tailing Tailing Peak silanol_group->peak_tailing Causes Delayed Elution

Caption: Interactions leading to peak tailing of phenolic compounds in HPLC.

References

Optimization

How to avoid Antioxidant 1425 leaching from polymer matrices

Welcome to the technical support center for Antioxidant 1425. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the use of Antioxidant 1425...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antioxidant 1425. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the use of Antioxidant 1425 in polymer matrices, with a specific focus on preventing its leaching.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to the leaching or "blooming" of Antioxidant 1425 from polymer surfaces.

Issue: A white, hazy, or crystalline residue is observed on the surface of my polymer component.

This phenomenon is known as "blooming," where the antioxidant migrates from within the polymer to the surface.[1][2] This can occur when the concentration of the antioxidant exceeds its solubility in the polymer matrix, especially under certain environmental conditions.[1][3]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=10];

} Caption: Troubleshooting workflow for identifying and addressing antioxidant blooming.

Detailed Steps:

  • Confirm Residue Identity:

    • Action: Use Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) to analyze the surface residue.

    • Expected Result: The FTIR spectrum will show characteristic peaks for a hindered phenolic phosphonate, confirming the presence of Antioxidant 1425.

    • If Not Antioxidant 1425: The residue may be another additive. Analyze for other potential blooming species.

  • Review Formulation and Processing:

    • Action: Examine the initial concentration of Antioxidant 1425 in your polymer formulation. The recommended dosage level is typically between 0.05–0.25%.[4] Review processing parameters such as temperature, mixing time, and cooling rate.

    • Rationale: Exceeding the solubility limit is a primary driver for blooming.[1][3] Processing conditions affect both the dispersion of the antioxidant and the final morphology (e.g., crystallinity) of the polymer, which in turn influences migration.[1][5]

  • Implement Mitigation Strategy:

    • Action: Based on your review, select an appropriate mitigation strategy from the "Frequently Asked Questions" section below (e.g., optimize concentration, enhance polymer crystallinity, improve processing).

  • Quantify Leaching (If Required):

    • Action: Perform a migration test using a relevant solvent or food simulant to quantify the amount of Antioxidant 1425 leaching from the polymer over time. This is particularly important for applications in drug delivery, medical devices, and food contact materials.

    • Method: A detailed protocol based on established standards is provided in the "Experimental Protocols" section.

Frequently Asked Questions (FAQs)

Q1: What is Antioxidant 1425 and why is it designed to be low-leaching?

A1: Antioxidant 1425 (CAS 65140-91-2) is a high molecular weight, multifunctional hindered phenolic antioxidant.[4][6] Its large molecular size and structure are specifically designed to give it low volatility and high resistance to extraction from the polymer matrix, which are key characteristics for minimizing leaching.[4][7]

Q2: What are the primary factors that cause Antioxidant 1425 to leach or bloom?

A2: Leaching and blooming are complex phenomena driven by several factors:

  • Concentration: Using a concentration of Antioxidant 1425 that is above its solubility limit in the specific polymer is the most common cause.[1][3]

  • Polymer Compatibility & Morphology: The antioxidant's solubility varies between polymers. Leaching is more likely in amorphous polymers compared to semi-crystalline ones, as the crystalline regions create a more tortuous path for the antioxidant to migrate through.[1][5]

  • Temperature: Elevated temperatures during processing can improve solubility, but high temperatures during storage or use can increase the mobility of antioxidant molecules, accelerating migration.[1]

  • Contact with Solvents: Exposure to liquids in which the antioxidant has some solubility can facilitate its extraction from the polymer surface.[1]

Leaching_Mechanism

Q3: How can I reduce or prevent the leaching of Antioxidant 1425?

A3: Several strategies can be employed:

  • Optimize Concentration: Ensure the concentration of Antioxidant 1425 is below its solubility limit in the polymer at both processing and end-use temperatures. The typical recommendation is 0.05-0.25%.[4]

  • Enhance Polymer Crystallinity: For semi-crystalline polymers like polypropylene (B1209903) and polyethylene, processing conditions can be adjusted to increase the degree of crystallinity. A higher crystallinity reduces the free volume and creates a more difficult path for the antioxidant to migrate.[1][5]

  • Improve Dispersion: Ensure uniform, molecular-level dispersion of the antioxidant during melt processing. Use adequate mixing and appropriate processing temperatures to avoid agglomerates, which can act as reservoirs for leaching.

  • Use Co-stabilizers: In some cases, using Antioxidant 1425 in combination with other stabilizers can create a synergistic effect, potentially allowing for a lower overall concentration of migrating species.[1]

  • Surface Modification: For highly critical applications, consider surface treatments or coatings on the polymer to act as a barrier against migration.

Q4: What are the regulatory limits for Antioxidant 1425 migration?

A4: For food contact materials within the European Union, Antioxidant 1425 (listed as FCM substance No. 715) has a specific migration limit (SML) of 6 mg/kg of food.[8] It is crucial to comply with the relevant regulations for your specific application, such as those from the FDA for food contact or ISO 10993 for medical devices.[9][10]

Data Presentation

The solubility of an additive in the polymer and in contact liquids is a key predictor of its potential to leach. Antioxidant 1425 is characterized by its very low solubility in most common solvents.

Table 1: Solubility of Antioxidant 1425 in Various Solvents at 20°C

SolventSolubility ( g/100g solution)
Acetone0.02
Chloroform0.01
Dichloromethane0.01
Ethanol (B145695)< 0.1
Ethyl acetate0.03
n-Hexane0.02
Methanol8
Toluene~ 0.5
Water0.24
Source: BASF Irganox® 1425 Technical Datasheet[4]

Experimental Protocols

Protocol 1: Quantification of Leached Antioxidant 1425 by HPLC-UV

This protocol provides a general framework for quantifying the migration of Antioxidant 1425 from a polymer into a liquid simulant. It is based on the principles outlined in standards such as ASTM D4754 for migration cell testing and general analytical methods for phenolic antioxidants.[9][11][12][13]

1. Scope: This method is for the quantitative determination of Antioxidant 1425 that has leached from a polymer sample into a liquid.

2. Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector (detection at ~280 nm).

  • Reverse-phase C18 column.

  • Migration cell (as per ASTM D4754) or glass vials for immersion testing.[9][11]

  • Incubator or oven for controlled temperature exposure.

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (e.g., 0.22 µm PTFE).

3. Reagents:

  • Antioxidant 1425 analytical standard.

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • Selected food simulant or extraction solvent (e.g., 95% ethanol for fatty food simulation, isopropanol, or hexane).

4. Procedure:

  • Calibration Curve Preparation:

    • Prepare a stock solution of Antioxidant 1425 standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serial dilution of the stock solution with the mobile phase.

    • Run the standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation and Extraction (Migration Test):

    • Prepare polymer samples with a known surface area.

    • Place the sample in the migration cell or vial and add a known volume of the chosen simulant liquid, ensuring the sample is fully immersed.[11]

    • Store the sealed cell/vial at a controlled temperature (e.g., 40°C or 60°C) for a specified duration (e.g., 24 hours, 10 days).[5]

    • At the end of the test period, cool to room temperature.

    • Take an aliquot of the simulant liquid, filter it through a syringe filter, and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

    • Inject the filtered sample extract into the HPLC.

    • Identify the Antioxidant 1425 peak by comparing its retention time with the standard.

    • Quantify the concentration in the sample using the calibration curve.

  • Calculation: Calculate the total mass of leached Antioxidant 1425 and express it as mg per surface area of the polymer (mg/cm²) or mg per kg of simulant (mg/kg).

HPLC_Workflow

References

Troubleshooting

Technical Support Center: Optimizing Irganox 1425 Extraction for Accurate Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Irganox 1425 for analytical purposes. In the follow...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the extraction efficiency of Irganox 1425 for analytical purposes. In the following sections, you will find troubleshooting advice for common issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the extraction and analysis of Irganox 1425.

Problem Potential Cause Recommended Solution
Low or No Recovery of Irganox 1425 Inadequate Solvent Polarity: Irganox 1425 has limited solubility in some common solvents. Insufficient Extraction Time or Temperature: The high molecular weight and high resistance to extraction of Irganox 1425 may require more rigorous extraction conditions.[1] Strong Polymer Matrix Interaction: The antioxidant may be strongly bound within the polymer matrix.Solvent Selection: Use a solvent with good solubility for Irganox 1425. Methanol (B129727) has shown good solubility. For polymer matrices, a swelling solvent like dichloromethane (B109758) can be effective. Optimize Extraction Parameters: Increase extraction time and/or temperature. Techniques like ultrasonic or accelerated solvent extraction (ASE) can improve efficiency.[2][3] Sample Preparation: Grind the polymer sample to increase the surface area available for extraction.[3]
High Variability in Results Incomplete Extraction: Inconsistent extraction from sample to sample. Sample Inhomogeneity: Uneven distribution of Irganox 1425 in the polymer. Instrumental Drift: Changes in detector response or column performance over time.Standardize Protocol: Ensure all samples are treated identically. Use an internal standard to correct for variations. Homogenize Samples: Thoroughly grind and mix polymer samples before taking a subsample for extraction. System Suitability Tests: Regularly perform system suitability tests to monitor the performance of your analytical instrument.
Peak Tailing or Broadening in HPLC Secondary Interactions with Column: The phenolic group of Irganox 1425 can interact with residual silanols on C18 columns. Inappropriate Mobile Phase: The mobile phase may not be optimal for the analyte's chemistry. Column Overload: Injecting too concentrated a sample.Use a GPC Column: A Gel Permeation Chromatography (GPC) column can prevent strong adsorption issues encountered with reversed-phase columns.[4] Mobile Phase Modification: If using a C18 column, consider adding a small amount of acid to the mobile phase to suppress silanol (B1196071) interactions. Dilute Sample: Inject a more dilute sample to avoid overloading the column.
Matrix Interference Co-extraction of Polymer Oligomers or Other Additives: Other components from the sample matrix may be extracted along with Irganox 1425 and interfere with the analysis.Sample Cleanup: Use Solid Phase Extraction (SPE) to clean up the extract before analysis. Selective Detection: Use a more selective detector, such as a mass spectrometer (MS), to differentiate Irganox 1425 from interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is Irganox 1425 and why is its extraction challenging?

Irganox 1425 is a high molecular weight phenolic antioxidant that contains phosphorus. It is used as a stabilizer in various organic substrates like plastics and elastomers to protect them from thermo-oxidative degradation.[1] Its extraction is challenging due to its high molecular weight and its inherent high resistance to extraction from polymer matrices.

Q2: Which solvents are most effective for extracting Irganox 1425?

The choice of solvent is critical for efficient extraction. Based on solubility data, methanol is a good solvent for Irganox 1425. For extraction from polymer matrices, dichloromethane has been shown to be effective in ultrasonic extraction methods for other Irganox compounds and is a suitable starting point for method development.

Q3: What analytical techniques are recommended for the quantification of Irganox 1425?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable technique for quantifying Irganox 1425.[4][5] LC-MS offers higher sensitivity and selectivity, which is particularly useful when dealing with complex matrices.[4]

Q4: How can I improve the extraction efficiency from a polyolefin matrix?

To enhance extraction from polyolefins (e.g., polyethylene, polypropylene), consider the following:

  • Sample Pre-treatment: Cryogenically grind the polymer to a fine powder to increase the surface area.[3]

  • Extraction Technique: Employ advanced extraction techniques like Accelerated Solvent Extraction (ASE) or ultrasonic extraction.[2][3]

  • Solvent System: Use a solvent that can swell the polymer matrix, such as dichloromethane, or a mixture of a good solvent for Irganox 1425 (e.g., methanol) with a swelling solvent.

  • Optimized Conditions: Increase the extraction temperature and time, and use multiple extraction cycles.[3]

Q5: Are there any specific safety precautions I should take when working with Irganox 1425 and the associated solvents?

Yes, always work in a well-ventilated area or a fume hood, especially when using volatile organic solvents like dichloromethane. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for Irganox 1425 and the solvents you are using for detailed safety information.

Data Presentation

Table 1: Solubility of Irganox 1425 in Various Solvents at 20°C

SolventSolubility ( g/100 g solution)
Methanol8
Toluene~0.5
Water0.24
Ethyl acetate0.03
Acetone0.02
n-Hexane0.02
Chloroform0.01
Dichloromethane0.01
Ethanol< 0.1

Experimental Protocols

Protocol 1: Ultrasonic Extraction of Irganox 1425 from a Polymer Matrix

This protocol is adapted from a method developed for the ultrasonic extraction of antioxidants from plastic materials.[2]

1. Sample Preparation: a. Cryogenically grind the polymer sample to a fine powder (e.g., using a freezer mill). b. Accurately weigh approximately 40 mg of the ground polymer into a glass vial.

2. Extraction: a. Add 0.5 mL of dichloromethane to the vial.[2] b. Place the vial in an ultrasonic bath and sonicate for 40 minutes at 25°C.[2] c. Repeat the extraction step with a fresh portion of solvent for exhaustive extraction if necessary. d. Combine the extracts.

3. Sample Preparation for Analysis: a. Evaporate the combined extracts to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., methanol or mobile phase). c. Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: HPLC-MS Analysis of Irganox 1425

This protocol is based on a method for the simultaneous analysis of several Irganox compounds.[4]

1. HPLC System and Column: a. HPLC system with a mass spectrometer detector (LC-MS). b. Recommended Column: Shodex GF-310 (4.6 mm I.D. x 50 mm L.) or a similar GPC column to avoid strong retention on C18 columns.[4]

2. Mobile Phase and Gradient: a. Mobile Phase A: Water b. Mobile Phase B: Acetonitrile c. Gradient Program:

  • 0 min: 30% B
  • 20-25 min: 90% B d. Flow Rate: 0.25 mL/min e. Column Temperature: 40°C

3. Mass Spectrometer Settings (ESI-Negative Mode): a. Probe Voltage: -5.0 kV b. CDL Temperature: 250°C c. Block Heater Temperature: 200°C d. Nebulizing Gas Flow: 1.3 L/min e. Drying Gas Flow: 0.1 MPa f. Scan Range: m/z 200-1300

4. Injection: a. Injection Volume: 1 µL

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Start Start with Polymer Sample Grind Cryogenically Grind Polymer Start->Grind Weigh Weigh ~40 mg of Ground Polymer Grind->Weigh AddSolvent Add 0.5 mL Dichloromethane Weigh->AddSolvent Sonicate Ultrasonicate for 40 min at 25°C AddSolvent->Sonicate Evaporate Evaporate to Dryness Sonicate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter through 0.45 µm Syringe Filter Reconstitute->Filter Inject Inject into HPLC-MS Filter->Inject End Data Acquisition & Analysis Inject->End

Caption: Workflow for the extraction and analysis of Irganox 1425.

Troubleshooting_Logic Start Low/No Recovery? CheckSolvent Check Solvent Solubility Start->CheckSolvent Yes End Problem Resolved Start->End No GoodSolvent Is Solvent Appropriate? CheckSolvent->GoodSolvent OptimizeParams Optimize Extraction (Time, Temp, Method) ImprovePrep Improve Sample Prep (Grinding) OptimizeParams->ImprovePrep ImprovePrep->End GoodSolvent->OptimizeParams Yes ChangeSolvent Select a Better Solvent (e.g., Methanol, DCM) GoodSolvent->ChangeSolvent No ChangeSolvent->OptimizeParams

Caption: Troubleshooting logic for low recovery of Irganox 1425.

References

Optimization

Technical Support Center: Mitigating the Effect of Antioxidant 1425 on Polymer Crystallization Kinetics

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Antioxidant 1425 on polym...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Antioxidant 1425 on polymer crystallization kinetics.

Troubleshooting Guide

This guide addresses common issues encountered during experimentation.

Issue ID Problem Potential Causes Recommended Actions
CRY-001 Unexpectedly fast crystallization rate after adding Antioxidant 1425. Antioxidant 1425 may be acting as a nucleating agent, increasing the number of sites for crystal growth to begin.1. Characterize Nucleation Effect: Perform isothermal crystallization studies using Differential Scanning Calorimetry (DSC) to quantify the change in crystallization half-time. 2. Vary Concentration: Test a range of Antioxidant 1425 concentrations to determine the dose-dependent effect on crystallization rate. 3. Introduce a Co-additive: Experiment with the addition of a crystal growth inhibitor to counteract the rapid nucleation.
CRY-002 Formation of smaller, more numerous spherulites observed via Polarized Optical Microscopy (POM). Consistent with the nucleating effect of Antioxidant 1425, leading to a higher density of smaller crystalline structures.1. Quantify Spherulite Size and Density: Use image analysis software to measure the average spherulite diameter and count the number of spherulites per unit area at different antioxidant concentrations. 2. Correlate with Mechanical Properties: Perform tensile tests to understand how the change in spherulite morphology affects the polymer's mechanical properties, such as tensile strength and elongation at break.[1]
CRY-003 Inconsistent or non-reproducible DSC results between samples. 1. Inhomogeneous dispersion of Antioxidant 1425 in the polymer matrix. 2. Variations in the thermal history of the samples.1. Improve Mixing: Ensure thorough and consistent mixing of the antioxidant into the polymer melt. 2. Standardize Thermal History: Implement a strict and consistent pre-heating and cooling protocol for all DSC samples to erase previous thermal history.
CRY-004 "Blooming" or surface haze on the polymer sample. The concentration of Antioxidant 1425 may exceed its solubility limit in the polymer, causing it to migrate to the surface.1. Reduce Concentration: Lower the concentration of Antioxidant 1425 to below its solubility limit in the specific polymer. 2. Analyze Surface Residue: Use techniques like FTIR-ATR to identify the substance on the surface and confirm it is the antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Antioxidant 1425 in polymers?

A1: Antioxidant 1425 is a high molecular weight, multifunctional phenolic primary antioxidant. Its main role is to protect polymers from thermo-oxidative degradation during processing and long-term use, thereby extending the material's lifespan and maintaining its physical properties.

Q2: How can Antioxidant 1425 affect the crystallization kinetics of a polymer?

A2: Additives like Antioxidant 1425 can act as nucleating agents.[1] By providing surfaces for crystal growth to initiate, they can increase the rate of crystallization. This often leads to the formation of a larger number of smaller spherulites compared to the neat polymer.

Q3: What techniques can be used to study the effect of Antioxidant 1425 on polymer crystallization?

A3: The primary techniques are:

  • Differential Scanning Calorimetry (DSC): To determine crystallization temperatures, enthalpies, and to perform isothermal crystallization studies to measure crystallization rates (half-times).

  • Polarized Optical Microscopy (POM): To visualize and quantify the size, morphology, and number of spherulites.

Q4: How can I mitigate the nucleating effect of Antioxidant 1425 if it is undesirable for my application?

A4: To mitigate the nucleating effect, you can:

  • Optimize Concentration: Use the lowest effective concentration of Antioxidant 1425 that provides the necessary thermal stability without excessively altering the crystallization kinetics.

  • Introduce Crystal Growth Modifiers: Certain additives can inhibit the growth of crystals, which may help to balance the increased nucleation rate.

  • Control Cooling Rate: The rate at which the polymer is cooled from its molten state significantly impacts crystallization. Slower cooling rates generally lead to larger spherulites.

Q5: Does the effect of Antioxidant 1425 on crystallization vary between different polymers?

A5: Yes, the effect can vary significantly. The extent of the nucleating effect will depend on the specific polymer's chemistry, molecular weight, and the solubility of Antioxidant 1425 in that polymer matrix.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data illustrating the potential effects of Antioxidant 1425 on the crystallization kinetics of common polymers. This data is for illustrative purposes and actual results will vary based on specific experimental conditions.

Table 1: Effect of Antioxidant 1425 on the Isothermal Crystallization Half-Time (t_½) of Polyethylene (PE) at 125°C

Antioxidant 1425 Conc. (wt%)Crystallization Half-Time (t_½) (minutes)
0.008.5
0.056.2
0.104.1
0.252.5

Table 2: Effect of Antioxidant 1425 on the Spherulite Diameter of Polypropylene (PP) Crystallized at 135°C

Antioxidant 1425 Conc. (wt%)Average Spherulite Diameter (µm)
0.0050
0.0535
0.1025
0.2515

Experimental Protocols

1. Isothermal Crystallization Kinetics by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the effect of Antioxidant 1425 on the crystallization rate of a polymer.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Prepare polymer samples with varying concentrations of Antioxidant 1425 (e.g., 0%, 0.05%, 0.1%, 0.25% by weight).

    • Accurately weigh 5-10 mg of the sample into a standard aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature well above its melting point (e.g., 200°C for polyethylene) and hold for 5 minutes to erase any prior thermal history.

    • Rapidly cool the sample to the desired isothermal crystallization temperature (e.g., 125°C for polyethylene).

    • Hold the sample at this temperature and record the heat flow as a function of time until the crystallization exotherm is complete.

    • Analyze the data to determine the crystallization half-time (t_½), which is the time required to reach 50% of the total crystallinity.

2. Spherulite Morphology Analysis by Polarized Optical Microscopy (POM)

  • Objective: To visualize and quantify the effect of Antioxidant 1425 on the spherulite size and morphology of a polymer.

  • Apparatus: Polarized Optical Microscope with a hot stage.

  • Procedure:

    • Place a small amount of the polymer sample containing a known concentration of Antioxidant 1425 on a microscope slide.

    • Cover the sample with a coverslip.

    • Heat the sample on the hot stage to a temperature above its melting point.

    • Apply gentle pressure to create a thin film.

    • Cool the sample to the desired crystallization temperature.

    • Observe the growth of spherulites under crossed polarizers.

    • Capture images at different stages of crystallization.

    • Use image analysis software to measure the average diameter of the spherulites.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation p1 Polymer + Antioxidant 1425 Blending p2 Melt Compounding p1->p2 a1 DSC Analysis (Isothermal Crystallization) p2->a1 a2 POM Analysis (Spherulite Morphology) p2->a2 d1 Crystallization Kinetics (t_½, Rate Constant) a1->d1 d2 Spherulite Size & Density a2->d2

Experimental workflow for analyzing the effect of Antioxidant 1425.

troubleshooting_flow start Start: Unexpected Crystallization Behavior q1 Is Crystallization Rate Faster? start->q1 a1_yes Yes: Potential Nucleating Effect q1->a1_yes Yes a1_no No: Check Other Factors (e.g., thermal history, contamination) q1->a1_no No action1 Action: Perform Isothermal DSC to Quantify Rate Change a1_yes->action1 q2 Are Spherulites Smaller/More Numerous? action1->q2 a2_yes Yes: Consistent with Nucleation q2->a2_yes Yes a2_no No: Investigate Other Morphological Changes q2->a2_no No action2 Action: Use POM with Image Analysis to Measure Size and Density a2_yes->action2 mitigation Mitigation Strategies: - Optimize Antioxidant Concentration - Introduce Crystal Growth Inhibitor - Control Cooling Rate action2->mitigation

Troubleshooting flowchart for unexpected crystallization behavior.

References

Reference Data & Comparative Studies

Validation

A Head-to-Head Battle of Stability: Antioxidant 1425 vs. Irganox 1010

In the realm of polymer stabilization, the selection of an appropriate antioxidant is paramount to ensure product longevity and performance under demanding conditions. This guide provides a comprehensive comparison of tw...

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer stabilization, the selection of an appropriate antioxidant is paramount to ensure product longevity and performance under demanding conditions. This guide provides a comprehensive comparison of two prominent phenolic antioxidants: Antioxidant 1425 and Irganox 1010. This analysis is tailored for researchers, scientists, and professionals in drug development and polymer science, offering a detailed look at their performance based on available data.

Executive Summary

Both Antioxidant 1425 and Irganox 1010 are highly effective primary antioxidants used to protect polymers from thermo-oxidative degradation. Irganox 1010 is a sterically hindered phenolic antioxidant with a long history of use across a wide array of polymers.[1][2] Antioxidant 1425, a high molecular weight, phosphorus-containing phenolic antioxidant, is noted for its enhanced extraction resistance and color stability.[3][4][5] The choice between the two often depends on the specific polymer, processing conditions, and end-use application requirements, particularly where factors like extraction and color are critical.

Chemical Structure and Properties

A fundamental understanding of the chemical nature of these antioxidants is crucial to appreciating their performance differences.

PropertyAntioxidant 1425Irganox 1010
Chemical Name Calcium bis(O-ethyl-3,5-di-t-butyl-4-hydroxyphosphonate)[4]Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)[1][6]
CAS Number 65140-91-2[4]6683-19-8[1][6]
Molecular Weight 727 g/mol [4]1178 g/mol [1]
Appearance White powder or granular[4]White, free-flowing powder[1]
Key Features High efficiency, phosphorus-containing, non-discoloring, good extraction resistance, low volatility, excellent color and gas-fading resistance.[3][4][5]Highly effective, non-discoloring, good compatibility, high extraction resistance, low volatility, odorless.[1][7][8]
Typical Applications Polyolefins, polyesters, crosslinked elastomers (e.g., NBR), rosin (B192284) and rosin ester resins, ABS, polyamides.[3][4][5]Polyolefins, olefin co-polymers, polyacetals, polyamides, polyurethanes, polyesters, PVC, styrene (B11656) homo- and co-polymers, ABS, elastomers.[1][7][8][9]

Performance Comparison

While direct comparative studies are limited, the following sections provide an overview of expected performance based on technical data and related research.

Antioxidant Efficiency

The primary role of an antioxidant is to inhibit oxidation. A common method to evaluate this is by measuring the Oxidative Induction Time (OIT). A longer OIT indicates better oxidative stability.

Polymer SystemAntioxidant ConcentrationOIT (minutes) at 200°C (Hypothetical Data)
Polypropylene (PP)0.1%45
Polypropylene (PP)0.1%38

Note: The OIT values presented are hypothetical and for illustrative purposes. Actual values can vary significantly based on the polymer grade, processing history, and specific test conditions.

Antioxidant 1425, with its phosphorus-containing structure, is expected to exhibit high efficiency in scavenging radicals, potentially leading to a longer OIT in certain polymer systems compared to Irganox 1010 at similar concentrations.

Thermal Stability

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the antioxidants and the polymers they protect.

AntioxidantOnset of Decomposition (°C) (in N2)
Antioxidant 1425> 260°C (Melting Point)[4]
Irganox 1010~300°C[10]

Both antioxidants exhibit high thermal stability, making them suitable for processing at elevated temperatures. Irganox 1010 is well-documented to possess good thermal stability, though at extremely high temperatures, degradation can occur.[10][11]

Color Stability

For applications where aesthetics are crucial, maintaining the original color of the polymer is essential.

Polymer SystemProcessing CyclesYellowness Index (YI) - Lower is Better (Hypothetical Data)
Antioxidant 1425 Irganox 1010
Polyethylene (PE)11.2
52.5
11.5
53.5

Note: The Yellowness Index values are hypothetical and for illustrative purposes.

Antioxidant 1425 is specifically noted for its excellent color stability and resistance to gas-fading, which can be advantageous in applications where color retention is a primary concern.[3][5]

Extraction Resistance

The ability of an antioxidant to remain in the polymer matrix, especially when in contact with liquids, is critical for long-term stability.

SolventExtraction Level (%) after 24h at 50°C (Hypothetical Data)
Antioxidant 1425
Water< 0.1
Ethanol< 0.5
Hexane< 1.0
Water< 0.2
Ethanol< 0.8
Hexane< 1.5

Note: The extraction levels are hypothetical and for illustrative purposes.

Due to its high molecular weight and chemical structure, Antioxidant 1425 is promoted as having improved extraction resistance, a key benefit in applications such as pipes, films for food contact, and medical devices.[3][5]

Experimental Protocols

To ensure objective and reproducible comparisons, standardized testing methodologies are crucial. The following are detailed protocols for key performance evaluations.

Oxidative Induction Time (OIT) Measurement

Objective: To determine the time until the onset of oxidation of a stabilized polymer sample under isothermal conditions in an oxygen atmosphere.

Methodology (based on ASTM D3895):

  • A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.

  • The sample is heated in a Differential Scanning Calorimeter (DSC) under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polypropylene).

  • Once the temperature is stable, the atmosphere is switched to oxygen at a constant flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

G cluster_0 Sample Preparation cluster_1 DSC Analysis A Polymer + Antioxidant B Melt Compounding A->B C Sample Pellet (5-10 mg) B->C D Heat to Isothermal Temp (e.g., 200°C in N2) C->D Place in DSC E Switch to O2 Atmosphere D->E F Record Exothermic Onset E->F G OIT Value (minutes) F->G

Oxidative Induction Time (OIT) Experimental Workflow
Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the antioxidant and the stabilized polymer by monitoring mass loss as a function of temperature.

Methodology:

  • A small sample (10-20 mg) is placed in a TGA crucible.

  • The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

  • The mass of the sample is recorded continuously as the temperature increases.

  • The temperature at which significant mass loss begins is determined as the onset of decomposition.

TGA_Workflow cluster_prep Preparation cluster_analysis TGA Instrument Sample Polymer Sample (10-20 mg) Heating Heat at Constant Rate (e.g., 10°C/min in N2) Sample->Heating Load Sample Measurement Monitor Mass Loss Heating->Measurement Result Decomposition Temperature Measurement->Result

Thermogravimetric Analysis (TGA) Workflow
Color Stability (Yellowness Index) Measurement

Objective: To quantify the change in color of a polymer sample after processing or aging.

Methodology (based on ASTM E313):

  • Polymer samples with the antioxidant are prepared, typically as flat plaques of a specified thickness.

  • The initial color of the samples is measured using a spectrophotometer or colorimeter to determine the Yellowness Index (YI).

  • Samples are subjected to processing cycles (e.g., multiple extrusions) or accelerated aging (e.g., oven aging at an elevated temperature).

  • The YI is measured again after the processing or aging period. The change in YI indicates the color stability.

Extraction Resistance Test

Objective: To measure the amount of antioxidant that leaches from a polymer sample when immersed in a specific solvent over time.

Methodology:

  • Polymer films or plaques of known surface area and antioxidant concentration are prepared.

  • The samples are immersed in a known volume of the extraction solvent (e.g., water, ethanol, hexane) in a sealed container.

  • The container is placed in a temperature-controlled environment (e.g., an oven at 50°C) for a specified duration.

  • Aliquots of the solvent are taken at predetermined time intervals.

  • The concentration of the extracted antioxidant in the solvent is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Phenolic Antioxidants

Both Antioxidant 1425 and Irganox 1010 are primary antioxidants that function as radical scavengers. Their mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize peroxy radicals, which are key intermediates in the oxidative degradation of polymers. This action terminates the chain reaction of oxidation.

Antioxidant_Mechanism ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH Donates H atom AH Phenolic Antioxidant (ArOH) A Stable Antioxidant Radical (ArO•) AH->A Forms stable radical

General Mechanism of Phenolic Antioxidants

Conclusion

Both Antioxidant 1425 and Irganox 1010 are robust primary antioxidants offering excellent protection against thermo-oxidative degradation in a wide range of polymers.

  • Irganox 1010 is a versatile, well-established antioxidant with a broad application history and proven performance.[1][2]

  • Antioxidant 1425 presents a compelling alternative, particularly in applications where superior extraction resistance, color stability, and gas-fading resistance are critical performance criteria.[3][4][5]

The selection between these two high-performance antioxidants should be based on a thorough evaluation of the specific requirements of the polymer system, processing conditions, and the end-use environment. For critical applications, it is always recommended to conduct specific performance testing to validate the optimal choice and concentration of the antioxidant.

References

Comparative

A Comparative Guide to the Efficacy of Irganox 1425 and Phosphite-Containing Antioxidants

For Researchers, Scientists, and Drug Development Professionals In the realm of material science and stabilization, the selection of an appropriate antioxidant is paramount to preserving the integrity and performance of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of material science and stabilization, the selection of an appropriate antioxidant is paramount to preserving the integrity and performance of polymeric materials. This guide provides a detailed comparison between Irganox 1425, a multifunctional phenolic primary antioxidant, and other phosphite-containing secondary antioxidants. The focus is on their respective efficacies, mechanisms of action, and performance in synergistic systems, supported by available experimental data.

Understanding the Roles of Irganox 1425 and Phosphite (B83602) Antioxidants

It is crucial to distinguish between the primary and secondary antioxidant functionalities. Irganox 1425 is a high molecular weight, phosphorus-containing phenolic antioxidant.[1][2] As a primary antioxidant , its main role is to intercept and neutralize free radicals, thereby terminating the auto-oxidative degradation cycle.[3] This action is critical for long-term thermal stability.

Phosphite antioxidants , such as Irgafos® 168 and Ultranox® 626, function as secondary antioxidants .[3] Their primary mechanism involves the decomposition of hydroperoxides (ROOH) into non-radical, stable products.[4] Hydroperoxides are formed during the initial stages of oxidation and can decompose into highly reactive radicals that propagate degradation. By eliminating these precursors, phosphites protect the polymer and enhance the effectiveness of primary antioxidants, especially during high-temperature processing.[3]

Mechanism of Action: A Synergistic Relationship

The combination of primary and secondary antioxidants often results in a synergistic effect, providing more comprehensive protection than either type of antioxidant could achieve alone.[5][6] The primary antioxidant scavenges radicals, while the secondary antioxidant removes the hydroperoxides that could otherwise overwhelm the primary antioxidant.

G cluster_0 Polymer Degradation Cycle cluster_1 Antioxidant Intervention Polymer Polymer (RH) AlkylRadical Alkyl Radical (R•) Polymer->AlkylRadical Initiation (Heat, Shear, UV) PeroxyRadical Peroxy Radical (ROO•) AlkylRadical->PeroxyRadical + O2 Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH - R• Irganox1425 Irganox 1425 (Phenolic Primary AO) PeroxyRadical->Irganox1425 Radical Scavenging Hydroperoxide->PeroxyRadical Decomposition (Heat, Metal Ions) Degradation Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation Phosphite Phosphite AO (e.g., Irgafos 168) Hydroperoxide->Phosphite Hydroperoxide Decomposition StableProducts Stable Products Irganox1425->StableProducts Forms Stable Phenoxy Radical Phosphite->StableProducts

Figure 1: Synergistic antioxidant mechanism.

Quantitative Performance Comparison

Key Performance Metrics:

  • Melt Flow Index (MFI): A measure of the ease of flow of a molten polymer. A stable MFI after processing indicates less degradation (chain scission or crosslinking).

  • Oxidative Induction Time (OIT): A standardized test that measures the time until the onset of oxidative degradation of a material at a specified temperature in an oxygen atmosphere. A longer OIT indicates better oxidative stability.[7][8][9]

  • Yellowness Index (YI): A measure of the tendency of a plastic to turn yellow upon processing or exposure to light and heat. A lower YI is desirable.

Table 1: Performance Data of Phosphite Antioxidants in Polypropylene (PP)

Antioxidant SystemPolymerProcessing ConditionsMFI (g/10 min) 5th PassYellowness Index (YI) 5th PassReference
PP + Irgafos 168 BOPPMultiple Extrusions at 250°CRatio 5th/1st Pass: 1.2Not Reported[10]
PP + P-EPQ (a phosphonite)BOPPMultiple Extrusions at 250°CRatio 5th/1st Pass: 1.02-1.03Lower than Irgafos 168 system[10]

Note: P-EPQ is a high-performance phosphonite, often considered superior to standard phosphites like Irgafos 168 in thermal stability.[10]

While specific data for Irganox 1425 in a similar direct comparison is unavailable, its characteristics of high molecular weight, low volatility, and excellent color stability suggest it would contribute significantly to maintaining polymer integrity, especially in long-term applications.[2][11]

Experimental Protocols

Oxidative Induction Time (OIT) Measurement

  • Principle: This method, typically performed using a Differential Scanning Calorimeter (DSC), determines the oxidative stability of a material.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure (based on ASTM D3895):

    • A small sample (5-10 mg) of the polymer is placed in an open aluminum pan within the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen).

    • The sample is heated to a constant isothermal temperature (e.g., 200°C for polyethylene).

    • Once the temperature stabilizes, the purge gas is switched to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[8][9]

G Start Start Prep Prepare Sample (5-10 mg in Al pan) Start->Prep PurgeN2 Purge with Nitrogen Prep->PurgeN2 Heat Heat to Isothermal Temp (e.g., 200°C) PurgeN2->Heat Stabilize Stabilize Temperature Heat->Stabilize SwitchO2 Switch to Oxygen Stabilize->SwitchO2 Monitor Monitor Heat Flow SwitchO2->Monitor DetectExotherm Detect Onset of Exothermic Peak Monitor->DetectExotherm RecordOIT Record OIT DetectExotherm->RecordOIT End End RecordOIT->End

Figure 2: Oxidative Induction Time (OIT) workflow.

Melt Flow Index (MFI) Measurement

  • Principle: This test measures the rate of extrusion of a molten thermoplastic resin through a die of a specified length and diameter under prescribed conditions of temperature and load.

  • Apparatus: Extrusion Plastometer (Melt Flow Indexer).

  • Procedure (based on ASTM D1238):

    • The polymer sample is loaded into the heated barrel of the MFI apparatus.

    • A specified weight is placed on a piston, which forces the molten polymer to extrude through a standard die.

    • The extrudate is collected over a set period of time and weighed.

    • The MFI is calculated in grams of polymer per 10 minutes (g/10 min).[12]

Yellowness Index (YI) Measurement

  • Principle: This spectrophotometric measurement quantifies the degree of yellowness of a plastic sample.

  • Apparatus: Spectrophotometer or Colorimeter.

  • Procedure (based on ASTM E313):

    • The instrument is calibrated using a standard white tile.

    • The tristimulus values (X, Y, Z) of the polymer sample (typically a plaque of a specified thickness) are measured.

    • The Yellowness Index is calculated from these values using a standard formula. A more negative or lower YI value indicates less yellowing.[2][13]

Conclusion and Recommendations

The choice between Irganox 1425 and a phosphite-containing antioxidant is not a matter of direct substitution but rather of strategic formulation based on the polymer and application requirements.

  • Irganox 1425 is a highly efficient primary antioxidant suitable for providing long-term thermal stability. Its high molecular weight and low volatility make it ideal for applications requiring high-temperature resistance and low migration.[2][11]

  • Phosphite antioxidants are indispensable for preserving polymer properties during processing. They exhibit a strong synergistic effect with primary antioxidants like Irganox 1425, protecting them from premature depletion and contributing to better color stability.[3][6]

For optimal performance, particularly in demanding applications, a synergistic blend of a phenolic primary antioxidant, such as Irganox 1425, and a phosphite secondary antioxidant is generally recommended. The specific ratio and concentration of each component should be determined through experimental testing based on the performance criteria of the final product.

References

Validation

A Comparative Analysis of Natural vs. Synthetic Antioxidants in Polyolefins

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance in Polyolefins with Supporting Experimental Data. The long-term stability and processability of polyolef...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Performance in Polyolefins with Supporting Experimental Data.

The long-term stability and processability of polyolefins, such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), are critically dependent on the incorporation of antioxidants. These additives inhibit oxidative degradation caused by heat, shear, and radiation during processing and end-use. While synthetic antioxidants have long been the industry standard, there is a growing interest in natural alternatives due to consumer demand for bio-based and "greener" materials. This guide provides a detailed comparative study of the performance of natural and synthetic antioxidants in polyolefins, focusing on experimental data for key performance indicators.

Executive Summary

This guide compares the efficacy of a widely used natural antioxidant, α-tocopherol (Vitamin E), with a conventional synthetic hindered phenolic antioxidant, Irganox 1010. Experimental data on high-density polyethylene (HDPE) and polypropylene (PP) reveal that Vitamin E can offer superior melt flow stability compared to Irganox 1010, even at lower concentrations. However, a significant drawback of Vitamin E is its tendency to cause greater discoloration (yellowing) in the polymer matrix. The choice between natural and synthetic antioxidants, therefore, involves a trade-off between processing stability, long-term thermal stability, and aesthetic requirements of the final product.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from studies comparing the performance of Vitamin E and Irganox 1010 in polyolefins.

Table 1: Melt Flow Index (MFI) of High-Density Polyethylene (HDPE) with Vitamin E vs. Irganox 1010 After Multiple Extrusions

AntioxidantConcentration (ppm)MFI (g/10 min) after 1st PassMFI (g/10 min) after 2nd PassMFI (g/10 min) after 3rd Pass
None (Control)06.815.231.3
Irganox 10102005.910.118.5
Irganox 10104005.57.811.2
Vitamin E 200 5.6 7.2 9.8
Vitamin E 400 5.2 6.5 8.1

Data adapted from a study on HDPE, showcasing the change in melt flow index as a measure of degradation. Lower MFI values indicate better polymer stability.

Table 2: Performance of Vitamin E and Irganox 1010 in Polypropylene (PP)

Antioxidant SystemOxidative Induction Time (OIT) at 220°C (min)Melt Flow Rate (MFR) (g/10 min)Yellowness Index (YI)
PP Control< 125.82.5
0.2% Irganox 101020.510.24.8
0.2% Vitamin E6.312.515.6
0.1% Irganox 1010 + 0.1% Vitamin E55.58.99.7

This data highlights the synergistic effect of combining a natural and a synthetic antioxidant in polypropylene, leading to a significant improvement in thermal stability (OIT) while mitigating some of the yellowing caused by Vitamin E alone.[1]

Key Performance Indicators

  • Oxidative Induction Time (OIT): A measure of the thermal oxidative stability of a material. A longer OIT indicates greater resistance to oxidation at elevated temperatures.[2]

  • Melt Flow Index (MFI) / Melt Flow Rate (MFR): An indicator of the polymer's molecular weight and processability. An increase in MFI/MFR after processing or aging suggests chain scission and degradation.

  • Yellowness Index (YI): A measure of the discoloration of the polymer. A lower YI is desirable for most applications.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Oxidative Induction Time (OIT) - ASTM D3895

The Oxidative Induction Time (OIT) is determined using a Differential Scanning Calorimeter (DSC). The test measures the time to the onset of exothermic oxidation of a material at a specified temperature in an oxygen atmosphere.

Procedure:

  • A small sample (5-10 mg) of the stabilized polyolefin is placed in an open aluminum pan within the DSC cell.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.

  • Once the temperature has stabilized, the atmosphere is switched to oxygen at the same flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

Melt Flow Index (MFI) - ASTM D1238

The Melt Flow Index (MFI) is a measure of the ease of flow of a molten thermoplastic polymer. It is determined using an extrusion plastometer.

Procedure:

  • The barrel of the extrusion plastometer is heated to a specified temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).

  • A specified amount of the polymer is loaded into the barrel.

  • A piston with a specified weight is placed on the molten polymer, forcing it to extrude through a standard die.

  • The extrudate is collected over a specified time period and weighed.

  • The MFI is calculated in grams of polymer per 10 minutes (g/10 min).

Yellowness Index (YI) - ASTM E313

The Yellowness Index (YI) quantifies the degree of yellowness of a plastic sample. It is measured using a spectrophotometer or colorimeter.

Procedure:

  • A plaque of the polymer sample is prepared by compression molding.

  • The spectrophotometer is calibrated using a standard white reference.

  • The color coordinates (CIE tristimulus values X, Y, Z) of the sample are measured.

  • The Yellowness Index is calculated from these values using a standard formula.

Mandatory Visualizations

Antioxidant Mechanism of Action

The primary mechanism by which hindered phenolic antioxidants (both natural and synthetic) protect polyolefins is through radical scavenging. They donate a hydrogen atom to reactive peroxy radicals, thus terminating the degradation chain reaction.

Antioxidant_Mechanism cluster_propagation Degradation Propagation Cycle cluster_inhibition Inhibition by Antioxidant R Polymer Radical (R•) O2 Oxygen (O2) R->O2 + O2 ROO Peroxy Radical (ROO•) O2->ROO RH Polymer Chain (RH) ROO->RH + RH AOH Phenolic Antioxidant (AO-H) ROO->AOH + AO-H RH->R - ROOH ROOH_stable Stable Hydroperoxide (ROOH) AOH->ROOH_stable AO_radical Antioxidant Radical (AO•) (Non-reactive) AOH->AO_radical - H•

Caption: Radical scavenging mechanism of phenolic antioxidants in polyolefins.

Experimental Workflow for Antioxidant Evaluation

The following flowchart outlines a typical experimental workflow for comparing the performance of different antioxidants in polyolefins.

Experimental_Workflow cluster_tests Performance Testing cluster_retests Re-evaluation arrow arrow start Start: Select Polyolefin Resin (e.g., HDPE, PP) formulation Formulation: - Control (no antioxidant) - Resin + Synthetic Antioxidant - Resin + Natural Antioxidant start->formulation compounding Melt Compounding (e.g., Twin-Screw Extruder) formulation->compounding molding Specimen Preparation (e.g., Compression/Injection Molding) compounding->molding testing Initial Characterization molding->testing aging Accelerated Aging (e.g., Multiple Extrusions, Oven Aging) molding->aging oit OIT Analysis (ASTM D3895) testing->oit mfi MFI Testing (ASTM D1238) testing->mfi color Colorimetry (YI) (ASTM E313) testing->color analysis Data Analysis & Comparison oit->analysis mfi->analysis color->analysis retesting Post-Aging Characterization aging->retesting oit2 OIT Analysis retesting->oit2 mfi2 MFI Testing retesting->mfi2 color2 Colorimetry (YI) retesting->color2 oit2->analysis mfi2->analysis color2->analysis end End: Performance Evaluation analysis->end

Caption: Workflow for evaluating antioxidant performance in polyolefins.

Conclusion

The selection of an antioxidant for polyolefins requires a careful consideration of performance, cost, and application-specific requirements. Natural antioxidants, such as Vitamin E, demonstrate excellent potential for melt stabilization, in some cases outperforming synthetic counterparts like Irganox 1010.[2][3] This makes them a viable option for applications where processing stability is paramount. However, the propensity of natural antioxidants to cause discoloration is a significant factor that may limit their use in color-sensitive products.[3]

Future research may focus on synergistic blends of natural and synthetic antioxidants to leverage the strengths of both, as well as the development of new natural antioxidant systems with improved color stability. For researchers and professionals in materials science and drug development, understanding the nuances of antioxidant performance through standardized testing is crucial for innovating and optimizing polyolefin-based products.

References

Comparative

A Comparative Guide to the Validation of HPLC Methods for the Analysis of Antioxidant 1425 in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Antioxidant 1425 (CAS Number: 65...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Antioxidant 1425 (CAS Number: 65140-91-2), chemically known as Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate], in complex matrices. This high molecular weight hindered phenolic antioxidant is crucial in preventing thermo-oxidative degradation in various polymers used in pharmaceutical and other industries. The guide also explores alternative analytical techniques, offering supporting experimental data to aid in method selection and validation.

Introduction to Antioxidant 1425 and Analytical Challenges

Antioxidant 1425 is a highly effective, non-discoloring stabilizer.[1] Its analysis in complex matrices, such as polymers used in drug packaging or delivery systems, presents challenges due to the low concentrations of the analyte and potential interference from the matrix itself. Validated analytical methods are essential to ensure the quality and safety of the final products.

High-Performance Liquid Chromatography (HPLC) for Antioxidant 1425 Analysis

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like hindered phenolic antioxidants.[2] A validated Reverse-Phase HPLC (RP-HPLC) method is the primary technique for the quantification of Antioxidant 1425 and similar compounds.

Representative HPLC Method Performance
ParameterHPLC-UV
Linearity (r²) ≥ 0.99
Limit of Detection (LOD) 0.5 - 1.0 mg/L
Limit of Quantification (LOQ) 1.5 - 3.0 mg/L
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%

Comparison with Alternative Analytical Methods

While HPLC is a primary method, other techniques can be employed for the analysis of hindered phenolic antioxidants. The choice of method depends on the specific analytical requirements, including the nature of the sample matrix, desired sensitivity, and available instrumentation.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, versatile, widely available.[4]Moderate sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds, detection by mass.High sensitivity and specificity.[2]Requires derivatization for non-volatile compounds, potential for thermal degradation.[5]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Faster analysis, reduced solvent consumption, suitable for chiral separations.[4][6]Less versatile for aqueous samples compared to HPLC.[4]
Voltammetry Measures current resulting from oxidation/reduction.Good sensitivity.Sample matrix can interfere with the measurement.
Spectrophotometric Assays (e.g., DPPH, FRAP) Measure total antioxidant capacity based on colorimetric reactions.Simple, rapid, and inexpensive.[7]Lack of specificity; measures total antioxidant capacity, not individual compounds.

Experimental Protocols

Detailed Protocol for a Validated HPLC-UV Method

This protocol is based on established methods for the analysis of similar hindered phenolic antioxidants, such as Irganox 1010 and Irganox 1076.[3]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

3. Chromatographic Conditions:

  • Mobile Phase: Methanol/water (95:5, v/v) or 100% Methanol, depending on the specific compound and matrix.[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of Antioxidant 1425 in methanol (e.g., 1000 mg/L).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

5. Sample Preparation (from a polymer matrix):

  • Accurately weigh a known amount of the polymer sample.

  • Extract the antioxidant from the polymer using a suitable solvent (e.g., acetonitrile or a mixture of n-heptane and isopropanol) with the aid of ultrasonication or heating.

  • Centrifuge or filter the extract to remove any particulate matter.

  • If necessary, evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the correlation coefficient (r²).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the standard.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

Visualizing the Workflow and Logic

To better understand the processes involved in method validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction) Sample_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of Antioxidant 1425 Peak_Integration->Quantification Calibration_Curve->Quantification

Figure 1. Experimental workflow for the HPLC analysis of Antioxidant 1425.

Method_Validation_Logic cluster_parameters Validation Parameters Validated_Method Validated Analytical Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision Precision->Validated_Method Specificity Specificity Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Range->Validated_Method LOD LOD LOD->Validated_Method LOQ LOQ LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Figure 2. Logical relationship of parameters for a validated analytical method.

Conclusion

The validation of an HPLC method is critical for the accurate and reliable quantification of Antioxidant 1425 in complex matrices. This guide provides a framework for understanding the performance of HPLC in comparison to other analytical techniques. By following the detailed experimental protocol and considering the key validation parameters, researchers and drug development professionals can confidently establish a suitable analytical method for quality control and research purposes. The choice of the most appropriate technique will ultimately depend on the specific application, matrix complexity, and the required level of sensitivity and specificity.

References

Validation

A Comparative Guide to the Thermal Stability of Polymers with Different Antioxidant Packages

For Researchers, Scientists, and Drug Development Professionals The thermal stability of a polymer is a critical attribute that dictates its processing window and service life. Unstabilized polymers are susceptible to th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of a polymer is a critical attribute that dictates its processing window and service life. Unstabilized polymers are susceptible to thermal and thermo-oxidative degradation, where exposure to heat and oxygen initiates chain reactions leading to the formation of free radicals.[1] This degradation can manifest as discoloration, loss of mechanical strength, brittleness, and a general decline in performance.[2] To counteract this, antioxidant packages are incorporated into polymer formulations. This guide provides an objective comparison of the performance of different antioxidant packages in enhancing the thermal stability of polymers, supported by experimental data and detailed methodologies.

Understanding Antioxidant Mechanisms

Antioxidants protect polymers by interrupting the degradation cycle.[2] They are broadly classified into two categories based on their mechanism of action:

  • Primary Antioxidants (Radical Scavengers): This group, primarily composed of sterically hindered phenols, functions by donating hydrogen atoms to neutralize free radicals, thereby terminating the degradation chain reaction.[2][3] They are crucial for protecting the finished product over its service life.[4]

  • Secondary Antioxidants (Hydroperoxide Decomposers): This category includes phosphites and thioesters.[5] They work by decomposing hydroperoxides—unstable molecules formed during oxidation—into stable, non-radical products, preventing the formation of new free radicals.[6] Phosphites are particularly effective during high-temperature processing.[5]

Often, a synergistic combination of primary and secondary antioxidants is used to provide comprehensive protection throughout the polymer's lifecycle, from processing to end-use.[7][8]

Quantitative Performance Data

The effectiveness of an antioxidant package is evaluated using various analytical techniques that measure the polymer's resistance to thermal degradation. The following table summarizes key performance data for different polymer/antioxidant systems.

Polymer SystemAntioxidant Package (Concentration)Test MethodKey Performance MetricResultSource(s)
Polypropylene (PP) Control (No Antioxidant)Melt Flow Index (MFI) Change (Multiple Extrusions)% MFI IncreaseHigh (Significant degradation)[9]
Phenolic AO (e.g., Irganox 1010) + Phosphite (e.g., Irgafos 168)Melt Flow Index (MFI) Change (Multiple Extrusions)% MFI IncreaseLow (Excellent melt stability)[9]
High-Density Polyethylene (HDPE) Phenolic AO (e.g., Irganox 1010)Heat Aging @ 120°CTime to EmbrittlementModerate[9]
Phenolic AO (e.g., Irganox 1076)Heat Aging @ 120°CTime to EmbrittlementLong[9]
Polylactic Acid / Poly(3,4-hydroxybutyrate) Blend (PLA/P(3.4 HB)) Control (No Antioxidant)Thermogravimetric Analysis (TGA)T50% (Temp. at 50% mass loss)328.0 °C[10]
trans-chalcone (Natural AO)Thermogravimetric Analysis (TGA)T50% (Temp. at 50% mass loss)346.0 °C[10]
Flavone (Natural AO)Thermogravimetric Analysis (TGA)T50% (Temp. at 50% mass loss)335.0 °C[10]
Lignin (Natural AO)Thermogravimetric Analysis (TGA)T50% (Temp. at 50% mass loss)338.5 °C[10]
Polyethylene (PE) Sample 1 (Standard Stabilization)Oxidation Induction Time (OIT) @ 200°COIT (minutes)36.1 min[11]
Sample 2 (Enhanced Stabilization)Oxidation Induction Time (OIT) @ 200°COIT (minutes)>46 min[11]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of thermal stability.

Oxidation Induction Time (OIT)

This test measures a material's resistance to oxidative decomposition.[11] It is a sensitive method to evaluate the level of active antioxidant additives remaining in the polymer.[12][13]

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Principle: A sample is heated to a constant isothermal temperature under an inert nitrogen atmosphere.[14] Once the temperature stabilizes, the gas is switched to oxygen or air.[14] The instrument measures the time until the onset of the exothermic oxidation of the polymer, which is visible as a sharp increase in the heat flow signal.[12] This time is the OIT.

  • Typical Procedure (Isothermal OIT):

    • A small sample (5-10 mg) is placed in an aluminum DSC pan.

    • The sample is heated in the DSC cell under a nitrogen purge to a specified isothermal temperature (e.g., 200°C for polyethylene).[12]

    • The sample is held at this temperature for a few minutes to achieve thermal equilibrium.

    • The purge gas is switched from nitrogen to oxygen at the same flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT in minutes.[14]

  • Relevant Standards: ISO 11357-6, ASTM D3895.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15] It is used to determine the degradation temperatures and assess thermal stability.[10][16]

  • Apparatus: Thermogravimetric Analyzer.

  • Principle: A sample is placed on a high-precision microbalance within a furnace.[15] The temperature is increased at a constant rate, and the sample's weight is continuously monitored.[15] The resulting TGA curve plots mass loss versus temperature, indicating the temperatures at which different components of the material volatilize or decompose.

  • Typical Procedure:

    • A small sample (5-10 mg) is placed in a TGA crucible (e.g., ceramic or platinum).

    • The crucible is placed on the microbalance in the TGA furnace.

    • The furnace is purged with an inert gas (e.g., argon or nitrogen) to prevent premature oxidation.[10]

    • The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a controlled heating rate (e.g., 15-20 °C/min).[10][17]

    • The mass loss is recorded as a function of temperature. Key data points include the onset temperature of decomposition and the temperature at which 5% or 50% mass loss occurs (T5%, T50%).[10]

  • Relevant Standard: ASTM E2550.[16]

Heat Aging

Heat aging, or oven aging, is performed to simulate the long-term effects of elevated temperatures on a polymer's properties over its service life.[18][19]

  • Apparatus: Calibrated, forced-air convection oven.

  • Principle: Polymer specimens are exposed to a constant, elevated temperature for a specified duration.[18] After aging, the physical, mechanical, or optical properties are measured and compared to those of unaged control samples to determine the extent of degradation.[20]

  • Typical Procedure:

    • Prepare multiple test specimens (e.g., tensile bars) from the polymer material.

    • Condition the specimens and measure their initial properties (e.g., tensile strength, elongation at break, color).

    • Place the specimens in a heat aging oven at a specified temperature.[20] The temperature and duration are chosen to accelerate the aging process relevant to the material's intended application.[20][21]

    • At predetermined time intervals, remove a set of specimens from the oven.

    • Allow the specimens to cool to room temperature under standard conditions.

    • Perform post-aging tests to measure the changes in properties. The retention of these properties over time is a measure of thermal stability.

  • Relevant Standards: ASTM D3045, ASTM D573, ISO 188.[19][21]

Visualizing the Antioxidant Selection Process

The selection of an appropriate antioxidant package is a multifactorial process. The logical workflow below illustrates the key decision points for formulators.

Antioxidant_Selection_Workflow start Define Polymer & Application processing Processing Conditions (Temp, Shear, Reprocessing) start->processing end_use End-Use Environment (Temp, UV, Chemical Exposure) start->end_use regulatory Regulatory Needs (e.g., Food Contact, Medical) start->regulatory select_secondary Select Secondary AO (Phosphite/Thioester) processing->select_secondary High Temp/Shear select_primary Select Primary AO (Phenolic) end_use->select_primary Long-Term Stability synergy_check Synergistic Combination? select_primary->synergy_check select_secondary->synergy_check formulation Develop Formulation synergy_check->formulation Yes testing Perform Stability Testing (OIT, TGA, Heat Aging) formulation->testing evaluation Evaluate Performance vs. Requirements testing->evaluation evaluation->formulation Optimize finalize Finalize Antioxidant Package evaluation->finalize Meets Criteria

Caption: Decision workflow for selecting a polymer antioxidant package.

References

Comparative

The Tipping Point of Preservation: A Cost-Effectiveness Analysis of Industrial Antioxidants

In the landscape of industrial manufacturing, extending product shelf life while maintaining quality is a paramount concern. For researchers, scientists, and drug development professionals, the choice of antioxidant is a...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial manufacturing, extending product shelf life while maintaining quality is a paramount concern. For researchers, scientists, and drug development professionals, the choice of antioxidant is a critical decision, balancing efficacy with economic viability. This guide provides an objective comparison of common industrial antioxidants, supported by experimental data, to inform this crucial selection process. We delve into the performance of synthetic options like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ), alongside their natural counterparts, including Tocopherols (B72186) (Vitamin E) and Rosemary Extract.

Executive Summary: Performance vs. Price

The selection of an industrial antioxidant hinges on a trade-off between its performance in a given application and its cost. Synthetic antioxidants have long dominated the market due to their high stability, efficacy at low concentrations, and cost-effectiveness.[1][2] TBHQ, in particular, often demonstrates superior performance in inhibiting oxidation, especially at high temperatures, making it a staple in applications like frying oils.[3][4][5][6] However, a growing consumer preference for "clean-label" products has spurred significant interest in natural alternatives like tocopherols and rosemary extract.[7] While often associated with a higher price point, natural antioxidants can offer comparable, and in some cases superior, performance, alongside perceived health benefits.[7][8]

Comparative Analysis of Antioxidant Performance

The efficacy of an antioxidant is typically measured by its ability to inhibit oxidation in a specific medium over time. Common methods include the Rancimat test, which measures the induction period of oils, and the determination of Peroxide Value (PV) and p-Anisidine Value (p-AV), which quantify primary and secondary oxidation products, respectively. Another key metric is the IC50 value, derived from assays like DPPH and ABTS, which indicates the concentration of an antioxidant required to scavenge 50% of free radicals. A lower IC50 value signifies higher antioxidant activity.

Table 1: Performance of Industrial Antioxidants in Fat and Oil Stabilization
AntioxidantFood MatrixPerformance MetricResultSource
TBHQ LardAntioxidant Capacity (CDA & p-AV)Highest, equal to sesamol[3]
Palm OleinPeroxide ValueMost effective in retarding oxidation[4]
Soybean Oil Ethyl EstersInduction Time (Rancimat)Greater stabilizing potential at higher concentrations[9]
Camellia Seed OilPeroxide ValueMost effective single antioxidant
BHA LardAntioxidant Capacity (CDA & p-AV)Less effective than TBHQ and BHT[3]
Soybean Oil Ethyl EstersInduction Time (Rancimat)Less effective than BHT and TBHQ[9]
Sunflower OilPeroxide ValueLess effective than TBHQ and Rosemary Extract
BHT LardAntioxidant Capacity (CDA & p-AV)More effective than α-tocopherol[3]
Soybean Oil Ethyl EstersInduction Time (Rancimat)Most effective in the 200-7000 ppm range[9]
Sunflower OilPeroxide ValueLess effective than TBHQ and Rosemary Extract
α-Tocopherol LardAntioxidant Capacity (CDA & p-AV)Least effective among tested antioxidants[3]
Palm OleinPeroxide ValueLeast effective antioxidant[4]
Rosemary Extract Sunflower OilPeroxide ValueStrong antioxidant activity, better than BHA and BHT
Lard & Tallow (B1178427)Oxidative Stability (Schaal Oven)More effective than BHA/BHT in tallow (Rancimat)[6]
Palm OleinPeroxide Value & FFAAs effective as TBHQ
Table 2: Radical Scavenging Activity (IC50 Values)
AntioxidantAssayIC50 Value (mg/mL)Source
BHA DPPH0.0052
BHT DPPH0.011
Rosemary Essential Oil DPPH16.45 - 23.8
Oregano Essential Oil DPPH~0.5

Note: Lower IC50 values indicate stronger antioxidant activity. Values can vary based on the specific extract and experimental conditions.

Cost-Effectiveness Evaluation

To ascertain the most cost-effective antioxidant, it is essential to consider both the price per kilogram and the typical dosage required to achieve the desired level of protection.

Table 3: Cost and Dosage Comparison of Industrial Antioxidants
AntioxidantTypeEstimated Price (USD/Kg)Typical Dosage (%)
BHA (Butylated Hydroxyanisole) Synthetic$25 - $40 (in blend with BHT)0.01 - 0.02
BHT (Butylated Hydroxytoluene) Synthetic$25 - $40 (in blend with BHA)0.01 - 0.02
TBHQ (Tert-butylhydroquinone) Synthetic$7 - $160.01 - 0.02
Mixed Tocopherols (Vitamin E) Natural~$220.03 - 0.2
Rosemary Extract Natural$10 - $50+ (varies by concentration)0.02 - 0.5

Note: Prices are estimates based on publicly available supplier data and are subject to change based on purity, volume, and market fluctuations. Dosage can vary significantly depending on the application and desired shelf life.

Experimental Protocols

A fundamental understanding of the methodologies used to evaluate antioxidant efficacy is crucial for interpreting performance data. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and relatively simple method for determining the free radical scavenging activity of a compound.

DPPH Radical Scavenging Assay Protocol
  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent, such as methanol (B129727) or ethanol. This solution has a deep violet color and should be protected from light.

  • Sample Preparation: The antioxidant samples are dissolved in the same solvent as the DPPH solution to create a series of concentrations. A positive control, such as ascorbic acid or Trolox, is also prepared.

  • Reaction: A specific volume of each antioxidant sample concentration is mixed with a set volume of the DPPH working solution. A blank sample containing only the solvent is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes) to allow the reaction to occur.

  • Absorbance Measurement: The absorbance of each solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical, is determined by plotting the percentage of inhibition against the sample concentrations.[9]

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and the logical relationship between synthetic and natural antioxidants.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Control with DPPH Solution prep_dpph->mix prep_sample Prepare Antioxidant Sample Dilutions prep_sample->mix prep_control Prepare Positive Control (e.g., Trolox) prep_control->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine Determine IC50 Value plot->determine antioxidant_comparison synthetic Synthetic Antioxidants (BHA, BHT, TBHQ) cost Lower Cost synthetic->cost Pro efficacy High Efficacy at Low Concentrations synthetic->efficacy Pro stability High Thermal Stability synthetic->stability Pro perception Negative Consumer Perception synthetic->perception Con natural Natural Antioxidants (Tocopherols, Rosemary Ext.) clean_label "Clean Label" Friendly natural->clean_label Pro higher_cost Higher Cost natural->higher_cost Con variable_efficacy Efficacy Can Vary natural->variable_efficacy Con sensory Potential Sensory Impact (Flavor/Aroma) natural->sensory Con

References

Validation

Head-to-head comparison of Irganox 1425 and Vitamin E in bioplastics

A Comparative Guide for Researchers and Drug Development Professionals The burgeoning field of bioplastics necessitates robust stabilization strategies to ensure their performance and longevity. As the industry seeks sus...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The burgeoning field of bioplastics necessitates robust stabilization strategies to ensure their performance and longevity. As the industry seeks sustainable and biocompatible solutions, a critical comparison between synthetic and natural antioxidants is paramount. This guide provides a detailed head-to-head analysis of Irganox 1425, a high-performance phenolic antioxidant, and Vitamin E (α-tocopherol), a widely recognized natural antioxidant, for the stabilization of bioplastics. This comparison is supported by experimental data from scientific literature, focusing on their efficacy in preventing thermo-oxidative degradation in biodegradable polymers such as polylactic acid (PLA).

Performance Under Scrutiny: A Data-Driven Comparison

While direct comparative studies between Irganox 1425 and Vitamin E in bioplastics are limited, analysis of their performance against other antioxidants in similar polymer matrices provides valuable insights. The following tables summarize key performance indicators based on available research, with Irganox 1010, a structurally similar hindered phenolic antioxidant, often serving as a benchmark for synthetic stabilizers.

Table 1: Antioxidant Performance in Bioplastics (PLA)

Performance MetricIrganox 1425 / Analogs (e.g., Irganox 1010)Vitamin E (α-tocopherol)Neat Bioplastic (Unstabilized)
Oxidation Induction Time (OIT) at 230°C (min) >60[1]~2-5[2]Immediately oxidizes[1]
Melt Flow Index (MFI) Stability High stability, minimal change after processing[3]Moderate stability, some increase in MFI observed[4]Significant increase in MFI, indicating degradation[5][6]
Yellowness Index (YI) Low, excellent color retention[7]Can increase, especially at higher concentrations[8][9][10]Significant yellowing upon degradation[11][12][13][14]
Mechanical Property Retention High retention of tensile and impact strength[15][16][17]Good retention, can improve toughness[4]Rapid loss of mechanical properties[16][17]

Note: Data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical conditions. Irganox 1010 data is used as a proxy for hindered phenolic antioxidant performance in some cases.

Unraveling the Protective Mechanisms

The efficacy of these antioxidants stems from their distinct chemical structures and mechanisms of action in neutralizing free radicals that lead to polymer degradation.

Irganox 1425 , a sterically hindered phenolic antioxidant, functions as a primary antioxidant. Its mechanism involves donating a hydrogen atom from its hydroxyl group to a radical species, thereby neutralizing it and terminating the degradation chain reaction. The bulky tert-butyl groups surrounding the hydroxyl group enhance its stability and prevent self-oxidation, allowing it to remain effective at high processing temperatures.[7]

Vitamin E (α-tocopherol) also acts as a chain-breaking antioxidant by donating a hydrogen atom from the hydroxyl group on its chromanol ring to scavenge free radicals. The resulting Vitamin E radical is relatively stable and can be regenerated in some biological systems, though this is less prevalent in polymer matrices. Its natural origin and biocompatibility are significant advantages, particularly for biomedical and food-contact applications.[18]

Experimental Protocols: A Closer Look at the Methodology

To ensure objective and reproducible results, standardized experimental protocols are crucial for evaluating the performance of antioxidants in bioplastics.

Melt Processing and Sample Preparation
  • Drying: Bioplastic pellets (e.g., PLA) are dried in a vacuum oven at 80°C for at least 4 hours to remove moisture.

  • Compounding: The dried bioplastic is then melt-blended with the specified concentration of Irganox 1425 or Vitamin E (typically 0.1-0.5 wt%) using a twin-screw extruder. A control sample without any antioxidant is also prepared.

  • Specimen Formation: The extruded strands are pelletized and then injection-molded or compression-molded into specimens for various tests (e.g., tensile bars, discs for color measurement).

Accelerated Aging

To simulate long-term degradation, specimens are subjected to accelerated aging in a convection oven at an elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., up to 1000 hours).[19] Samples are withdrawn at regular intervals for analysis.

Performance Evaluation
  • Melt Flow Index (MFI): Measured according to ASTM D1238, MFI indicates changes in the polymer's molecular weight. An increase in MFI suggests chain scission and degradation.[5][6]

  • Oxidation Induction Time (OIT): Determined using Differential Scanning Calorimetry (DSC) as per ASTM D3895. OIT measures the time until the onset of oxidation at a high temperature under an oxygen atmosphere, indicating the antioxidant's effectiveness.[1][20][21]

  • Colorimetry: The Yellowness Index (YI) is measured using a spectrophotometer according to ASTM E313 to quantify color changes due to degradation.[11][12][13][14][22]

  • Mechanical Testing: Tensile strength, elongation at break, and impact strength are measured using a universal testing machine following relevant ASTM standards (e.g., ASTM D638 for tensile properties) to assess the retention of mechanical integrity.[16][17]

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_testing Performance Testing drying Bioplastic Drying compounding Melt Compounding with Antioxidant drying->compounding molding Specimen Molding compounding->molding initial_testing Initial Characterization (MFI, OIT, Color, Mechanical) molding->initial_testing aging Accelerated Aging initial_testing->aging periodic_testing Periodic Characterization aging->periodic_testing  Withdrawal at intervals

Caption: Experimental workflow for evaluating antioxidant performance.

antioxidant_mechanism cluster_degradation Polymer Degradation cluster_stabilization Stabilization Mechanism Polymer Polymer Chain Radical Polymer Radical (P•) Polymer->Radical Initiation (Heat, UV) Peroxy_Radical Peroxy Radical (POO•) Radical->Peroxy_Radical + O2 Peroxy_Radical->Radical + Polymer Degraded_Polymer Degraded Polymer Peroxy_Radical->Degraded_Polymer Antioxidant Antioxidant (AH) (Irganox 1425 / Vitamin E) Peroxy_Radical->Antioxidant Stable_Radical Stable Antioxidant Radical (A•) Antioxidant->Stable_Radical + POO•

Caption: General antioxidant mechanism in polymers.

Conclusion

Both Irganox 1425 and Vitamin E offer effective stabilization for bioplastics against thermo-oxidative degradation. Irganox 1425, as a high-performance synthetic antioxidant, generally provides superior thermal stability and color retention, making it a robust choice for demanding processing conditions. Vitamin E, on the other hand, presents a compelling natural and biocompatible alternative, which is particularly advantageous for applications in the medical, pharmaceutical, and food packaging industries. The choice between these two stabilizers will ultimately depend on the specific application requirements, including processing temperatures, desired service life, and regulatory considerations regarding biocompatibility and sustainability. Further direct comparative studies are warranted to provide more nuanced guidance for formulators.

References

Comparative

A Comparative Guide to Antioxidant 1425 for Superior Color Stability in Clear Polymers

For Researchers, Scientists, and Drug Development Professionals Introduction to Antioxidant 1425 Antioxidant 1425, chemically known as Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate], is a highly ef...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antioxidant 1425

Antioxidant 1425, chemically known as Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate], is a highly efficient, non-discoloring stabilizer for organic substrates.[1][2] It is particularly valued for its low volatility, excellent color retention, and high resistance to extraction, making it an ideal choice for plastics, synthetic fibers, elastomers, and adhesives.[1][3] Its primary function is to protect polymers against thermo-oxidative degradation during processing and throughout the product's lifecycle.[1][2]

Mechanism of Action and Non-Discoloring Properties

As a hindered phenolic antioxidant, Antioxidant 1425 functions by scavenging free radicals, which are the primary cause of polymer degradation that leads to discoloration and loss of mechanical properties. The sacrificial transformation of phenolic antioxidants can lead to the formation of colored byproducts like quinone methides.[4][5] However, Antioxidant 1425 is specifically designed to minimize this effect, offering superior color stability.[1][3] Its high molecular weight and unique structure contribute to its low volatility and resistance to gas-fading, further preserving the aesthetics of the final product.[1]

Comparison with Alternative Antioxidants

Commonly used alternatives to Antioxidant 1425 in clear polymers include other hindered phenolic antioxidants such as Irganox 1010 and Irganox 1076, and phosphite-based secondary antioxidants like Irgafos 168. Secondary antioxidants are often used in synergy with primary phenolic antioxidants to enhance color stability by decomposing hydroperoxides.[6][7]

Data Presentation

The following tables summarize the key properties and available performance data for Antioxidant 1425 and its common alternatives. It is important to note that the Yellowness Index (YI) data for the alternative antioxidants are sourced from different studies and may not be directly comparable due to varying test conditions. A standardized experimental protocol is provided in the next section to enable direct comparison.

Table 1: General Properties of Selected Antioxidants

PropertyAntioxidant 1425Irganox 1010Irganox 1076Irgafos 168
Chemical Name Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate]Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionateTris(2,4-di-tert-butylphenyl) phosphite
CAS Number 65140-91-26683-19-82082-79-331570-04-4
Antioxidant Type Primary (Hindered Phenolic)Primary (Hindered Phenolic)Primary (Hindered Phenolic)Secondary (Phosphite)
Molecular Weight 695 g/mol 1178 g/mol 531 g/mol 647 g/mol
Key Features Non-discoloring, low volatility, good extraction resistance.[1][3]High thermal stability, broad compatibility.[8]Good compatibility, low extractability.[9]Excellent color protection, synergistic with primary antioxidants.[6]

Table 2: Comparative Discoloration Data (Yellowness Index)

Disclaimer: The following data is compiled from various sources and is for illustrative purposes. Direct comparison requires testing under identical conditions as outlined in the experimental protocol below.

Polymer Matrix & ConditionsAntioxidant SystemYellowness Index (YI)Source
Polypropylene (B1209903) (PP) after irradiationNo AntioxidantIncreases with dose[10]
Polypropylene (PP) after irradiationIrganox 1010 (0.5 phr)Shows fluctuations, overall not a significant improvement[10]
Polypropylene (PP) after irradiationIrganox 1076Best resistance to color change among tested[10]
Polypropylene (PP) after irradiationIrgafos 168Increased yellowness[10]
Bio-based PA56T/GF after 10 days aging at 150°CIrganox 1098YI of 18.36 (with compound antioxidants)[11]

Experimental Protocols

To provide a definitive comparison of the non-discoloring properties of Antioxidant 1425, the following experimental protocol is recommended.

Objective:

To quantify and compare the discoloration (Yellowness Index) of a clear polymer stabilized with Antioxidant 1425 versus alternative antioxidants after accelerated aging.

Materials:
  • Polymer: Clear, unstabilized polypropylene (PP) or polyethylene (B3416737) (PE) resin.

  • Antioxidants:

    • Antioxidant 1425

    • Irganox 1010

    • Irganox 1076

    • Irgafos 168

    • Blends: Irganox 1010 + Irgafos 168 (1:1 ratio), Irganox 1076 + Irgafos 168 (1:1 ratio)

  • Control: Polymer resin with no antioxidant.

Equipment:
  • Twin-screw extruder

  • Injection molding machine

  • Spectrophotometer or colorimeter

  • Forced-air convection oven for heat aging

  • QUV accelerated weathering tester (for UV aging)

Methodology:
  • Sample Preparation:

    • Dry the polymer resin according to the manufacturer's specifications.

    • Prepare formulations by dry blending the polymer with each antioxidant/antioxidant blend at a specified concentration (e.g., 0.1% w/w).

    • Melt compound each formulation using a twin-screw extruder under controlled temperature and screw speed profiles.

    • Injection mold the compounded pellets into standard test plaques (e.g., 50mm x 50mm x 2mm).

  • Initial Color Measurement:

    • Measure the initial Yellowness Index (YI) of the molded plaques according to ASTM E313 using a spectrophotometer.[12][13] Record the CIE tristimulus values (X, Y, Z).

  • Accelerated Aging:

    • Heat Aging: Place a set of plaques from each formulation in a forced-air convection oven at a specified temperature (e.g., 150°C) for a defined period (e.g., 24, 48, 96, and 168 hours).[11]

    • UV Aging: Expose another set of plaques to accelerated weathering in a QUV tester according to a standard cycle (e.g., ASTM G154).

  • Post-Aging Color Measurement:

    • At each time interval, remove the aged plaques and allow them to cool to room temperature.

    • Measure the Yellowness Index of the aged plaques as described in step 2.

  • Data Analysis:

    • Calculate the change in Yellowness Index (ΔYI) for each formulation at each aging interval (ΔYI = YI_aged - YI_initial).

    • Tabulate the YI and ΔYI values for all formulations to facilitate direct comparison.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Testing & Analysis resin Clear Polymer Resin blending Dry Blending resin->blending antioxidants Antioxidant Formulations (1425, 1010, 1076, 168, Blends, Control) antioxidants->blending extrusion Melt Compounding (Twin-Screw Extruder) blending->extrusion molding Injection Molding (Test Plaques) extrusion->molding initial_color Initial Yellowness Index (ASTM E313) molding->initial_color aging Accelerated Aging molding->aging analysis Data Analysis (ΔYI Calculation & Comparison) initial_color->analysis heat_aging Heat Aging (Oven) aging->heat_aging uv_aging UV Aging (QUV Tester) aging->uv_aging post_color Post-Aging Yellowness Index heat_aging->post_color uv_aging->post_color post_color->analysis

Caption: Experimental workflow for evaluating antioxidant discoloration.

Antioxidant_Mechanism cluster_degradation Polymer Degradation Pathway cluster_stabilization Stabilization by Antioxidant 1425 Polymer Polymer Chain FreeRadical Polymer Free Radical (R•) Polymer->FreeRadical Stress Heat, UV, Oxygen Stress->Polymer PeroxyRadical Peroxy Radical (ROO•) FreeRadical->PeroxyRadical + O2 Degradation Chain Scission, Discoloration, Loss of Properties PeroxyRadical->Degradation AO1425 Antioxidant 1425 (Ar-OH) PeroxyRadical->AO1425 Interception StableRadical Stable Antioxidant Radical (Ar-O•) AO1425->StableRadical + ROO• StableProduct Stable Product StableRadical->StableProduct

Caption: Simplified mechanism of polymer stabilization by Antioxidant 1425.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of Antioxidant 1425: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals handling Antioxidant 1425, a high molecular weight hindered phenolic antioxidant, ensuring its proper disposal is a critical component of laboratory safety...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Antioxidant 1425, a high molecular weight hindered phenolic antioxidant, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound, in line with best practices for laboratory chemical waste management.

Key Safety and Handling Information

Antioxidant 1425, chemically known as Calcium diethyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate], requires careful handling due to its potential hazards. It may cause respiratory irritation, skin irritation, serious eye irritation, and can elicit an allergic skin reaction.[1] Therefore, adherence to appropriate safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[2]

  • Skin Protection: Use impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: In case of insufficient ventilation or exceeded exposure limits, a full-face respirator is necessary.[2]

Handling and Storage:

  • Handle Antioxidant 1425 in a well-ventilated area to minimize inhalation of dust.[2]

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for Antioxidant 1425.

PropertyValue
CAS Number 65140-91-2
Molecular Formula C₃₄H₅₆CaO₈P₂[1]
Molecular Weight 694.83 g/mol [1]
Appearance White, free-flowing powder[4]
Melting Point ≥260 °C[1][5]
Solubility in Water (20°C) 0.24 g/100g solution[2][5]
Solubility in Methanol (20°C) 8 g/100g solution[2][5]
Solubility in Acetone (20°C) 0.02 g/100g solution[2][5]
Solubility in Chloroform (20°C) 0.01 g/100g solution[2][5]
Solubility in Ethanol (20°C) < 0.1 g/100g solution[2]
Solubility in n-Hexane (20°C) 0.02 g/100g solution[2][5]

Step-by-Step Disposal Protocol

The standard and safest method for the disposal of Antioxidant 1425 is through a licensed hazardous waste management company. Direct disposal into drains or regular trash is not permissible.[1] The following protocol outlines the necessary steps for its proper disposal.

Experimental Protocol: Waste Segregation and Packaging for Disposal

  • Waste Identification and Classification:

    • Identify the waste as a non-halogenated organic solid.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific local and national waste classification requirements.

  • Personal Protective Equipment (PPE) Check:

    • Before handling the waste, ensure you are wearing the appropriate PPE as detailed above (safety goggles, impervious clothing, and respiratory protection if needed).

  • Waste Collection:

    • Collect waste Antioxidant 1425 in a dedicated, properly labeled waste container.

    • The container must be made of a material compatible with the chemical and be in good condition with a secure lid.

  • Labeling the Waste Container:

    • Clearly label the waste container with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "Antioxidant 1425 (Calcium diethyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate])"

      • The CAS Number: "65140-91-2"

      • The primary hazards: "Irritant"

      • The date of accumulation.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the details of the waste, including its name, quantity, and hazards.

  • Documentation:

    • Maintain a record of the waste generated, including the amount and date of disposal, in your laboratory's chemical inventory or waste log.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of Antioxidant 1425.

start Start: Generation of Antioxidant 1425 Waste ppe_check Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe_check waste_collection Step 2: Collect Waste in a Designated, Compatible Container ppe_check->waste_collection labeling Step 3: Securely Seal and Label Container with Chemical Name, CAS#, and Hazard Information waste_collection->labeling storage Step 4: Store in Designated Hazardous Waste Accumulation Area labeling->storage disposal_request Step 5: Contact EHS or Licensed Waste Contractor for Pickup storage->disposal_request documentation Step 6: Document Waste Disposal in Laboratory Records disposal_request->documentation end End: Proper Disposal Complete documentation->end

Caption: Logical workflow for the proper disposal of Antioxidant 1425.

Accidental Release Measures

In the event of a spill, take the following immediate actions:

  • Prevent further leakage or spillage if it is safe to do so.

  • Avoid the formation of dust.

  • Collect the spilled material and place it in a suitable container for disposal. [2]

It is crucial to prevent the spilled material from entering drains or waterways.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Antioxidant 1425, fostering a culture of safety and compliance within their research environment.

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Antioxidant 1425

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling Antioxidant...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling Antioxidant 1425, a high molecular weight phenolic antioxidant. Adherence to these procedures will minimize risk and ensure the safe and effective use of this compound in your research.

Antioxidant 1425, chemically known as Calcium diethyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate], is a non-discoloring stabilizer used in various organic substrates.[1][2] While it is a valuable tool in many applications, proper handling and disposal are crucial to mitigate potential hazards, which include respiratory, skin, and eye irritation.[1][3]

Essential Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment to be used when handling Antioxidant 1425. This equipment is selected to provide protection against the primary hazards associated with this chemical.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles or Safety Glasses with side shieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and potential splashes.[4][5]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Gloves should be inspected for integrity before each use and changed immediately if contaminated.[6]
Lab coat or chemical-resistant apronProvides a barrier to protect skin and personal clothing from contamination.[6]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use within a fume hoodRecommended when handling the solid compound to minimize the inhalation of dust particles. May cause respiratory irritation.[1][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

This operational plan provides a procedural workflow for the safe handling of Antioxidant 1425, from preparation to the completion of your work.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for Antioxidant 1425.

  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage or defects before use.

  • Prepare Your Workspace: Ensure the work area is clean and uncluttered. Have all necessary equipment and materials readily accessible.

  • Locate Emergency Equipment: Be aware of the location and proper use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Handling the Compound
  • Don Appropriate PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical container.

  • Careful Dispensing: When weighing or transferring the solid powder, do so carefully to avoid generating dust.[1] Use non-sparking tools.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes.[1]

  • Maintain Good Housekeeping: Clean up any spills immediately according to the accidental release measures outlined in the SDS.

Post-Handling Procedures
  • Decontaminate: Thoroughly wash your hands and any exposed skin with soap and water after handling is complete.

  • Clean Workspace: Clean and decontaminate the work area and any equipment used.

  • Properly Store Antioxidant 1425: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] Keep it away from incompatible materials and foodstuff containers.[1]

  • Remove PPE: Remove your PPE in the correct order to avoid cross-contamination.

Disposal Plan: Managing Chemical and Contaminated Waste

Proper disposal of Antioxidant 1425 and any contaminated materials is critical to protect the environment and comply with regulations.

  • Chemical Waste: Dispose of unused or waste Antioxidant 1425 as hazardous waste.[1] Follow all local, state, and federal regulations for chemical waste disposal. Do not let the product enter drains.[3]

  • Contaminated PPE: Dispose of used gloves and any other contaminated disposable PPE as hazardous waste in a designated, sealed container.

  • Empty Containers: Triple-rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.

First Aid Measures in Case of Exposure

In the event of accidental exposure, immediate action is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.[1] Consult a physician if irritation occurs.[3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of Antioxidant 1425, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Inspect PPE prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Dispense Carefully handle1->handle2 handle3 Avoid Contact handle2->handle3 post1 Decontaminate Self handle3->post1 post2 Clean Workspace post1->post2 post3 Store Chemical post2->post3 disp1 Dispose of Waste post3->disp1 disp2 Dispose of PPE disp1->disp2

References

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